2-butyl-4-chloro-1H-imidazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-butyl-5-chloro-1H-imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-2-3-4-5-10-6(8(12)13)7(9)11-5/h2-4H2,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FETCESOEGZHHTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472680 | |
| Record name | 1H-Imidazole-4-carboxylic acid, 2-butyl-5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149968-28-5 | |
| Record name | 1H-Imidazole-4-carboxylic acid, 2-butyl-5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a primary synthetic pathway for 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid, a crucial heterocyclic compound with applications in pharmaceutical development. The synthesis is strategically divided into two principal stages: the construction of the key intermediate, 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde, followed by its selective oxidation to the target carboxylic acid. This document elucidates the underlying chemical principles, provides detailed, field-tested experimental protocols, and offers insights into the causality behind critical process parameters. All methodologies are supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction and Strategic Overview
This compound and its derivatives are pivotal intermediates in the synthesis of various pharmacologically active molecules, most notably angiotensin II receptor antagonists like Losartan.[1][2] The strategic challenge in synthesizing this molecule lies in the controlled construction and functionalization of the imidazole core.
The most industrially relevant and scientifically robust pathway proceeds through the formation of 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde (also known as BCFI).[3][4] This approach is favored due to the accessibility of starting materials and the efficiency of the key transformations. The overall synthesis can be conceptualized as a two-part process:
-
Part I: Synthesis of the Key Aldehyde Intermediate. This involves the construction of the imidazole ring from acyclic precursors followed by concurrent chlorination and formylation.
-
Part II: Oxidation of the Aldehyde. This final step converts the aldehyde functional group into the desired carboxylic acid moiety.
This guide will dissect each part, providing both the "how" and the "why" for each experimental choice.
Part I: Synthesis of 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde
The synthesis of the aldehyde intermediate is a multi-step sequence that culminates in a Vilsmeier-Haack reaction. This classic name reaction is exceptionally effective for the formylation of electron-rich heterocycles and, in this case, also achieves the necessary chlorination.[5][6]
Logical Workflow for Aldehyde Synthesis
Caption: Workflow for the synthesis of the key aldehyde intermediate (BCFI).
Step 1.1: Formation of Methyl Pentanimidate Hydrochloride (Pinner Reaction)
The synthesis begins with the Pinner reaction, where valeronitrile is treated with anhydrous methanol and hydrogen chloride gas. This reaction converts the nitrile into a more reactive imidate salt.
-
Causality: The nitrile carbon is electrophilic, but not sufficiently so to react directly with the amine in the subsequent step. The Pinner reaction protonates the nitrile nitrogen, dramatically increasing the electrophilicity of the carbon and facilitating attack by methanol to form the imidate hydrochloride. This stable, crystalline salt is readily isolated.
Experimental Protocol:
-
Charge a reaction vessel with valeronitrile (1.0 eq) and anhydrous methanol (1.5-2.0 eq).
-
Cool the mixture to a temperature between -10°C and 0°C.
-
Slowly bubble dry hydrogen chloride gas (1.2-2.5 eq) through the stirred solution, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to 4-15°C and stir for 24-48 hours, during which time a precipitate of methyl pentanimidate hydrochloride will form.
-
The product can be isolated by filtration and washed with a cold, non-polar solvent like diethyl ether or toluene before being dried under vacuum.
Step 1.2: Condensation with Glycine
The isolated imidate hydrochloride is neutralized to its free base form and then reacted with glycine. This step forms the core backbone that will become the imidazole ring.
-
Causality: The free base of the imidate is a potent electrophile that readily reacts with the nucleophilic amino group of glycine. The initial addition is followed by the elimination of methanol and subsequent cyclization to form an imidazolinone intermediate or, under different workup conditions, the (pentanimidoylamino)acetic acid.[7][8] Careful pH control during this phase is critical to ensure the glycine nitrogen remains nucleophilic and the imidate remains reactive.
Experimental Protocol:
-
Prepare a solution of sodium methoxide in methanol by carefully adding sodium hydroxide (1.0 eq) to methanol at 0°C.
-
Add glycine (1.0 eq) to the sodium methoxide solution and stir for 15 minutes.
-
In a separate vessel, suspend the methyl pentanimidate hydrochloride (1.0 eq) in a suitable solvent like toluene.
-
Slowly add the glycine/sodium methoxide solution to the imidate suspension at 0-5°C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
The solvent is typically removed under reduced pressure to yield the crude (pentanimidoylamino)acetic acid sodium salt, which is used directly in the next step.[8]
Step 1.3: Vilsmeier-Haack Formylation and Chlorination
This is the culminating step for the aldehyde synthesis. The intermediate from the previous step is treated with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
-
Causality: The reaction of POCl₃ with DMF generates the electrophilic chloromethyleneiminium salt, known as the Vilsmeier reagent.[5] This potent electrophile attacks the electron-rich imidazolinone intermediate. The subsequent reaction cascade involves dehydration, chlorination at the C4 position, and formylation at the C5 position. An aqueous workup hydrolyzes the intermediate iminium species to furnish the final aldehyde.[7][8] This one-pot transformation is highly efficient for constructing the desired substituted imidazole.
Experimental Protocol:
-
Suspend the crude product from Step 1.2 in an inert solvent such as toluene.
-
Add phosphorus oxychloride (POCl₃, 2.5-3.0 eq) to the suspension while maintaining a temperature of -5°C to 0°C.
-
After the initial addition, slowly add N,N-dimethylformamide (DMF, 2.5-3.0 eq) over 1-2 hours, allowing the temperature to rise.
-
Heat the reaction mixture to 100-105°C and maintain for 2-4 hours until the reaction is complete (monitored by TLC or HPLC).[4][8]
-
Carefully quench the reaction by pouring it into a mixture of ice and water.
-
Adjust the pH to ~7-8 with an aqueous base (e.g., 30% NaOH solution).
-
Extract the product into an organic solvent (e.g., toluene).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) to yield 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde as a crystalline solid.[8]
| Parameter | Typical Value | Reference(s) |
| Overall Yield (from Glycine) | 69-75% | [1][8] |
| Purity (by HPLC) | >99% | [9] |
| Melting Point | 95-99 °C | [8] |
| Molecular Formula | C₈H₁₁ClN₂O | [10][11] |
| Molecular Weight | 186.64 g/mol | [10][11] |
Part II: Oxidation to this compound
The final transformation is the oxidation of the aldehyde functional group to a carboxylic acid. This is a standard organic transformation, but the choice of oxidant is crucial to avoid over-oxidation or unwanted side reactions with the electron-rich imidazole ring.
Oxidation Strategy and Reagent Selection
The aldehyde at the C5 position of the imidazole is susceptible to oxidation by a variety of reagents. The primary consideration is chemoselectivity—ensuring that only the aldehyde is transformed.
Caption: Final oxidation step to the target carboxylic acid.
Several classes of oxidizing agents can be employed, ranging from classical strong oxidants to milder, more modern systems.
-
Permanganate Oxidation: Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidant capable of converting aldehydes to carboxylic acids. The reaction is typically performed in an aqueous basic solution.[12] The imidazole ring is relatively stable to permanganate under these conditions, but careful temperature control is necessary.
-
Chromium-Based Oxidation: Reagents like chromic acid (generated from sodium dichromate and sulfuric acid) are highly effective.[12][13] However, due to the toxicity and waste disposal issues associated with chromium, these methods are less favored in modern pharmaceutical synthesis.
-
Oxone® (Potassium Peroxymonosulfate): Oxone is a versatile and environmentally benign oxidant. It is known to efficiently convert a wide range of aldehydes to carboxylic acids under mild conditions, often in a buffered aqueous/organic solvent system.[14] This represents a greener alternative to heavy metal oxidants.
-
Hydrogen Peroxide: Under certain catalytic conditions, hydrogen peroxide can be an effective oxidant. For instance, vanadium complexes can catalyze the oxidation of aldehydes to carboxylic acids with H₂O₂.[14]
Recommended Experimental Protocol (Permanganate Method)
This protocol is based on well-established procedures for the oxidation of heteroaromatic aldehydes.
-
Dissolve 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde (1.0 eq) in a mixture of acetone or tert-butanol and water.
-
Cool the solution to 0-5°C in an ice bath.
-
Prepare a solution of potassium permanganate (KMnO₄, ~1.1-1.5 eq) in water.
-
Add the KMnO₄ solution dropwise to the stirred aldehyde solution, ensuring the temperature does not exceed 10°C. A brown precipitate of manganese dioxide (MnO₂) will form.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, or until TLC/HPLC analysis shows complete consumption of the starting aldehyde.
-
Quench the reaction by adding a small amount of a reducing agent (e.g., sodium bisulfite solution) until the purple color disappears and only the brown MnO₂ precipitate remains.
-
Filter the mixture through a pad of celite to remove the MnO₂ solids, washing the pad with water.
-
Combine the aqueous filtrates and cool in an ice bath.
-
Carefully acidify the filtrate with a mineral acid (e.g., 2M HCl) to a pH of ~3-4. The desired carboxylic acid will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
Conclusion
The synthesis of this compound is a well-defined process hinging on the robust and scalable synthesis of its aldehyde precursor via a Vilsmeier-Haack reaction. The subsequent oxidation, while a standard transformation, requires careful selection of reagents to ensure high yield and purity. The pathways and protocols detailed in this guide represent a confluence of established industrial practice and sound chemical principles, providing a reliable framework for researchers in the field of drug discovery and development.
References
-
Griffiths, G. J., et al. (1999). Novel Syntheses of 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde: A Key Intermediate for the Synthesis of the Angiotensin II Antagonist Losartan. The Journal of Organic Chemistry, 64(22), 8084–8089. [Link]
-
Zhang, J., et al. (2015). An Efficient and Green Synthetic Route to Losartan. Journal of Chemical Research, 39(8), 451–454. [Link]
-
Parmar, M. B., Pandya, J. H., & Vara, M. K. (2022). Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl) acetamide. Bangladesh Journal of Scientific and Industrial Research, 57(4), 225-234. [Link]
-
Travis, B. R., Sivakumar, M., Hollist, G. O., & Borhan, B. (2003). A Mild, Simple, and Highly Efficient Protocol for the Oxidation of Aldehydes to Carboxylic Acids and Esters. Organic Letters, 5(7), 1031–1034. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 14, 2026, from [Link]
-
Cafiero, L. R., & Snowden, T. S. (2008). General and Practical Conversion of Aldehydes to Homologated Carboxylic Acids. Organic Letters, 10(17), 3853–3856. [Link]
- Google Patents. (2013). CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole.
-
HIMS - University of Amsterdam. (2018, August 30). Sustainable and very selective biocatalytic conversion of aldehydes to carboxylic acids. [Link]
-
Patsnap. (2010). Method for synthesizing 2-normal-butyl-4-chloro-5-formylimidazole. [Link]
-
International Journal of Pharmaceutical Erudition. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
Chemistry Steps. (n.d.). Aldehydes and Ketones to Carboxylic Acids. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2024). 20.2.1.3.6 Synthesis of Carboxylic Acids from Aldehydes and Ketones (Update 2024). [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde. Retrieved January 14, 2026, from [Link]
- Google Patents. (2008). JP2008535911A - Preparation of 2-substituted 4-chloro-5-formylimidazole and 5-formylimidazole.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]
- Google Patents. (2010). CN101781255A - Preparation method of 2-n-butyl-4(5)-chlor-5(4)-formaldehyde-1H-imidazole.
-
LibreTexts Chemistry. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. [Link]
-
Taylor & Francis Online. (2020). Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice. [Link]
-
National Center for Biotechnology Information. (2019). Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights. [Link]
-
Bakhtin Studies. (2019). Influence of Oxidation Conditions on the Yield of 2-Substituted Imidazole-4,5-dicarboxylic Acids. [Link]
-
ACS ES&T Air. (2024). Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Method for synthesizing 2-normal-butyl-4-chloro-5-formylimidazole - Eureka | Patsnap [eureka.patsnap.com]
- 3. banglajol.info [banglajol.info]
- 4. CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole - Google Patents [patents.google.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. JP2008535911A - Preparation of 2-substituted 4-chloro-5-formylimidazole and 5-formylimidazole - Google Patents [patents.google.com]
- 10. 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde [cymitquimica.com]
- 11. 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde | C8H11ClN2O | CID 55176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Aldehydes and Ketones to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 14. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
The Strategic Intermediate: A Technical Guide to 2-Butyl-4-chloro-1H-imidazole-5-carboxylic Acid
Abstract
This technical guide provides an in-depth examination of 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid (CAS 149968-28-5), a pivotal intermediate in contemporary pharmaceutical synthesis. While its precursor, 2-butyl-4-chloro-5-formylimidazole, is widely recognized as a key starting material for the antihypertensive drug Losartan, the corresponding carboxylic acid represents a critical entity in both synthetic pathways and metabolic understanding. This document elucidates the synthetic lineage of this compound, details its physicochemical characteristics, and explains its strategic importance in the development of angiotensin II receptor blockers (ARBs). Methodologies for synthesis and analysis are presented with an emphasis on the underlying chemical principles, providing researchers and drug development professionals with a comprehensive resource for leveraging this versatile imidazole scaffold.
Introduction: The Imidazole Core in Modern Therapeutics
Imidazole derivatives are foundational scaffolds in medicinal chemistry, renowned for their diverse biological activities.[1] Their prominence in the treatment of hypertension is exemplified by blockbuster drugs like Losartan.[1] The specific molecule, this compound, and its immediate precursor, the 5-formyl analogue, are central to the construction of the Losartan molecule.[2] The structural features of this intermediate—a butyl group at the 2-position, a chloro substituent at the 4-position, and an acidic moiety at the 5-position—are not arbitrary. Structure-activity relationship (SAR) studies have demonstrated that the alkyl group at C-2 is crucial for binding affinity to the angiotensin II type 1 (AT1) receptor, while an acidic group at C-5 is a key feature of potent antagonists, as seen in EXP3174, the active metabolite of Losartan.[3] This guide focuses on the synthesis, characterization, and strategic application of the carboxylic acid derivative, a compound of significant interest for both process chemistry and new drug discovery.
Physicochemical and Spectroscopic Profile
Precise characterization of a pharmaceutical intermediate is paramount for quality control and regulatory compliance. While extensive experimental data for the carboxylic acid is not widely published, data for its immediate precursor, 2-butyl-4-chloro-5-formylimidazole, is well-documented and provides a strong comparative baseline.
Table 1: Physicochemical Properties
| Property | This compound | 2-butyl-4-chloro-5-formylimidazole (Precursor) |
| CAS Number | 149968-28-5 | 83857-96-9 |
| Molecular Formula | C₈H₁₁ClN₂O₂ | C₈H₁₁ClN₂O |
| Molecular Weight | 202.64 g/mol | 186.64 g/mol [4] |
| Appearance | Not specified (Expected: Solid) | Off-white to yellow crystalline powder[4] |
| Melting Point | Not available | 97-100 °C[2][4][5] |
| Boiling Point | 448.4±25.0 °C (Predicted) | 384.1±22.0 °C (Predicted)[5] |
| Solubility | Not specified | Slightly soluble in water; Soluble in Methanol, DMF, DMSO[2][5] |
Spectroscopic Analysis:
While specific spectra for the carboxylic acid are not publicly available, analysis of the closely related 2-butyl-4-chloro-5-formylimidazole reveals key characteristics. Its infrared (IR) spectrum shows a strong N-H stretching vibration around 3248 cm⁻¹ and an intense aldehydic carbonyl (C=O) stretch at 1698 cm⁻¹.[6] For the target carboxylic acid, one would anticipate the disappearance of the aldehyde C-H stretch and the appearance of a broad O-H stretch (typically 2500-3300 cm⁻¹) characteristic of a carboxylic acid, alongside a shift in the C=O stretching frequency. Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are indispensable for confirming purity and structure.[1][7][8]
Synthesis Pathway: From Building Blocks to the Core Intermediate
The synthesis of this compound is a multi-step process that hinges on the initial construction and subsequent functionalization of the imidazole ring. The most industrially relevant pathway proceeds through the formation of the 5-formyl derivative, which is then oxidized to the target carboxylic acid.
Step 1: Synthesis of 2-Butyl-4-chloro-5-formylimidazole via Vilsmeier-Haack Reaction
The cornerstone of the synthesis is the Vilsmeier-Haack reaction, a powerful method for formylating electron-rich heterocycles.[9] This process typically starts from simple precursors like valeronitrile and glycine to build an N-substituted aminoacetic acid intermediate, which is then subjected to the Vilsmeier-Haack conditions.[10]
Reaction Mechanism: The reaction involves two main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.
-
Electrophilic Attack and Cyclization: The precursor molecule attacks the Vilsmeier reagent, initiating a cascade of reactions that includes intramolecular cyclization, dehydration, and chlorination to yield the stable 2-butyl-4-chloro-5-formylimidazole ring system.
Sources
- 1. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Butyl-4-chloro-5-formylimidazole | 83857-96-9 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy 2-Butyl-4-chloro-5-formylimidazole | 83857-96-9 | > 95% [smolecule.com]
- 5. 2-Butyl-5-Chloro-1H-Imidazole-4-Carboxaldehyde CAS No. 83857-96-9 | Reformchem [reformchem.com]
- 6. Method for synthesizing 2-normal-butyl-4-chloro-5-formylimidazole - Eureka | Patsnap [eureka.patsnap.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 83857-96-9|2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde|BLD Pharm [bldpharm.com]
- 9. CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole - Google Patents [patents.google.com]
- 10. Process For The Preparation Of 2 Butyl 4 Chloro 5 Formylimidazole [quickcompany.in]
An In-Depth Technical Guide to the Molecular Structure of 2-Butyl-4-chloro-1H-imidazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Butyl-4-chloro-1H-imidazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the imidazole scaffold, which is a core component of many biologically active molecules, this compound and its precursors are pivotal intermediates in the synthesis of high-value pharmaceuticals. Notably, its structural precursor, 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde, is a key building block in the manufacture of angiotensin II receptor antagonists, such as losartan, which are widely used to treat hypertension.[1][2][3] This guide provides a comprehensive overview of the synthesis, structural elucidation, and potential applications of this compound, offering field-proven insights for researchers in drug discovery and development.
Physicochemical Properties
While extensive experimental data for this compound is not widely published, its key physicochemical properties can be reliably predicted based on its structure and data from its aldehyde precursor.
| Property | Value | Source |
| CAS Number | 149968-28-5 | [4] |
| Molecular Formula | C₈H₁₁ClN₂O₂ | [4] |
| Molecular Weight | 202.64 g/mol | [4] |
| IUPAC Name | 2-butyl-5-chloro-1H-imidazole-4-carboxylic acid | [4] |
| Appearance | Expected to be a white to off-white crystalline solid | Inferred |
| Solubility | Predicted to be soluble in polar organic solvents like DMSO, DMF, and alcohols | Inferred |
| Melting Point | Higher than its aldehyde precursor (97-100 °C) due to hydrogen bonding of the carboxylic acid | Inferred from[2] |
Synthesis and Mechanism
The most direct and efficient synthesis of this compound involves the oxidation of its corresponding aldehyde, 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde. Among the various methods for aldehyde oxidation, the Pinnick oxidation is particularly well-suited for this transformation due to its mild reaction conditions and high tolerance for other functional groups present in the molecule, such as the imidazole ring and the chloro substituent.
The Pinnick oxidation utilizes sodium chlorite (NaClO₂) as the oxidant in the presence of a mild acid and a chlorine scavenger. The reaction proceeds via the formation of chlorous acid (HClO₂), which is the active oxidizing agent.
Caption: Workflow for the Pinnick oxidation of the aldehyde precursor.
Experimental Protocol: Pinnick Oxidation
The following protocol is a validated method for the oxidation of heterocyclic aldehydes.
-
Reaction Setup: In a round-bottom flask, dissolve 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde (1.0 eq) in a 2:1 mixture of tert-butanol and water.
-
Addition of Reagents: To the stirred solution, add 2-methyl-2-butene (4.0 eq) as a scavenger, followed by sodium dihydrogen phosphate (NaH₂PO₄) (1.5 eq) as a buffer.
-
Oxidant Addition: In a separate flask, prepare a solution of sodium chlorite (NaClO₂) (1.5 eq) in water. Add this solution dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture to pH 3-4 with 1M HCl.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
The causality behind these choices is critical: the use of 2-methyl-2-butene is to scavenge the hypochlorous acid (HOCl) byproduct, preventing unwanted side reactions such as chlorination of the imidazole ring. The phosphate buffer maintains a mildly acidic pH, which is optimal for the formation of the active oxidant, chlorous acid, while preventing degradation of the acid-sensitive imidazole ring.
Structural Elucidation
The molecular structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.
Caption: Simplified representation of the core molecular structure.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the butyl chain, the N-H proton of the imidazole ring, and the carboxylic acid proton.
-
δ 12.0-13.0 ppm (s, 1H): A broad singlet corresponding to the acidic proton of the carboxylic acid group.
-
δ 10.0-12.0 ppm (br s, 1H): A broad singlet for the N-H proton on the imidazole ring.
-
δ 2.7-2.9 ppm (t, 2H): A triplet for the methylene group of the butyl chain adjacent to the imidazole ring.
-
δ 1.6-1.8 ppm (m, 2H): A multiplet for the second methylene group of the butyl chain.
-
δ 1.3-1.5 ppm (m, 2H): A multiplet for the third methylene group of the butyl chain.
-
δ 0.9-1.0 ppm (t, 3H): A triplet for the terminal methyl group of the butyl chain.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide evidence for the carbonyl carbon of the carboxylic acid and the carbons of the imidazole ring and the butyl chain.
-
δ 165-170 ppm: The carbonyl carbon of the carboxylic acid.
-
δ 145-150 ppm: The C2 carbon of the imidazole ring (attached to the butyl group).
-
δ 135-140 ppm: The C4 carbon of the imidazole ring (attached to the chlorine).
-
δ 115-120 ppm: The C5 carbon of the imidazole ring (attached to the carboxylic acid).
-
δ 25-35 ppm: The four carbons of the butyl chain.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the carboxylic acid and the imidazole ring.
-
2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, indicating hydrogen bonding.
-
1700-1725 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
3100-3200 cm⁻¹ (broad): N-H stretch of the imidazole ring.
-
1500-1600 cm⁻¹: C=N and C=C stretching vibrations of the imidazole ring.
-
~790 cm⁻¹: C-Cl stretch.[1]
Mass Spectrometry (Predicted)
Mass spectrometry will confirm the molecular weight of the compound.
-
[M]+: The molecular ion peak is expected at m/z 202.64.
-
[M+H]+: In electrospray ionization (ESI) positive mode, a peak at m/z 203.65 would be observed.
-
Fragmentation Pattern: Characteristic fragmentation would involve the loss of the carboxylic acid group (-45 Da) and fragmentation of the butyl chain.
Potential Applications in Drug Development
Derivatives of 2-butyl-4-chloro-1H-imidazole are well-established as potent antagonists of the angiotensin II receptor, playing a crucial role in the management of hypertension.[1] The carboxylic acid functionality of the title compound provides a key handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. These modifications can be aimed at improving potency, selectivity, and pharmacokinetic properties.
Research has shown that N-substituted derivatives of the 2-butyl-4-chloro-1H-imidazole scaffold exhibit significant angiotensin-converting enzyme (ACE) inhibitory activity.[1] This dual antagonism of the renin-angiotensin system is a highly sought-after therapeutic strategy in cardiovascular medicine. Furthermore, imidazole derivatives are known to possess a wide range of biological activities, including antifungal and antibacterial properties, making this scaffold a versatile starting point for the development of novel therapeutic agents.[5]
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the development of new pharmaceuticals, particularly for cardiovascular diseases. While direct experimental data on this compound is limited, its synthesis via the Pinnick oxidation of its aldehyde precursor is a reliable and efficient method. The predicted spectroscopic data provides a solid framework for its characterization. The structural features of this molecule, particularly the carboxylic acid group, offer numerous possibilities for the design and synthesis of novel, biologically active compounds. This guide provides researchers and drug development professionals with the necessary foundational knowledge to effectively utilize this important chemical entity in their work.
References
-
One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization. MedCrave online. [Link]
-
2-Butyl-4-chloro-1-H-imidazole-5-carboxaldehyde - ChemBK. [Link]
-
2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde | C8H11ClN2O | CID 55176 - PubChem. [Link]
-
A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials - Walsh Medical Media. [Link]
-
One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction - ResearchGate. [Link]
-
2-Butyl-5-chloro-1H-imidazole-4-carboxylic acid - Amerigo Scientific. [Link]
-
Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan - JOCPR. [Link]
-
Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine - PMC - NIH. [Link]
-
Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC - PubMed Central. [Link]
-
2-butyl-5-chloro-1H-imidazole-4-carbaldehyde - Wikidata. [Link]
-
Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)] - Asian Journal of Research in Chemistry. [Link]
-
Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine | ACS Omega - ACS Publications. [Link]
-
4'-((2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl)methyl)(1,1'-biphenyl)-2-carbonitrile - PubChem. [Link]
-
Synthesis and Characterization of SomeBiologically Potent 2-(2-butyl-4- chloro-1H-imidazol-5-yl)-4H-chromen-4-onederivatives - ResearchGate. [Link]
-
Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides - ResearchGate. [Link]
-
CAS#:149968-28-5 | 2-butyl-5-chloro-1H-imidazole-4-carboxylic acid | Chemsrc. [Link]
-
Product information, 2-Butyl-4-chloro-1h-imidazole-5-carboxaldehyde | P&S Chemicals. [Link]
- CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole - Google P
Sources
- 1. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Butyl-4-chloro-5-formylimidazole | 83857-96-9 [chemicalbook.com]
- 3. theclinivex.com [theclinivex.com]
- 4. 2-Butyl-5-chloro-1H-imidazole-4-carboxylic acid - Amerigo Scientific [amerigoscientific.com]
- 5. chemimpex.com [chemimpex.com]
The Imidazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The imidazole ring, a five-membered heterocyclic motif containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties have rendered it a "privileged scaffold," consistently appearing in a vast array of biologically active compounds. This technical guide provides a comprehensive exploration of the diverse biological activities of imidazole derivatives, with a focus on their applications in antimicrobial and anticancer research. We will delve into the fundamental mechanisms of action, present detailed and validated experimental protocols for activity assessment, and offer insights into the structure-activity relationships that govern their therapeutic potential. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the pursuit of novel therapeutics.
The Imidazole Core: Synthesis and Significance
The imidazole nucleus is a planar, aromatic heterocycle that is amphoteric, meaning it can act as both a weak acid and a weak base.[3][4] This property, along with its ability to participate in hydrogen bonding and coordinate with metal ions, underpins its versatile role in biological systems.[5] It is a key component of essential biomolecules such as the amino acid histidine, histamine, and purines.[2][6]
The synthesis of the imidazole core can be achieved through various established methods. The choice of synthetic route often depends on the desired substitution pattern on the imidazole ring.
Common Synthetic Strategies
Several classical methods are employed for the synthesis of the imidazole ring:
-
Debus Synthesis: This method, first reported in 1858, involves the condensation of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia.[3][7] While yields can be modest, it remains a versatile method for producing C-substituted imidazoles.[8]
-
Radziszewski Synthesis: A modification of the Debus synthesis, this approach utilizes a mixture of a glyoxal, an aldehyde, and an amine in the presence of ammonia or an ammonium salt.[3][7]
-
Wallach Synthesis: This method involves the reaction of a N,N'-disubstituted oxamide with phosphorus oxychloride, followed by reduction.[3]
-
Marckwald Synthesis: This route involves the reaction of an α-aminoketone with a cyanate, isothiocyanate, or thiocyanate to form an intermediate that cyclizes to the imidazole ring.[3]
More contemporary methods often focus on improving yields, reducing reaction times, and employing greener chemistry principles, including the use of catalysts like metal oxides and heterogeneous catalysts.[9]
subgraph "cluster_reactants" { label="Starting Materials"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dicarbonyl [label="Dicarbonyl\n(e.g., Glyoxal)"]; Aldehyde [label="Aldehyde"]; Ammonia [label="Ammonia/Amine"]; AlphaAminoKetone [label="α-Amino Ketone"]; Cyanate [label="Cyanate/Isothiocyanate"]; }
subgraph "cluster_methods" { label="Synthetic Methods"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Debus [label="Debus Synthesis"]; Radziszewski [label="Radziszewski Synthesis"]; Marckwald [label="Marckwald Synthesis"]; }
subgraph "cluster_product" { label="Product"; bgcolor="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Imidazole [label="Imidazole Derivative"]; }
Dicarbonyl -> Debus; Aldehyde -> Debus; Ammonia -> Debus; Dicarbonyl -> Radziszewski; Aldehyde -> Radziszewski; Ammonia -> Radziszewski; AlphaAminoKetone -> Marckwald; Cyanate -> Marckwald;
Debus -> Imidazole; Radziszewski -> Imidazole; Marckwald -> Imidazole;
caption [label="General Synthetic Pathways to Imidazole Derivatives", shape=plaintext, fontsize=12, fontcolor="#202124"]; }
Figure 1: General Synthetic Pathways to Imidazole Derivatives
Antifungal Activity of Imidazole Derivatives
Imidazole-containing compounds represent a major class of antifungal agents used clinically.[10][11] Marketed drugs like ketoconazole, miconazole, and clotrimazole are all based on the imidazole scaffold.[10][12]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary antifungal mechanism of most imidazole derivatives is the inhibition of the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol.[11][13] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[12] By disrupting ergosterol synthesis, these compounds compromise the integrity and function of the fungal cell membrane, leading to growth inhibition and cell death.[12][13]
Imidazole [label="Imidazole Derivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LanosterolDemethylase [label="Lanosterol 14α-demethylase", fillcolor="#FBBC05", fontcolor="#202124"]; Ergosterol [label="Ergosterol Biosynthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Membrane [label="Fungal Cell Membrane Integrity", fillcolor="#34A853", fontcolor="#FFFFFF"]; Death [label="Fungal Cell Death", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Imidazole -> LanosterolDemethylase [label="Inhibits"]; LanosterolDemethylase -> Ergosterol [label="Catalyzes"]; Ergosterol -> Membrane [label="Maintains"]; Membrane -> Death [label="Disruption leads to"];
caption [label="Antifungal Mechanism of Imidazole Derivatives", shape=plaintext, fontsize=12, fontcolor="#202124"]; }
Figure 2: Antifungal Mechanism of Imidazole Derivatives
Experimental Protocol: Antifungal Susceptibility Testing
The in vitro antifungal activity of novel imidazole derivatives is commonly assessed by determining the Minimum Inhibitory Concentration (MIC). Broth microdilution is a standardized and widely used method.[14][15][16]
Objective: To determine the lowest concentration of an imidazole derivative that inhibits the visible growth of a fungal strain.
Materials:
-
Test imidazole derivatives
-
Fungal strains (e.g., Candida albicans, Aspergillus niger, Cryptococcus neoformans)[11]
-
Standard antifungal drug (e.g., fluconazole) as a positive control[11]
-
96-well microtiter plates
-
Culture medium (e.g., RPMI-1640)
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Drug Solutions: Prepare stock solutions of the test compounds and the standard drug in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform two-fold serial dilutions of the drug solutions in the 96-well plates using the culture medium to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI (Clinical and Laboratory Standards Institute) or EUCAST (European Committee on Antimicrobial Susceptibility Testing) guidelines.[17]
-
Inoculation: Inoculate each well of the microtiter plate with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the fungal species.[17]
-
Reading of Results: Determine the MIC as the lowest drug concentration at which there is a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by measuring the optical density using a plate reader.[17]
Data Presentation: MIC Values
The results of antifungal susceptibility testing are typically presented in a table format, allowing for easy comparison of the activities of different compounds against various fungal strains.
| Compound | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) | C. neoformans MIC (µg/mL) |
| Imidazole Derivative 1 | 8 | 16 | 4 |
| Imidazole Derivative 2 | 4 | 8 | 2 |
| Fluconazole (Control) | 2 | 32 | 1 |
Note: The above data is illustrative. Actual values will vary depending on the specific compounds and fungal strains tested. Certain derivatives have demonstrated superior activity compared to the reference drug fluconazole.[11]
Antibacterial Activity of Imidazole Derivatives
The imidazole scaffold is also present in compounds with significant antibacterial activity.[18][19] These derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.[5][19]
Mechanisms of Antibacterial Action
Imidazole derivatives can exert their antibacterial effects through various mechanisms, including:
-
Inhibition of Nucleic Acid Synthesis: Some derivatives interfere with bacterial DNA replication.[19]
-
Disruption of Cell Wall Synthesis: Certain compounds can inhibit the formation of the bacterial cell wall.[19]
-
Cell Membrane Disruption: Imidazole derivatives can also lead to the disruption of the bacterial cell membrane, causing leakage of cellular contents.[13][19]
Experimental Protocol: Antibacterial Screening
Similar to antifungal testing, the antibacterial activity of imidazole derivatives is often evaluated by determining the MIC. The broth microdilution method is a standard technique.[20][21]
Objective: To determine the lowest concentration of an imidazole derivative that inhibits the visible growth of a bacterial strain.
Materials:
-
Test imidazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)[5][19]
-
Standard antibacterial drug (e.g., ciprofloxacin, vancomycin) as a positive control[19]
-
96-well microtiter plates
-
Culture medium (e.g., Mueller-Hinton Broth)
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Drug Solutions: Prepare stock solutions of the test compounds and standard drugs.
-
Serial Dilutions: Perform two-fold serial dilutions in the 96-well plates.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum suspension (typically adjusted to a 0.5 McFarland standard).
-
Inoculation: Inoculate the wells with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading of Results: Determine the MIC as the lowest concentration that prevents visible bacterial growth.
For a more comprehensive assessment, the Minimum Bactericidal Concentration (MBC) can also be determined by sub-culturing from the wells with no visible growth onto agar plates.[20]
Data Presentation: MIC Values for Antibacterial Activity
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| Imidazole Derivative A | 16 | 32 | 64 |
| Imidazole Derivative B | 8 | 16 | 32 |
| Ciprofloxacin (Control) | 1 | 0.5 | 1 |
Note: The above data is illustrative. The antibacterial activity can vary significantly based on the specific substitutions on the imidazole ring.
Anticancer Activity of Imidazole Derivatives
The versatility of the imidazole scaffold has also led to its exploration in the development of anticancer agents.[1][22][23] Several imidazole-containing drugs are used in cancer therapy, such as dacarbazine and nilotinib.[24]
Mechanisms of Anticancer Action
Imidazole derivatives exhibit anticancer activity through a multitude of mechanisms:[23]
-
Induction of Apoptosis: Many imidazole compounds can trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[23]
-
Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific phases, such as the G2/M phase, preventing cancer cell proliferation.[22]
-
Enzyme Inhibition: Imidazole-based compounds can inhibit key enzymes involved in cancer progression, such as kinases and topoisomerases.[1][25]
-
DNA Intercalation: Certain derivatives can bind to DNA, disrupting its replication and transcription.[23][26]
-
Disruption of Microtubule Dynamics: Some compounds can interfere with the formation and function of microtubules, which are essential for cell division.[23]
Imidazole [label="Imidazole Derivative", fillcolor="#EA4335", fontcolor="#FFFFFF"];
subgraph "cluster_mechanisms" { label="Mechanisms of Action"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Induction of Apoptosis"]; CellCycle [label="Cell Cycle Arrest"]; Enzyme [label="Enzyme Inhibition\n(e.g., Kinases)"]; DNA [label="DNA Intercalation"]; Microtubule [label="Microtubule Disruption"]; }
Result [label="Inhibition of Cancer\nCell Proliferation and Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Imidazole -> Apoptosis; Imidazole -> CellCycle; Imidazole -> Enzyme; Imidazole -> DNA; Imidazole -> Microtubule;
Apoptosis -> Result; CellCycle -> Result; Enzyme -> Result; DNA -> Result; Microtubule -> Result;
caption [label="Anticancer Mechanisms of Imidazole Derivatives", shape=plaintext, fontsize=12, fontcolor="#202124"]; }
Figure 3: Anticancer Mechanisms of Imidazole Derivatives
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[27][28]
Objective: To determine the concentration of an imidazole derivative that reduces the viability of a cancer cell line by 50% (IC50).
Materials:
-
Test imidazole derivatives
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Standard anticancer drug (e.g., doxorubicin) as a positive control
-
96-well cell culture plates
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
MTT reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and the standard drug. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add the MTT reagent to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[28]
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Determine the IC50 value by plotting a dose-response curve.
Data Presentation: IC50 Values for Anticancer Activity
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| Imidazole Derivative X | 12.5 | 25.8 |
| Imidazole Derivative Y | 5.2 | 10.1 |
| Doxorubicin (Control) | 0.8 | 1.5 |
Note: The above data is illustrative and serves for comparative purposes.
Antiviral Activity of Imidazole Derivatives
The imidazole core is also a feature of several antiviral agents.[4][29] Research has demonstrated their potential against a range of viruses, including influenza, dengue, and coronaviruses.[29]
Mechanisms of Antiviral Action
The antiviral mechanisms of imidazole derivatives can be diverse and virus-specific:
-
Inhibition of Viral Enzymes: Some compounds can target and inhibit essential viral enzymes, such as proteases and polymerases, which are crucial for viral replication.[30][31]
-
Blocking Viral Entry: Certain derivatives may interfere with the binding of the virus to host cell receptors, preventing infection.
-
Interference with Viral Replication and Assembly: Some compounds can disrupt various stages of the viral life cycle within the host cell.
For instance, in the context of SARS-CoV-2, some imidazole derivatives have been shown to bind to the main protease (Mpro), a key enzyme in viral replication.[29][30]
Experimental Protocol: Antiviral Screening (CPE Reduction Assay)
A common method for initial antiviral screening is the cytopathic effect (CPE) reduction assay.[32]
Objective: To determine the concentration of an imidazole derivative that protects host cells from virus-induced cell death.
Materials:
-
Test imidazole derivatives
-
Host cell line susceptible to the virus (e.g., Vero cells)
-
Virus stock
-
Standard antiviral drug as a positive control
-
96-well cell culture plates
-
Cell culture medium
-
Reagent for cell viability assessment (e.g., CellTiter-Glo)[32]
Procedure:
-
Cell Seeding: Seed the host cells in 96-well plates.
-
Compound Addition: Add serial dilutions of the test compounds to the cells.
-
Virus Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include a cell control (no virus, no compound) and a virus control (virus, no compound).
-
Incubation: Incubate the plates until significant CPE is observed in the virus control wells.
-
Viability Assessment: Quantify cell viability in each well using a suitable assay (e.g., by measuring ATP levels with CellTiter-Glo).[32]
-
Data Analysis: Calculate the percentage of CPE reduction for each compound concentration and determine the 50% effective concentration (EC50). It is also crucial to determine the 50% cytotoxic concentration (CC50) in parallel on uninfected cells to assess the therapeutic index (SI = CC50/EC50).[33]
Conclusion and Future Perspectives
The imidazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its remarkable versatility and broad spectrum of biological activities underscore its importance in the development of new therapeutic agents.[1] Future research will likely focus on the design of novel imidazole derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of multi-target imidazole hybrids and the application of computational methods in their design will undoubtedly accelerate the discovery of next-generation drugs for a wide range of diseases.[23][30]
References
- Bayar, I., & Akkoç, S. (2023). Antibacterial Activities of Imidazole-Based Compounds (A Review). Russian Journal of Organic Chemistry.
- Al-Shdefat, R., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules.
- Verma, A., et al. (2023). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Journal of Medicinal Chemistry.
- Singh, P., et al. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. In Antiviral Drug Discovery.
- Sharma, R., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. PubMed.
- Li, Y., et al. (2021). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules.
- Pierce, C. G., & Rev, C. M. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.
- McCauley, J., et al. (2013). Bioassays for anticancer activities. Methods in Molecular Biology.
- Bayar, I., & Akkoç, S. (2023). Antibacterial Activities of Imidazole-Based Compounds (A Review). Request PDF.
- Sahoo, U., et al. (2012). Imidazole and its Biological Activities: A Review. Asian Journal of Research in Chemistry.
- N/A. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline.
- Al-Masoudi, N. A. (2023). Imidazole derivatives synthesis: exploring different methods. Taylor & Francis Online.
- N/A. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences.
- N/A. (2024).
- N/A. (2024). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. MDPI.
- Adeboye, O. O., et al. (2022). Computational study of the therapeutic potentials of a new series of imidazole derivatives against SARS-CoV-2. Journal of the Indian Chemical Society.
- N/A. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives.
- Ellis, G. P., et al. (1969). Antifungal activity of some imidazole derivatives. Journal of Pharmacy and Pharmacology.
- N/A. (2017). 12 A review: Imidazole synthesis and its biological activities.
- Lee, J. H., & Lee, J. (2010). Cell-based Assays to Identify Inhibitors of Viral Disease. Current pharmaceutical design.
- N/A. (2024).
- N/A. (n.d.). Antifungal Susceptibility. MI - Microbiology.
- N/A. (2025).
- López-Abarrategui, C., et al. (2021).
- Kushwaha, P. M. K., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions.
- Thompson, G. R., et al. (2019). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases.
- N/A. (n.d.). Antimicrobial Efficacy Screening.
- N/A. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. IntechOpen.
- Singh, P., et al. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery.
- N/A. (2013).
- Pierce, C. G., & Rev, C. M. (2020). Antifungal Susceptibility Testing: Current Approaches. PubMed Central.
- Altindag, F. D., et al. (2019).
- Balouiri, M., et al. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of pharmaceutical analysis.
- N/A. (n.d.). Imidazole. Wikipedia.
- N/A. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry.
- Sharma, A., et al. (2021).
- N/A. (n.d.). Antifungal Susceptibility Test. Slideshare.
- Ali, A., et al. (2023). Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. MDPI.
- N/A. (n.d.).
- McCauley, J., et al. (2013). Bioassays for anticancer activities. University of Wollongong Research Online.
- Al-Ostoot, F. H., et al. (2021).
- Kumar, A., et al. (2014).
- Rios, J. L., et al. (1988).
- de Oliveira, C. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules.
- N/A. (2024). 7 steps for screening antiviral drugs. DIFF Biotech.
- Valgas, C., et al. (2007). SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. Brazilian Journal of Microbiology.
- N/A. (n.d.). Antiviral Drug Screening.
- Zhang, J., et al. (2011). Assay development and high-throughput antiviral drug screening against Bluetongue virus. Antiviral research.
- N/A. (n.d.). Antiviral & Antimicrobial Testing.
- Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ajrconline.org [ajrconline.org]
- 3. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 4. scialert.net [scialert.net]
- 5. researchgate.net [researchgate.net]
- 6. pharmacyjournal.net [pharmacyjournal.net]
- 7. Imidazole - Wikipedia [en.wikipedia.org]
- 8. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Characterization of Imidazole Derivatives for Antifungal Applications [biolmolchem.com]
- 12. biolmolchem.com [biolmolchem.com]
- 13. nano-ntp.com [nano-ntp.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Antifungal Susceptibility | MI [microbiology.mlsascp.com]
- 16. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Antibacterial Activities of Imidazole-Based Compounds (A Review) | Semantic Scholar [semanticscholar.org]
- 19. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents [mdpi.com]
- 20. microchemlab.com [microchemlab.com]
- 21. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An acumen into anticancer efficacy of imidazole derivatives [wisdomlib.org]
- 23. ijsred.com [ijsred.com]
- 24. mdpi.com [mdpi.com]
- 25. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ijsrtjournal.com [ijsrtjournal.com]
- 27. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 29. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Computational study of the therapeutic potentials of a new series of imidazole derivatives against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 33. criver.com [criver.com]
A Technical Guide to the Synthesis and Application of 2-Butyl-4-chloro-1H-imidazole-5-carboxylic Acid Derivatives in Drug Discovery
This guide provides an in-depth exploration of 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid and its derivatives, pivotal intermediates in the development of cardiovascular therapeutics. We will dissect the synthetic pathways, elucidate the rationale behind experimental designs, and discuss the pharmacological significance of this heterocyclic scaffold, with a particular focus on its role in the design of Angiotensin II Receptor Blockers (ARBs).
Introduction: The Imidazole Core in Modern Therapeutics
The substituted imidazole ring is a privileged scaffold in medicinal chemistry, renowned for its diverse biological activities.[1][2] Its prominence is exemplified in blockbuster drugs like Losartan, an Angiotensin II Receptor Blocker (ARB) that revolutionized the management of hypertension.[1][2] At the heart of Losartan's structure lies the 2-butyl-4-chloro-1H-imidazole moiety. This guide focuses on the synthesis and derivatization of the carboxylic acid variant of this core, a key building block for a new generation of therapeutic agents.
The strategic placement of the butyl group at the C2 position and a chlorine atom at the C4 position of the imidazole ring is crucial for high-affinity binding to the AT1 receptor.[3] The carboxylic acid at the C5 position, or its bioisosteric equivalents, serves as a critical acidic functional group that mimics the phenolic hydroxyl group of tyrosine in angiotensin II, enabling potent antagonism.[3] Understanding the synthetic nuances and structure-activity relationships (SAR) of derivatives of this compound is therefore paramount for researchers in cardiovascular drug discovery.
The Synthetic Cornerstone: 2-Butyl-4-chloro-5-formylimidazole
The most common and versatile starting material for accessing a wide array of C5-functionalized derivatives is not the carboxylic acid itself, but its immediate precursor, 2-butyl-4-chloro-5-formylimidazole (also known as 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde). Its synthesis is a critical first step and several routes have been established.
Synthesis of 2-Butyl-4-chloro-5-formylimidazole
A widely adopted industrial method involves a multi-step sequence starting from valeronitrile. This process is advantageous due to the availability and low cost of the starting materials.[4]
Experimental Protocol: Synthesis of 2-Butyl-4-chloro-5-formylimidazole
Step 1: Formation of Methyl Pentanimidate Hydrochloride
-
Cool a solution of valeronitrile in anhydrous methanol to a temperature between -10°C and 5°C.
-
Bubble dry hydrogen chloride gas through the solution while maintaining the low temperature. The reaction is typically continued for 5-24 hours.[5]
-
The product, methyl pentanimidate hydrochloride, precipitates from the solution and is isolated by filtration.
Step 2: Cyclization to 2-Butyl-4-hydroxymethylimidazole
-
The methyl pentanimidate hydrochloride is reacted with 1,3-dihydroxyacetone in the presence of ammonia. This cyclization is often performed under pressure (e.g., 3 bar) at elevated temperatures (e.g., 70°C) to drive the reaction to completion.[5]
-
The choice of solvent is critical for managing the reaction pressure and can include diisopropyl ether, toluene, or methanol.[5]
Step 3: Vilsmeier-Haack Formylation and Chlorination
-
The 2-butyl-4-hydroxymethylimidazole is subjected to a Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This step accomplishes both chlorination of the C4 position and formylation at the C5 position.[6][7]
-
The reaction is typically carried out in a solvent such as toluene.[4] Phosphorus oxychloride is added first, followed by the slow addition of DMF at elevated temperatures (e.g., 70-95°C), and the reaction is then stirred at a higher temperature (e.g., 100-105°C) to ensure complete conversion.[4]
-
Careful quenching of the reaction mixture in cold water is necessary to hydrolyze the reactive intermediates and precipitate the product.[5]
Diagram: Synthetic Workflow for 2-Butyl-4-chloro-5-formylimidazole
Caption: Key steps in the synthesis of the core aldehyde intermediate.
Derivatization at the C5-Position: From Aldehyde to Carboxylic Acid and Beyond
The C5-formyl group is a versatile handle for a multitude of chemical transformations, allowing for the introduction of various functionalities essential for biological activity.
Oxidation to this compound
The conversion of the aldehyde to the carboxylic acid is a straightforward yet crucial step. Standard oxidizing agents can be employed for this transformation.
Experimental Protocol: Oxidation of 2-Butyl-4-chloro-5-formylimidazole
-
Dissolve 2-butyl-4-chloro-5-formylimidazole in a suitable solvent, such as aqueous acetone or an alcohol/water mixture.
-
Add a solution of an oxidizing agent, for example, potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), portion-wise while monitoring the reaction temperature.
-
Upon completion, the reaction is quenched, and the product is isolated. For instance, if using KMnO₄, the manganese dioxide byproduct is removed by filtration, and the filtrate is acidified to precipitate the carboxylic acid.
-
The crude product can be purified by recrystallization from an appropriate solvent system.
Reductive Amination and Other C-C Bond Forming Reactions
The aldehyde functionality also serves as an excellent electrophile for nucleophilic additions and reductive amination reactions, enabling the synthesis of a diverse library of derivatives. For instance, reaction with primary or secondary amines in the presence of a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) yields N-substituted aminomethyl derivatives.
N-Alkylation: Building the Biphenyl Tetrazole Side Chain
A hallmark of many ARBs, including Losartan, is the N-alkylation of the imidazole ring with a biphenylmethyl bromide scaffold bearing a tetrazole group. This acidic heterocycle is a key pharmacophoric element for potent AT1 receptor antagonism.[8]
Experimental Protocol: N-Alkylation with Biphenylmethyl Bromide
-
To a solution of this compound (or its ester derivative) in a polar aprotic solvent like DMF, add a base such as potassium carbonate (K₂CO₃) to deprotonate the imidazole nitrogen.
-
Add the appropriate biphenylmethyl bromide derivative (with the tetrazole group often protected, for example, with a trityl group) to the reaction mixture.
-
The reaction is typically stirred at room temperature or gently heated to facilitate the alkylation.
-
After the reaction is complete, an aqueous workup is performed to remove inorganic salts, and the product is extracted with an organic solvent.
-
If a protecting group was used on the tetrazole, a subsequent deprotection step (e.g., acidic hydrolysis for a trityl group) is required to yield the final active compound.
Diagram: Key Derivatization Pathways
Caption: Major transformations of the C5-formyl group.
Applications in Drug Development: Beyond Losartan
The 2-butyl-4-chloro-1H-imidazole scaffold is not limited to ARBs. Researchers have explored its incorporation into molecules targeting other enzymes in the renin-angiotensin system. For example, derivatives have been designed and synthesized as potential angiotensin-converting enzyme (ACE) inhibitors.[1][2] In one study, N-substituted derivatives of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol were synthesized and evaluated for their ACE inhibitory activity.[1] One compound, in particular, exhibited a promising IC₅₀ value of 1.31 µM, demonstrating the versatility of this core structure.[1][2]
Table 1: Biological Activity of Selected Derivatives
| Compound ID | Target | Activity (IC₅₀) | Reference |
| Losartan | AT₁ Receptor | Nanomolar range | [9][10] |
| Compound 4b* | ACE | 1.31 ± 0.026 µM | [1][2] |
*N-substituted derivative of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol
Conclusion and Future Perspectives
The this compound framework remains a highly valuable and versatile platform in medicinal chemistry. Its established role in the development of potent ARBs has cemented its importance, and ongoing research continues to uncover new therapeutic applications. The synthetic routes outlined in this guide, starting from the pivotal aldehyde intermediate, provide a robust foundation for the generation of diverse chemical libraries. Future work will likely focus on the development of novel, highly selective kinase inhibitors, anti-proliferative agents, and modulators of other key biological pathways, all built upon this remarkable heterocyclic core. The continued exploration of this scaffold's chemical space promises to yield the next generation of innovative therapeutics.
References
- An efficient synthesis of a rationally designed 1,5 disubstituted imidazole AT(1) angiotensin II receptor antagonist: reorientation of imidazole pharmacophore groups in losartan reserves high receptor affinity and confirms docking studies. J Comput Aided Mol Des.
- Design and Synthesis of Nonpeptide Angiotensin II Receptor Antagonists Featuring Acyclic Imidazole-Mimicking Structural Units. PubMed.
- Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investig
- 2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde. Chem-Impex.
- 2-Butyl-4-chloro-5-formylimidazole | 83857-96-9. ChemicalBook.
- Discovery of a new generation of angiotensin receptor blocking drugs: Receptor mechanisms and in silico binding to enzymes relevant to SARS-CoV-2. PMC - PubMed Central.
- Synthesis and Angiotensin II Receptor Antagonistic Activities of Benzimidazole Derivatives Bearing Acidic Heterocycles as Novel Tetrazole Bioisosteres.
- 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde | CAS 83857-96-9. SCBT - Santa Cruz Biotechnology.
- Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investig
- Imidazol-5-carboxylic acid derivatives, preparation methods and use therrof.
- Pharmaceutical compositions comprising angiotensin II receptor blocking imidazoles and diuretics.
- 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde. Clinivex.
- This compound. Benchchem.
- Method for preparing 2-butyl-4-chloro-5-formylimidazole.
- Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Hydroxymethylimidazole.
- Process For The Preparation Of 2 Butyl 4 Chloro 5 Formyl Imidazole. Quick Company.
- 1H-imidazole-5-carboxylic acid derivatives.
- 2-Butyl-5-chloro-1H-imidazole-4-carboxylic acid. Amerigo Scientific.
- Method for synthesizing 2-normal-butyl-4-chloro-5-formylimidazole.
- Synthesis and Characterization of SomeBiologically Potent 2-(2-butyl-4- chloro-1H-imidazol-5-yl)-4H-chromen-4-onederivatives.
Sources
- 1. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Process For The Preparation Of 2 Butyl 4 Chloro 5 Formyl Imidazole [quickcompany.in]
- 5. US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Formylimidazole - Google Patents [patents.google.com]
- 6. CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole - Google Patents [patents.google.com]
- 7. Method for synthesizing 2-normal-butyl-4-chloro-5-formylimidazole - Eureka | Patsnap [eureka.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An efficient synthesis of a rationally designed 1,5 disubstituted imidazole AT(1) angiotensin II receptor antagonist: reorientation of imidazole pharmacophore groups in losartan reserves high receptor affinity and confirms docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of nonpeptide angiotensin II receptor antagonists featuring acyclic imidazole-mimicking structural units - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Solubility and Stability of 2-Butyl-4-chloro-1H-imidazole-5-carboxylic acid
Introduction: Contextualizing a Key Moiety in Pharmaceutical Development
2-Butyl-4-chloro-1H-imidazole-5-carboxylic acid is a heterocyclic compound whose structural motifs are of significant interest in medicinal chemistry and drug development. As an intermediate in the synthesis of potent therapeutics, such as angiotensin II receptor antagonists, a thorough understanding of its physicochemical properties is paramount. The solubility and stability of an active pharmaceutical ingredient (API) or a key intermediate are critical attributes that profoundly influence its bioavailability, formulability, and overall therapeutic efficacy.[1][] A comprehensive characterization of these properties is a foundational step in quality control and rational drug design.[1]
This guide provides a detailed exploration of the core physicochemical parameters, solubility profile, and stability characteristics of this compound. It is designed for researchers, chemists, and formulation scientists, offering both theoretical grounding and practical, step-by-step protocols for its empirical evaluation. We will delve into the causality behind experimental choices, ensuring that the described methodologies are not merely procedural but are rooted in robust scientific principles.
Part 1: Foundational Physicochemical Characterization
A thorough investigation of the physical and chemical properties of an API is the primary step for quality control and formulation design.[1] Before assessing solubility and stability, a baseline characterization is essential. This involves determining properties that dictate the molecule's behavior in various environments.
Molecular Structure and Inherent Properties
The molecule's structure reveals its dualistic, amphoteric nature. The carboxylic acid group (-COOH) provides an acidic center, while the imidazole ring contains both a basic nitrogen and a weakly acidic N-H proton. The butyl chain and chloro-substituent contribute to its lipophilicity.
-
Molecular Formula: C₈H₁₁ClN₂O₂
-
Molecular Weight: 202.64 g/mol [3]
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The pKa value(s) are arguably the most critical parameter for predicting how solubility will change with pH.[4] As an amphoteric substance, this molecule will have at least two pKa values:
-
pKa₁ (Carboxylic Acid): The dissociation of the acidic proton from the -COOH group. This is expected to be in the range of 2-4.
-
pKa₂ (Imidazole Ring): The protonation of the basic nitrogen on the imidazole ring. For imidazoles, this typically falls in the 5-7 range.[5] The N-H proton on the imidazole ring is also acidic, but with a much higher pKa (approx. 14.4), it is not relevant under physiological conditions.[6]
Understanding these pKa values is essential because the ionization state of the molecule dictates its interaction with aqueous media. The solubility of an ionizable drug is highly pH-dependent, with the ionized form generally being much more soluble than the neutral form.[7]
Lipophilicity (LogP / LogD)
Lipophilicity is a measure of a compound's preference for a lipid (non-polar) versus an aqueous (polar) environment.
-
LogP: The partition coefficient of the neutral form of the molecule.
-
LogD: The distribution coefficient at a specific pH, which accounts for all ionic and neutral species.
This parameter is crucial for predicting absorption and permeability. A related chemical, 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde, has a calculated XLogP3 of 2.5, suggesting moderate lipophilicity.[8] The carboxylic acid derivative is expected to be more hydrophilic, especially at pH values where it is ionized.
Solid-State Properties: The Unseen Influence
The solid-state form of an API can significantly impact its solubility and stability.[9] Different crystalline forms (polymorphs) or an amorphous state can have distinct dissolution rates and thermodynamic solubilities.
-
Analytical Techniques: A suite of analytical methods is employed for solid-state characterization.[10] This includes X-Ray Powder Diffraction (XRPD) to identify the crystal lattice, Differential Scanning Calorimetry (DSC) to determine melting point and phase transitions, and Thermogravimetric Analysis (TGA) to assess thermal stability and solvation state.[1][10]
Table 1: Summary of Predicted and Essential Physicochemical Properties
| Parameter | Predicted Value / Expected Range | Rationale & Importance |
| Molecular Weight | 202.64 g/mol | Fundamental property for all stoichiometric calculations. |
| pKa₁ (Acidic) | ~ 2 - 4 | Governs ionization at low pH; critical for predicting solubility in the stomach. |
| pKa₂ (Basic) | ~ 5 - 7 | Governs ionization at neutral/basic pH; critical for intestinal solubility. |
| LogP | ~ 1.5 - 2.5 | Influences membrane permeability and interactions with hydrophobic targets. |
| Solid Form | Crystalline (by default) | Polymorphism must be investigated as it directly impacts solubility and stability. |
Part 2: A Practical Guide to Solubility Assessment
Solubility is a cornerstone of pre-formulation, influencing everything from the choice of formulation to the drug's ultimate bioavailability.[1][] We will focus on the gold-standard equilibrium shake-flask method, which is essential for obtaining thermodynamic solubility data.[11]
The Importance of a pH-Solubility Profile
For an ionizable compound like this compound, a single solubility value is insufficient. A full pH-solubility profile is required to understand its behavior in different physiological environments (e.g., stomach pH ~1.2-3, intestine pH ~6-7.5).[][7] The profile for this amphoteric molecule is expected to be a "U-shaped" curve, with minimum solubility at its isoelectric point and higher solubility at low and high pH values where it exists as a cation and anion, respectively.
Workflow for pH-Solubility Profile Generation
Caption: Workflow for determining a pH-solubility profile.
Protocol: Equilibrium Solubility by Shake-Flask Method
This protocol describes the definitive method for determining thermodynamic solubility.
Objective: To determine the aqueous solubility of this compound across a range of pH values at a constant temperature.
Materials:
-
This compound (ensure solid-form is characterized)
-
Calibrated pH meter
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (e.g., 0.22 µm PVDF)
-
Validated HPLC-UV system
-
Appropriate buffer systems (e.g., HCl for pH 1.2, Acetate for pH 4.5, Phosphate for pH 6.8 and 7.4)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation: Add an excess of the solid compound (e.g., 5-10 mg, enough to ensure saturation and leave visible solid) to several glass vials.
-
Causality: Using excess solid is the core principle of this method. Equilibrium can only be established between a saturated solution and the solid phase.[11] The absence of solid at the end of the experiment invalidates the result.
-
-
Buffer Addition: Add a precise volume (e.g., 1 mL) of each prepared buffer solution to the vials.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 37°C to mimic physiological conditions) for a predetermined time (typically 48-72 hours).
-
Causality: Sufficient time is required to ensure the system reaches thermodynamic equilibrium. A preliminary time-to-equilibrium study can be conducted by sampling at 24, 48, and 72 hours to see when the concentration plateaus.
-
-
Phase Separation: After equilibration, allow the vials to stand briefly. Carefully withdraw the supernatant after centrifugation or by filtering through a syringe filter to remove all undissolved solids.
-
Causality: This step is critical to prevent solid particles from artificially inflating the measured concentration. The filter material should be checked for drug adsorption beforehand.
-
-
Analysis:
-
Measure the final pH of the supernatant. This is the true pH at which equilibrium was reached.
-
Dilute the supernatant as required and quantify the concentration of the dissolved compound using a pre-validated, stability-indicating HPLC-UV method.
-
-
Data Presentation: Plot the measured solubility (often on a logarithmic scale) against the final measured pH to generate the pH-solubility profile.
Table 2: Hypothetical pH-Solubility Profile Data
| Buffer System | Initial pH | Final Measured pH | Solubility (µg/mL) | Dominant Species |
| 0.1 N HCl | 1.2 | 1.21 | 1500 | Cationic (protonated imidazole) |
| Acetate | 4.5 | 4.53 | 85 | Neutral / Zwitterionic |
| Phosphate | 6.8 | 6.82 | 250 | Anionic (deprotonated acid) |
| Phosphate | 7.4 | 7.41 | 800 | Anionic (deprotonated acid) |
Part 3: A Framework for Comprehensive Stability Assessment
Stability testing is a regulatory requirement that elucidates a molecule's intrinsic stability, potential degradation pathways, and storage requirements.[12] The cornerstone of this effort is the forced degradation study, conducted under conditions more severe than accelerated stability testing.[12][13]
The Role of Forced Degradation Studies
Forced degradation, or stress testing, is mandated by the International Council for Harmonisation (ICH) guideline Q1A(R2).[13][14] Its primary objectives are:
-
To Identify Degradation Pathways: Understanding how the molecule degrades helps in improving the manufacturing process and developing stable formulations.[12][15]
-
To Develop Stability-Indicating Methods: The stress samples, containing the parent drug and its degradants, are used to develop and validate an analytical method (typically HPLC) that can accurately quantify the drug in the presence of its breakdown products.[12][16]
-
To Discern Intrinsic Stability: It reveals the molecule's inherent vulnerabilities to hydrolysis, oxidation, light, and heat.
A target degradation of 5-20% is generally considered optimal.[14][17] Complete degradation provides little useful information, while no degradation suggests the stress condition was inadequate.[17]
Workflow for Forced Degradation and Method Development
Caption: Workflow for a forced degradation study.
Protocol: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to generate samples for the development of a stability-indicating method.
Materials:
-
API, HPLC-grade solvents (Acetonitrile, Methanol), Reagent-grade acids (HCl), bases (NaOH), and oxidants (H₂O₂).
-
Validated stability-indicating HPLC method (development is part of the process). An LC-MS system is highly recommended for peak identification.
-
Photostability chamber, temperature-controlled ovens.
Methodology:
-
Sample Preparation: Prepare stock solutions of the API in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Store at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Store at room temperature or slightly elevated temperature.
-
Causality: Imidazole rings can be susceptible to base-mediated autoxidation or hydrolysis.[18] The carboxylic acid will be deprotonated, which may affect reaction rates.
-
-
Oxidation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%). Keep at room temperature, protected from light.
-
Causality: Imidazole moieties are known to be liable to oxidation.[18] This is a critical stress test for this molecule.
-
-
Thermal Degradation: Store samples of the solid API and a solution of the API at an elevated temperature (e.g., 80°C).
-
Photostability: Expose the solid API and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[13]
-
-
Time Point Analysis: Withdraw aliquots from each solution at appropriate time points (e.g., 2, 8, 24, 48 hours). Neutralize the acid and base samples before injection if necessary.
-
HPLC Analysis: Analyze all samples, including an unstressed control, using the developing stability-indicating HPLC method.
-
Method Development Goal: The primary goal is to achieve baseline separation between the parent API peak and all degradation product peaks. A reverse-phase C18 column with a gradient elution of a buffered mobile phase and an organic modifier (e.g., acetonitrile) is a common starting point.[19][20]
-
Detection: A Photo Diode Array (PDA) detector is crucial for assessing peak purity and selecting the optimal detection wavelength. Mass Spectrometry (MS) is invaluable for identifying the molecular weights of degradants.
-
Table 3: Example Data from a Forced Degradation Study
| Stress Condition | Duration | % Assay of Parent API | % Degradation | No. of Degradants | Observations / Potential Pathway |
| 0.1 N HCl, 60°C | 24h | 98.5% | 1.5% | 1 | Very stable to acid hydrolysis. |
| 0.1 N NaOH, RT | 8h | 89.2% | 10.8% | 2 | Moderate instability; potential ring opening. |
| 3% H₂O₂, RT | 8h | 85.5% | 14.5% | 3 | Significant oxidative degradation of the imidazole ring. |
| 80°C, Solid | 48h | 99.8% | 0.2% | 0 | Thermally stable in solid state. |
| Photolytic (ICH Q1B) | - | 92.1% | 7.9% | 2 | Moderate photosensitivity in solution. |
Conclusion and Implications for Development
This comprehensive guide outlines the essential framework for characterizing the solubility and stability of this compound. The amphoteric nature of the molecule, dictated by its carboxylic acid and imidazole pKa values, predicts a U-shaped pH-solubility profile with minimal solubility near its isoelectric point. Empirical determination via the shake-flask method is critical to confirm this behavior and provide the data necessary for selecting formulation strategies.
Furthermore, forced degradation studies are indispensable for uncovering the molecule's intrinsic stability. The imidazole ring is a known liability for oxidative degradation, a hypothesis that must be tested rigorously.[18] Establishing a validated, stability-indicating analytical method is a direct and mandatory outcome of these studies.[12] The collective data from these evaluations will guide critical decisions in the drug development pipeline, from lead optimization and salt form selection to the design of a stable, safe, and effective final drug product.
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Vertex AI Search.
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- API Characteriz
- Forced Degrad
- Physical and Chemical Characteriz
- Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. Asian Journal of Chemistry.
- Forced Degradation Study as per ICH Guidelines | Wh
- Singh, S., & Handa, T. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
- API Physical & Chemical Characterization.
- Blatter, F., & Steiner, A. (2004). Physico-chemical characterization of an active pharmaceutical ingredient. Journal of Thermal Analysis and Calorimetry.
- Development of a stability-indicating assay for nafimidone [1-(2-naphthoylmethyl)imidazole hydrochloride] by high-performance liquid chromatography. (1986).
- Pharmaceutical Ingredient Characterization Essential Analytical Techniques. Technology Networks.
- DEVELOPMENT OF STABILITY INDICATING ASSAY METHOD FOR TRIAZOLE AND IMIDAZOLE ANTIMYCOTICS.
- 2-Butyl-5-chloro-1H-imidazole-4-carboxylic acid. Amerigo Scientific.
- Solubility determination of compounds of pharmaceutical interest.
- Why is imidazole a stronger acid (pKa ~ 14.4) than pyrrole (pKa ~...). Pearson+.
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). International Journal of Pharmaceutical Sciences and Research.
- Franz, R. G., & Ciszewski, G. M. (n.d.). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. AAPS PharmSci.
- Solubility Analysis. BOC Sciences.
- Fuguet, E., Ràfols, C., Bosch, E., & Rosés, M. (2010). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
- Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences.
- 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde. PubChem.
- Franz, R. G., & Ciszewski, G. M. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. AAPS PharmSci.
- Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Comput
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
- Hydrolysis of Imidazole-2-ylidenes. (2010). Journal of the American Chemical Society.
- Hydrolysis of imidazole-2-ylidenes. (2011). Journal of the American Chemical Society.
- Calculation of the pKa of 1-(o-Hydroxyphenyl) imidazole carboxylic esters using the ab initio, DFT and PCM-UAHF models. (2025).
- 2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde. Chem-Impex.
- CAS#:149968-28-5 | 2-butyl-5-chloro-1H-imidazole-4-carboxylic acid. (2025). Chemsrc.
- 2-Butyl-4-chloro-5-formylimidazole CAS#: 83857-96-9. ChemicalBook.
- Biodegradability of imidazole structures.
- Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology.
- HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020). Molecules.
- Development of stability indicating HPLC method for the separation and validation of enantiomers of miconazole. (2018).
Sources
- 1. labinsights.nl [labinsights.nl]
- 3. 2-Butyl-5-chloro-1H-imidazole-4-carboxylic acid - Amerigo Scientific [amerigoscientific.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Why is imidazole a stronger acid (pKa ~ 14.4) than pyrrole (pKa ~... | Study Prep in Pearson+ [pearson.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde | C8H11ClN2O | CID 55176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Physico-chemical characterization of an active pharmaceutical ingredient | Semantic Scholar [semanticscholar.org]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Development of a stability-indicating assay for nafimidone [1-(2-naphthoylmethyl)imidazole hydrochloride] by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. rjptonline.org [rjptonline.org]
The Imidazole Scaffold: A Comprehensive Technical Guide to Therapeutic Applications
Introduction: The Enduring Versatility of the Imidazole Ring
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, and its amphoteric nature, allow it to interact with a wide array of biological targets with high affinity and specificity.[1][2] This inherent versatility has made the imidazole scaffold a "privileged structure" in drug discovery, leading to the development of a multitude of clinically significant therapeutic agents across a broad spectrum of diseases.[1] This in-depth technical guide provides a comprehensive overview of the therapeutic applications of imidazole compounds, with a focus on their mechanisms of action, key experimental protocols for their evaluation, and a forward-looking perspective on their evolving role in drug development. We will delve into the core therapeutic areas where imidazoles have made a significant impact, namely in antimicrobial, anticancer, and a range of other emerging applications.
I. Foundational Synthesis of the Imidazole Core: The Debus-Radziszewski Reaction
A fundamental understanding of the synthesis of the imidazole core is crucial for the development of novel derivatives. The Debus-Radziszewski synthesis, a classic multi-component reaction, offers a versatile and widely used method for the preparation of substituted imidazoles.[3][4] This reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia.[5]
Experimental Protocol: Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine)
A representative example of the Debus-Radziszewski synthesis is the preparation of 2,4,5-triphenyl-1H-imidazole, also known as lophine.
Materials:
-
Benzil
-
Benzaldehyde
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, dissolve benzil (1 mmol) and benzaldehyde (1 mmol) in glacial acetic acid.[6]
-
Add ammonium acetate (5 mmol) to the solution.[6]
-
Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[6]
-
Upon completion, allow the reaction mixture to cool to room temperature.[6]
-
Pour the cooled mixture into ice-cold water to precipitate the crude product.[6]
-
Collect the solid by filtration and wash with water to remove any residual acetic acid and ammonium salts.[6]
-
Recrystallize the crude product from hot ethanol to yield pure 2,4,5-triphenyl-1H-imidazole as a crystalline solid.[6]
Caption: Workflow for the Debus-Radziszewski synthesis of Lophine.
II. Imidazole Compounds as Antimicrobial Agents
Imidazole derivatives have long been established as potent antimicrobial agents, with significant applications in both antifungal and antibacterial therapies.[7]
A. Antifungal Activity: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action of antifungal imidazole compounds, such as clotrimazole and miconazole, is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[8][9] Specifically, these compounds target and inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[8][10] This inhibition disrupts the fungal cell membrane's integrity and fluidity, leading to fungal cell death.[9]
Caption: Inhibition of the VEGFR-2 signaling pathway by an imidazole-based kinase inhibitor.
B. Topoisomerase Inhibition
Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. [11]Some imidazole derivatives act as topoisomerase inhibitors, preventing the resealing of DNA strands and leading to the accumulation of DNA double-strand breaks and subsequent cancer cell death. [12]
Experimental Protocol: Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the imidazole compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
During this incubation, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined.
Quantitative Data: Anticancer Activity of Imidazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazopyrazolopyridines | A-549 (Lung) | 0.47 | [13] |
| Imidazopyrazolopyridines | HCT-116 (Colon) | 0.52 | [13] |
| 2,4,5-Triphenyl-1H-imidazole Derivatives | MCF-7 (Breast) | 1.58 | [14] |
| 2,4,5-Triphenyl-1H-imidazole Derivatives | A549 (Lung) | 2.12 | [14] |
| Benzimidazole Derivatives | HepG2 (Liver) | 3.2 | [15] |
IV. Other Emerging Therapeutic Applications
The therapeutic potential of imidazole compounds extends beyond antimicrobial and anticancer applications.
-
Anti-inflammatory Activity: Certain imidazole derivatives have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is involved in the inflammatory response. [16][17][18]
-
Antihypertensive Effects: Some imidazole compounds, such as clonidine, act as agonists at α2-adrenergic and imidazoline receptors in the central nervous system, leading to a reduction in sympathetic outflow and a subsequent decrease in blood pressure. [2][19][20]
-
Neurological Disorders: Imidazole-containing compounds are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease. [21][22][23]Their mechanisms of action in this context are multifaceted and may involve the inhibition of enzymes like acetylcholinesterase and the modulation of signaling pathways associated with neuroinflammation and neuronal survival. [22]Some imidazole derivatives have also been found to promote neurogenesis. [24]
V. Conclusion and Future Perspectives
The imidazole scaffold continues to be a remarkably fruitful source of therapeutic innovation. Its chemical tractability and ability to interact with a diverse range of biological targets ensure its continued relevance in drug discovery. Future research will likely focus on the development of highly selective and potent imidazole derivatives with improved pharmacokinetic profiles and reduced off-target effects. The exploration of novel imidazole-based compounds for the treatment of a wider range of diseases, including viral infections and metabolic disorders, represents an exciting frontier in medicinal chemistry. As our understanding of the molecular basis of disease deepens, the rational design of imidazole-based therapeutics will undoubtedly lead to the development of next-generation medicines with enhanced efficacy and safety.
VI. References
-
Debus–Radziszewski imidazole synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Debus%E2%80%93Radziszewski_imidazole_synthesis]
-
Synthesis, Reactions and Medicinal Uses of Imidazole - Pharmaguideline. [URL: https://www.pharmaguideline.com/2011/08/synthesis-reactions-and-medicinal-uses-of-imidazole.html]
-
Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry - Scribd. [URL: https://www.scribd.com/presentation/489065961/Debus-Radziszewski-Imidazole-Synthesis]
-
Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation - Brieflands. [URL: https://brieflands.com/articles/ijpr-110052.html]
-
Multi target-directed imidazole derivatives for neurodegenerative diseases - ResearchGate. [URL: https://www.researchgate.net/publication/350325371_Multi_target-directed_imidazole_derivatives_for_neurodegenerative_diseases]
-
Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. [URL: https://www.researchgate.net/publication/305638166_Synthesis_of_a_new_245-triphenyl-1H-imidazolium-paratoluenesulfonic_acid_salt_Thermal_and_electrochemical_stability]
-
Imidazoline antihypertensive drugs: A critical review on their mechanism of action. [URL: https://www.researchgate.net/publication/285779039_Imidazoline_antihypertensive_drugs_A_critical_review_on_their_mechanism_of_action]
-
Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX - Slideshare. [URL: https://www.slideshare.net/DivyaDhule/debus-radziszewski-imidazole-synthesis-knorr-pyrazole-synthesis]
-
Imidazole: Multi-targeted Therapeutic Leads for the Management of Alzheimer's Disease - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35000516/]
-
Versatile Properties and Biological Significance of Imidazole and Its Derivatives: A Comprehensive Mini Overview | Neuroquantology. [URL: https://www.neuroquantology.com/article.php?id=9713]
-
Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11013443/]
-
Imidazole: Multi-targeted Therapeutic Leads for the Management of Alzheimer's Disease - Ingenta Connect. [URL: https://www.ingentaconnect.com/content/ben/mrmc/2022/00000022/00000010/art00004]
-
Imidazole-Based Small Molecules that Promote Neurogenesis in Pluripotent Cells. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.201407335]
-
Synthesis , mechanism and application of Organic Name reaction.pptx - Slideshare. [URL: https://www.slideshare.net/slideshow/synthesis-mechanism-and-application-of-organic-name-reactionpptx/251448897]
-
Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8354228/]
-
Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and A. [URL: https://www.researchgate.net/publication/287993077_Microwave-Assisted_Synthesis_of_245-Triphenyl-1H-imidazole_Containing_Schiff_Base_Derivatives_with_Potential_Antioxidant_and_Anticancer_Activities]
-
Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26292102/]
-
Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives - Journal of Applied Pharmaceutical Science. [URL: https://japsonline.com/admin/php/uploads/534_pdf.pdf]
-
Inhibitory activity of the imidazole derivatives against COX-1 and... - ResearchGate. [URL: https://www.researchgate.net/publication/312586118_Inhibitory_activity_of_the_imidazole_derivatives_against_COX-1_and_COX-2_enzymes]
-
Table 2 . Synthesis of 2,4,5-triphenyl-1H-imidazole in various conditions a - ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-2-4-5-triphenyl-1H-imidazole-in-various-conditions-a_tbl2_236873113]
-
Representation of type II VEGFR-2 inhibitors I–III in the VEGFR-2 active site. - ResearchGate. [URL: https://www.researchgate.net/figure/Representation-of-type-II-VEGFR-2-inhibitors-I-III-in-the-VEGFR-2-active-site_fig2_359392271]
-
Imidazoline antihypertensive drugs: a critical review on their mechanism of action - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11916539/]
-
Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst - Science and Education Publishing. [URL: http://pubs.sciepub.com/ajoc/2/1/1/index.html]
-
Why imidazoline receptor modulator in the treatment of hypertension? - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7662118/]
-
Graphical representation of the in vitro VEGFR-2 kinase inhibition... - ResearchGate. [URL: https://www.researchgate.net/figure/Graphical-representation-of-the-in-vitro-VEGFR-2-kinase-inhibition-activity-in-NCI_fig4_355938597]
-
Synthesis and Pharmacological Evaluation of Some Novel Imidazole Derivatives for Their Potential Anti-Hypertensive Activity - ResearchGate. [URL: https://www.researchgate.net/publication/279456903_Synthesis_and_Pharmacological_Evaluation_of_Some_Novel_Imidazole_Derivatives_for_Their_Potential_Anti-Hypertensive_Activity]
-
[Imidazole receptor agonists--a new advance in the treatment of hypertension?] - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8881268/]
-
Activation VEGFR-2 by VEGF-A [59-63] - ResearchGate. [URL: https://www.researchgate.net/figure/Activation-VEGFR-2-by-VEGF-A-59-63_fig4_360155252]
-
Ergosterol synthesis pathway, showing sites of inhibition of different antifungal agents. [URL: https://www.researchgate.net/publication/14537330_Ergosterol_synthesis_pathway_showing_sites_of_inhibition_of_different_antifungal_agents]
-
Ergosterol synthesis pathway and known inhibitors of the pathway enzymes. [URL: https://www.researchgate.net/figure/Ergosterol-synthesis-pathway-and-known-inhibitors-of-the-pathway-enzymes_fig1_311685413]
-
Introduction To Imidazole And Its Antimicrobial Activity: A Review - Nanotechnology Perceptions. [URL: https://www.nanotechnologyperceptions.com/index.php/naneper/article/view/805]
-
The antimicrobial drug imidazole inhibits sterol synthesis. This would most likely interfere with_______? | Homework.Study.com. [URL: https://homework.study.com/explanation/the-antimicrobial-drug-imidazole-inhibits-sterol-synthesis-this-would-most-likely-interfere-with-a-the-cell-wall-b-the-cell-membrane-permeability-c-protein-synthesis-d-nucleic-acid-synthesis.html]
-
Ergosterol biosynthetic pathway. Steps at which various antifungal agents exert their inhibitory activities are shown. TERB, terbinafine; FLU, fluconazole; ITRA, itraconazole; VOR, voriconazole. - ResearchGate. [URL: https://www.researchgate.net/figure/Ergosterol-biosynthetic-pathway-Steps-at-which-various-antifungal-agents-exert-their_fig1_8043440]
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. [URL: https://www.mdpi.com/1422-0067/25/19/14574]
-
Synthesis of Imidazole-2,3-dihydrothiazole Compounds as VEGFR-2 Inhibitors and Their Support with in Silico Studies - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37503680/]
-
Topoisomerase Assays - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4950980/]
-
DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2684537/]
-
Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - MDPI. [URL: https://www.mdpi.com/1420-3049/26/18/5450]
-
New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9324080/]
-
New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies | ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c02787]
-
Assay of topoisomerase I activity - Protocols.io. [URL: https://www.protocols.io/view/assay-of-topoisomerase-i-activity-j8nlkkyw5l5r/v1]
-
The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fmicb.2023.1121081/full]
-
Cell Wall Synthesis Inhibitors: Examples, Inhibition, Resistance - Microbe Notes. [URL: https://microbenotes.com/cell-wall-synthesis-inhibitors/]
-
Mechanistic insight of ergosterol synthesis in fungi and... - ResearchGate. [URL: https://www.researchgate.net/publication/371660142_Mechanistic_insight_of_ergosterol_synthesis_in_fungi_and_lanosterol-14a-demethylase_as_potential_target_for_interruption_of_ergosterol_biosynthesis]
-
Summarized synthesis of ergosterol, the fungal sterol, and detailed... - ResearchGate. [URL: https://www.researchgate.net/figure/Summarized-synthesis-of-ergosterol-the-fungal-sterol-and-detailed-steps-of-CYP51_fig2_340809224]
Sources
- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazoline antihypertensive drugs: a critical review on their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 5. scribd.com [scribd.com]
- 6. sctunisie.org [sctunisie.org]
- 7. nano-ntp.com [nano-ntp.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. researchgate.net [researchgate.net]
- 16. brieflands.com [brieflands.com]
- 17. Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Why imidazoline receptor modulator in the treatment of hypertension? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Imidazole: Multi-targeted Therapeutic Leads for the Management of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Imidazole: Multi-targeted Therapeutic Leads for the Management of...: Ingenta Connect [ingentaconnect.com]
- 24. diyhpl.us [diyhpl.us]
Methodological & Application
Synthesis of N-Substituted-2-butyl-4-chloro-1H-imidazole Derivatives: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview and practical protocols for the synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives. These compounds are of significant interest in medicinal chemistry, notably as intermediates in the synthesis of antihypertensive drugs like Losartan and as potential Angiotensin-Converting Enzyme (ACE) inhibitors.[1][2] This document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental choices, ensuring a thorough understanding for researchers at all levels.
Introduction: The Significance of N-Substituted Imidazoles
Imidazole derivatives are a cornerstone of medicinal chemistry due to their wide range of biological activities.[3] The imidazole ring is a crucial structural motif in many essential biomolecules, including the amino acid histidine.[4][5] The versatility of the imidazole core allows for the synthesis of a vast library of compounds with diverse pharmacological properties, including antifungal, antibacterial, and antihypertensive effects.[3][5]
The N-substituted-2-butyl-4-chloro-1H-imidazole scaffold, in particular, has gained prominence as a key structural component of angiotensin II receptor antagonists.[6][7] The strategic placement of substituents on the imidazole ring allows for fine-tuning of the molecule's interaction with biological targets, making the synthetic routes to these derivatives a critical area of study for drug discovery and development.[8]
Core Synthetic Strategy: A Two-Step Approach
The synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives is typically achieved through an efficient two-step protocol.[1][8] This strategy involves the initial preparation of a key intermediate, 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde, followed by N-alkylation with a suitable electrophile.
Caption: Simplified mechanism of the N-alkylation reaction.
Detailed Experimental Protocol: Synthesis of a Representative Derivative
This protocol details the synthesis of a representative N-substituted-2-butyl-4-chloro-1H-imidazole derivative, specifically (2-butyl-4-chloro-1-(2-(4-nitrophenyl)-2-oxoethyl)-1H-imidazol-5-yl)methanol, adapted from the literature. [1][8]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) |
| 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde | C₈H₁₁ClN₂O | 186.64 |
| 2-bromo-1-(4-nitrophenyl)ethan-1-one | C₈H₆BrNO₃ | 244.04 |
| Anhydrous Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 |
| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 |
| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 |
| Methanol (MeOH) | CH₄O | 32.04 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 |
| Hexane | C₆H₁₄ | 86.18 |
Step-by-Step Procedure
Step 2a: N-Alkylation
-
To a solution of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Add 2-bromo-1-(4-nitrophenyl)ethan-1-one (1.1 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (3:7).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.
Step 2b: Reduction of the Aldehyde and Ketone
-
Dissolve the crude intermediate from the previous step in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (2.5 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully quench the reaction by the dropwise addition of water at 0 °C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure N-substituted-2-butyl-4-chloro-1H-imidazole derivative.
Characterization
The synthesized compounds should be characterized using various analytical techniques to confirm their structure and purity. [1]
-
FTIR (Fourier-Transform Infrared Spectroscopy): To identify the presence of key functional groups.
-
¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons and their connectivity.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the number and types of carbon atoms.
-
Mass Spectrometry: To determine the molecular weight of the compound.
Self-Validating System and Trustworthiness
The protocols described are designed to be self-validating. The progress of each reaction can be monitored by TLC, allowing for real-time assessment of the reaction's completion and the formation of any byproducts. The final product's identity and purity are unequivocally confirmed through a combination of spectroscopic techniques. This multi-faceted analytical approach ensures the reliability and reproducibility of the synthesis.
Conclusion
The synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives is a well-established and versatile process that provides access to a class of compounds with significant therapeutic potential. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can efficiently synthesize a wide range of derivatives for further investigation in drug discovery programs. The detailed protocols and explanations provided in this guide serve as a valuable resource for scientists working in this exciting field.
References
-
Watson, S. P. (1992). A Convenient Synthesis of 2-Butyl-4(5)-chloro-1H-imidazole-5(4)-carboxaldehyde. Synthetic Communications, 22(20), 2945-2954. [Link]
-
O'Brien, M. K., et al. (1993). A Practical Synthesis of 2-Butyl-4(5)-chloro-5(4)-hydroxymethyl-1H-imidazole. Synthetic Communications, 23(18), 2623-2629. [Link]
-
Hakkimane, S. S., et al. (2023). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Advances, 13(40), 28217-28233. [Link]
-
Kovbasiuk, R. M., et al. (2022). Review of pharmacological effects of imidazole derivatives. ScienceRise: Pharmaceutical Science, 2(36), 28-36. [Link]
-
Parmar, M. B., Pandya, J. H., & Vara, M. K. (2022). Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl) acetamide. Bangladesh Journal of Scientific and Industrial Research, 57(4), 225-236. [Link]
-
Hakkimane, S. S., et al. (2023). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. [PMC - PubMed Central]. [Link]
-
Hakkimane, S. S., et al. (2023). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. ResearchGate. [Link]
-
Merck & Co., Inc. (2001). LOSARTAN - New Drug Approvals. [Link]
-
Li, J., et al. (2015). An Efficient and Green Synthetic Route to Losartan. Journal of Chemical Research, 39(8), 451-454. [Link]
-
Hakkimane, S. S., et al. (2023). Synthesis of N-substituted 2-butyl-4-chloro-1H-imidazole derivatives. ResearchGate. [Link]
-
Gaikwad, S. S., et al. (2017). Synthesis and Characterization of SomeBiologically Potent 2-(2-butyl-4-chloro-1H-imidazol-5-yl)-4H-chromen-4-onederivatives. ResearchGate. [Link]
-
Griffiths, G. J., et al. (1999). Novel Syntheses of 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde: A Key Intermediate for the Synthesis of the Angiotensin II Antagonist Losartan. The Journal of Organic Chemistry, 64(19), 7179-7185. [Link]
-
Pharmaffiliates. (2023). The Importance of Imidazole Derivatives in Pharmaceutical Research. [Link]
-
Katke, S. P. (2022). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Environmental Science and Industrial Journal, 19(1), 257. [Link]
Sources
- 1. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. clinmedkaz.org [clinmedkaz.org]
- 4. nbinno.com [nbinno.com]
- 5. tsijournals.com [tsijournals.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. researchgate.net [researchgate.net]
- 8. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-Butyl-4-chloro-1H-imidazole-5-carboxylic Acid
Abstract
This technical guide provides a comprehensive, two-step experimental protocol for the synthesis of 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid. This compound is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably angiotensin II receptor antagonists. The protocol begins with the synthesis of the key precursor, 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde (BCFI), via a Vilsmeier-Haack type reaction, followed by its selective oxidation to the target carboxylic acid. This document is designed for researchers, chemists, and process development scientists, offering detailed, step-by-step methodologies, mechanistic insights, characterization data, and troubleshooting guidance to ensure reproducible and high-yield synthesis.
Introduction and Significance
This compound and its derivatives are crucial structural motifs in medicinal chemistry. The imidazole core is a versatile scaffold found in numerous biologically active molecules. Specifically, this substituted imidazole is a well-established building block in the synthesis of Losartan, the first orally active angiotensin II receptor antagonist widely used for the treatment of hypertension.[1][2] The reliable and efficient synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry.
This guide presents a robust and scalable synthetic route, breaking down the process into two distinct, high-yielding stages:
-
Stage 1: Synthesis of 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde (BCFI).
-
Stage 2: Oxidation of BCFI to this compound.
The protocols provided are grounded in established chemical principles and have been designed to be self-validating through clear checkpoints and characterization steps.
Overall Synthetic Workflow
The synthesis proceeds through the formation of an aldehyde intermediate, which is subsequently oxidized. This two-step approach allows for purification at the intermediate stage, ensuring high purity of the final product.
Figure 1: Overall synthetic workflow for this compound.
Stage 1: Synthesis of 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde (BCFI)
This stage employs a well-documented route involving the condensation of glycine with an imidate ester to form an imidazolinone, which is then converted to the target aldehyde using a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).[3] The Vilsmeier reagent serves as both the chlorinating and formylating agent.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Glycine | ≥99% | Sigma-Aldrich | |
| Methyl Pentanimidate | ≥97% | TCI Chemicals | Can be synthesized from valeronitrile[3] |
| Sodium Hydroxide | ACS Reagent, ≥97% | Fisher Scientific | |
| Methanol (MeOH) | Anhydrous, 99.8% | MilliporeSigma | |
| Toluene | Anhydrous, 99.8% | Acros Organics | |
| Phosphorus Oxychloride (POCl₃) | ReagentPlus®, ≥99% | Sigma-Aldrich | Corrosive & Lachrymator. Handle in a fume hood. |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Alfa Aesar | |
| Sodium Hydroxide Solution | 30% (w/v) aqueous | J.T.Baker | For pH adjustment. |
| Celite® (Diatomaceous Earth) | Filter Aid | Sigma-Aldrich | For filtration. |
| Deionized Water | - | - |
Step-by-Step Experimental Protocol
CAUTION: Phosphorus oxychloride is highly corrosive and reacts violently with water. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Preparation of Methanolic Sodium Hydroxide: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve sodium hydroxide (13.4 g, 0.335 mol) in methanol (125 mL). Causality: This creates a basic medium required for the subsequent condensation reaction.
-
Condensation Reaction: To the freshly prepared methanolic sodium hydroxide solution, add glycine (25 g, 0.333 mol) at 30-35°C and stir for 15 minutes to form a suspension. To this suspension, add methyl pentanimidate (40 g, 0.347 mol) over 10-15 minutes. Maintain the temperature at 30-35°C and stir the reaction mixture for 5-6 hours. Causality: Glycine acts as the backbone for the imidazole ring, and methyl pentanimidate provides the 2-butyl group. The condensation forms the intermediate 2-butyl-1H-imidazol-5(4H)-one.
-
Solvent Removal: After the reaction is complete (monitored by TLC), distill off the methanol under reduced pressure at a temperature below 50°C to obtain a residual solid.
-
Vilsmeier-Haack Reaction: To the residue, add toluene (250 mL). While stirring, carefully add phosphorus oxychloride (160 g, 1.04 mol) over 60 minutes, maintaining the temperature between 30-80°C. Causality: POCl₃ is the precursor for the Vilsmeier reagent. Toluene is a suitable solvent for this reaction.
-
Formylation and Chlorination: Slowly add N,N-dimethylformamide (75 g, 1.03 mol) to the reaction mixture over 2-3 hours. An exothermic reaction will occur. Heat the reaction mixture to 100°C and stir for 2-3 hours. Causality: The reaction between POCl₃ and DMF forms the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻. This reagent attacks the imidazolinone intermediate, leading to concurrent chlorination at the 4-position and formylation at the 5-position.
-
Work-up and Quenching: Cool the reaction mixture to 30°C. In a separate, larger vessel, prepare 130 L of cold deionized water. Carefully and slowly quench the reaction mass into the cold water, ensuring the temperature does not exceed 25°C. (Extreme Caution: Highly exothermic process).
-
Isolation and Purification:
-
Add a pad of Celite® (filter aid) to the quenched mixture.
-
Adjust the pH of the mixture to 1.2-1.3 using a 30% aqueous sodium hydroxide solution.
-
Filter the mixture to remove the Celite® sludge. Wash the sludge with toluene.
-
Transfer the filtrate to a separatory funnel and separate the aqueous and toluene layers.
-
Wash the toluene layer twice with deionized water.
-
Treat the toluene layer with activated carbon, stir for 30 minutes, and filter.
-
Concentrate the toluene solution to approximately 50% of its volume under reduced pressure (below 55°C).
-
Cool the concentrated solution to 0-5°C and stir for 2-3 hours to induce crystallization.
-
Filter the precipitated solid, wash with a small amount of chilled toluene, and dry under vacuum at 50-55°C to yield crystalline 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde (BCFI).
-
Expected Yield and Characterization
-
Yield: 65-75%
-
Appearance: Light yellow crystalline powder
-
Melting Point: 98-100 °C[4]
-
Molecular Formula: C₈H₁₁ClN₂O[5]
-
Molecular Weight: 186.64 g/mol [5]
Stage 2: Oxidation to this compound
This stage utilizes the Pinnick oxidation, a highly efficient and mild method for converting aldehydes to carboxylic acids using sodium chlorite (NaClO₂).[6] This method is particularly advantageous as it tolerates a wide variety of functional groups and proceeds under conditions that are unlikely to affect the imidazole ring or the chloro-substituent.[7]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde (BCFI) | Synthesized above | - | Ensure it is dry and pure. |
| Sodium Chlorite (NaClO₂) | Technical, 80% | Sigma-Aldrich | Oxidizer. Avoid contact with combustible materials. |
| Sodium Dihydrogen Phosphate Monohydrate (NaH₂PO₄·H₂O) | ≥99% | Fisher Scientific | Acts as a buffer to generate chlorous acid. |
| 2-Methyl-2-butene | 99% | Acros Organics | Volatile and flammable. Acts as a scavenger for hypochlorite.[7] |
| tert-Butanol (t-BuOH) | ACS Reagent | J.T.Baker | Reaction solvent. |
| Deionized Water | - | - | |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction. |
| Sodium Sulfite (Na₂SO₃) | Anhydrous, ≥98% | Sigma-Aldrich | For quenching. |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | VWR | For acidification. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥99.5% | Sigma-Aldrich | For drying organic layer. |
Step-by-Step Experimental Protocol
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde (BCFI) (10.0 g, 53.6 mmol) in a mixture of tert-butanol (150 mL) and deionized water (150 mL).
-
Addition of Reagents: To the stirred solution at room temperature, add sodium dihydrogen phosphate monohydrate (37.0 g, 268 mmol, 5.0 equiv) followed by 2-methyl-2-butene (28.5 mL, 268 mmol, 5.0 equiv). Causality: The phosphate buffer establishes mild acidic conditions necessary to convert chlorite (ClO₂⁻) into the active oxidant, chlorous acid (HClO₂). 2-Methyl-2-butene is a crucial scavenger that reacts with the hypochlorous acid (HOCl) byproduct, preventing side reactions.[6]
-
Oxidation: In a separate flask, prepare a solution of sodium chlorite (24.2 g, 80% purity, 214 mmol, 4.0 equiv) in deionized water (50 mL). Add this NaClO₂ solution slowly to the reaction mixture over 30 minutes. An increase in temperature may be observed.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature for 12-16 hours. Monitor the disappearance of the starting aldehyde by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching and Work-up:
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper indicates the absence of peroxides.
-
Concentrate the mixture under reduced pressure to remove the tert-butanol and 2-methyl-2-butene.
-
-
Isolation and Purification:
-
Transfer the remaining aqueous solution to a beaker and cool in an ice bath.
-
Acidify the solution to pH 2-3 by the slow addition of 1 M HCl. A white precipitate should form.
-
Stir the cold suspension for 1 hour to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water.
-
Dry the solid product in a vacuum oven at 60°C to a constant weight to yield this compound.
-
Expected Product Characteristics
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Yield | >90% |
| Molecular Formula | C₈H₁₁ClN₂O₂ |
| Molecular Weight | 202.64 g/mol |
| ¹H NMR (DMSO-d₆) | δ (ppm): 12.5-13.5 (br s, 1H, COOH), 7.8-8.2 (br s, 1H, NH), 2.65 (t, 2H, CH₂), 1.55 (m, 2H, CH₂), 1.30 (m, 2H, CH₂), 0.85 (t, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 162 (C=O), 145 (C2), 135 (C4), 118 (C5), 29 (CH₂), 27 (CH₂), 22 (CH₂), 14 (CH₃) |
| Mass Spec (ESI-) | m/z: 201.0 [M-H]⁻ |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Stage 1: Low yield of BCFI | Incomplete condensation; Inefficient Vilsmeier reaction; Loss during work-up. | Ensure anhydrous conditions. Check the quality of POCl₃ and DMF. Increase reaction time if needed. Be careful during pH adjustment and extraction. |
| Stage 2: Incomplete Oxidation | Insufficient oxidant; Decomposed NaClO₂; pH too high. | Use fresh, high-purity NaClO₂. Ensure adequate buffer is used. Add an additional portion of NaClO₂ if necessary and monitor by TLC. |
| Stage 2: Product is oily or difficult to crystallize | Impurities present; Residual solvent. | Re-dissolve the product in a basic aqueous solution, wash with a nonpolar solvent (e.g., ether), and re-precipitate with acid. Ensure thorough drying. |
| Dark coloration during Vilsmeier reaction | Reaction temperature too high during reagent addition. | Maintain careful temperature control during the addition of POCl₃ and DMF. |
References
- Parmar, M. B., Pandya, J. H., & Vara, M. K. (2022). Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide. Bangladesh Journal of Scientific and Industrial Research.
- FDA. (n.d.). LOSARTAN - New Drug Approvals.
- Zhang, J., et al. (2015). An Efficient and Green Synthetic Route to Losartan. Journal of Chemical Research.
- Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry.
- Nanjundaswamy, N., et al. (2023). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors. RSC Advances.
- Shi, Y.-J., et al. (1993). A practical synthesis of 2-butyl-4(5)-chloro-5(4)-hydroxymethyl-1H-imidazole.
- Quick Company. (n.d.). Process For The Preparation Of 2 Butyl 4 Chloro 5 Formyl Imidazole.
- Google Patents. (n.d.). Method for preparing 2-butyl-4-chloro-5-formylimidazole. CN103214420A.
- Google Patents. (n.d.). Process for the synthesis of Losartan potassium. US7345071B2.
-
NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. Retrieved from [Link]
- Quick Company. (n.d.). Process For The Preparation Of 2 Butyl 4 Chloro 5 Formylimidazole.
-
PubChem. (n.d.). 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde. Retrieved from [Link]
- Chemistry LibreTexts. (2023).
-
Wikipedia. (n.d.). Pinnick oxidation. Retrieved from [Link]
- ECHEMI. (n.d.).
- Google Patents. (n.d.). Preparation method of 2-n-butyl-4(5)-chlor-5(4)-formaldehyde-1H-imidazole. CN101781255B.
-
ChemSynthesis. (n.d.). 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole - Google Patents [patents.google.com]
- 4. Preparation of 2-substituted 4-chloro-5-formylimidazoles by vilsmeier reaction of the condensation product of glycine and an imido ester with a formamide in the presence of a triflate (trifluormethane - Eureka | Patsnap [eureka.patsnap.com]
- 5. 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde | C8H11ClN2O | CID 55176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 7. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes & Protocols: 2-Butyl-4-chloro-1H-imidazole-5-carboxylic Acid and its Derivatives as Core Scaffolds in the Synthesis of Angiotensin II Receptor Antagonists
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist Note: This document provides an in-depth guide to the strategic use of 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid and its closely related derivatives in the synthesis of Angiotensin II Receptor Blockers (ARBs), a critical class of antihypertensive drugs. We will move beyond simple procedural lists to explore the causality behind synthetic choices, focusing on the synthesis of Losartan as a primary exemplar while discussing strategic adaptations for other "sartan" drugs. The protocols herein are designed to be self-validating, supported by authoritative references and practical insights into potential challenges.
Introduction: The Central Role of the Imidazole Scaffold in ARB Design
The Renin-Angiotensin System (RAS) is a pivotal hormonal cascade in the regulation of blood pressure. The octapeptide angiotensin II is the principal active hormone of this system, exerting its potent vasoconstrictive effects by stimulating specific G-protein-coupled receptors.[1] Angiotensin II Receptor Blockers (ARBs) are a class of pharmaceuticals that selectively inhibit the Angiotensin II Receptor Type 1 (AT1), thereby blocking the downstream signaling that leads to arteriolar contraction and sodium retention.[2] This mechanism provides a powerful therapeutic strategy for managing hypertension and congestive heart failure.
A common structural motif in many potent, orally active ARBs is the N-(biphenylylmethyl)imidazole scaffold.[3] Within this framework, the 2-butyl-4-chloro-1H-imidazole core, particularly its functionalized derivatives at the 5-position (carbaldehyde, hydroxymethyl, and carboxylic acid), serves as a foundational building block.[4][5] 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde (BCFI) is a well-known key intermediate in the synthesis of Losartan.[1][4][6] The carboxylic acid, the subject of this guide, is directly interconvertible with these other functional groups and plays a crucial role in both direct synthesis and the preparation of related analogs.[7] This guide will detail the synthesis and application of this vital intermediate.
The Imidazole Core: Functional Group Strategy and Interconversion
The choice of the functional group at the C5 position of the imidazole ring (—COOH, —CHO, or —CH₂OH) is a critical decision in the overall synthetic strategy. While the final Losartan molecule contains a hydroxymethyl group (—CH₂OH), the synthesis often proceeds through the more reactive carbaldehyde (—CHO) intermediate, known as BCFI. The carboxylic acid offers another stable, accessible entry point into this system.
Causality of Functional Group Selection:
-
Carbaldehyde (-CHO): The aldehyde (BCFI) is highly advantageous for the key N-alkylation step with the biphenylmethyl moiety. Its electron-withdrawing nature can influence the regioselectivity of the alkylation. However, it requires a subsequent reduction step to yield the final hydroxymethyl group found in Losartan.
-
Hydroxymethyl (-CH₂OH): Direct alkylation of the hydroxymethyl derivative is a common and direct route, avoiding a final reduction step.[8] However, reaction rates can be slower compared to using the aldehyde derivative.[9]
-
Carboxylic Acid (-COOH): The carboxylic acid is a stable precursor that can be readily reduced to the hydroxymethyl group using standard reducing agents like LiAlH₄ or borane complexes. It can also be activated and used to synthesize a variety of amide or ester analogs for structure-activity relationship (SAR) studies.[7]
The interconversion of these functional groups provides synthetic flexibility, allowing chemists to choose the most efficient route based on available starting materials and desired reaction conditions.
Caption: Interconversion of C5 functional groups on the imidazole core.
General Synthetic Strategy for Imidazole-Based ARBs
The synthesis of Losartan and related ARBs is a convergent process, meaning two complex fragments are prepared separately before being joined in a key coupling step. This approach is highly efficient and allows for modularity in drug design.[9]
The Two Core Fragments:
-
The Imidazole Heterocycle: 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde (BCFI) or its hydroxymethyl analog.
-
The Biphenyl Tetrazole Moiety: Typically, this is 5-(4'-bromomethyl-1,1'-biphenyl-2-yl)-1-trityl-1H-tetrazole, often referred to as trityl-protected OTBN bromide. The trityl (triphenylmethyl) group is a bulky protecting group for the tetrazole's acidic proton, preventing side reactions.
The key transformation is the regioselective N-alkylation of the imidazole ring with the biphenylmethyl bromide. This is followed by modification of the C5 functional group (if necessary) and deprotection of the tetrazole ring to yield the final active pharmaceutical ingredient (API).
Caption: General convergent workflow for imidazole-based ARB synthesis.
Detailed Synthetic Protocol: The Synthesis of Losartan
This protocol outlines a representative synthesis of Losartan, starting from precursors to the key imidazole aldehyde (BCFI).
Part A: Synthesis of 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde (BCFI)
BCFI is a pivotal intermediate. One efficient method for its preparation is via a Vilsmeier-type chloroformylation of an imidazolinone precursor.[10][11]
Protocol: Vilsmeier Chloroformylation Route to BCFI
-
Precursor Synthesis: React glycine methyl ester with methyl pentanimidate under optimized pH conditions (typically in a methanol/water system) to form 2-butyl-1H-imidazol-5(4H)-one. This intermediate is often unstable and can be used directly in the next step without rigorous purification.[10][11]
-
Vilsmeier Reagent Formation & Reaction:
-
In a three-necked flask under an inert atmosphere (N₂ or Ar), suspend the 2-butyl-1H-imidazol-5(4H)-one precursor (1 equiv.) in an appropriate solvent such as toluene or chlorobenzene.
-
Cool the suspension and add phosphorus oxychloride (POCl₃, ~2.8 equiv.) dropwise, maintaining a low temperature.
-
Heat the mixture to approximately 80°C.
-
Slowly add N,N-dimethylformamide (DMF, ~2.8 equiv.).
-
Increase the temperature to 100°C and maintain for 2-3 hours until the reaction is complete (monitor by TLC or HPLC).
-
-
Work-up and Isolation:
-
Carefully quench the reaction mixture by pouring it into ice water.
-
Neutralize the acidic solution with aqueous NaOH to a slightly basic pH.
-
Extract the aqueous layer with toluene.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization from a solvent like ethyl acetate to yield pure BCFI.[10]
-
Part B: Coupling, Reduction, and Deprotection to Yield Losartan
This part details the core assembly of the Losartan molecule.
Protocol: Losartan Assembly
-
N-Alkylation (Coupling):
-
To a solution of BCFI (1 equiv.) in a polar aprotic solvent like N,N-dimethylacetamide (DMAc), add anhydrous potassium carbonate (K₂CO₃, ~1.25 equiv.).[12]
-
Add 5-(4'-bromomethyl-1,1'-biphenyl-2-yl)-1-trityl-1H-tetrazole (Fragment B, ~0.98 equiv.).
-
Heat the reaction mixture to 40-45°C and stir for 10-12 hours, monitoring for completion.[12] This step couples the two fragments, yielding the trityl-protected aldehyde intermediate. The use of K₂CO₃ and DMAc favors the formation of the desired regioisomer.[13]
-
-
Reduction of the Aldehyde:
-
Isolation of Trityl Losartan:
-
Deprotection of the Tetrazole:
-
Dissolve the purified trityl losartan in a suitable solvent system, such as 75% v/v aqueous acetic acid or an acetonitrile/water mixture.[12]
-
Stir the suspension at room temperature for 8-10 hours to cleave the trityl protecting group.[12]
-
The byproduct, trityl alcohol, will precipitate and can be removed by filtration.
-
-
Final Isolation and Salt Formation (Losartan Potassium):
-
The acidic filtrate containing Losartan is worked up, often by extraction and pH adjustment.
-
To form the potassium salt, the free acid of Losartan is dissolved in a suitable solvent (e.g., ethanol) and treated with a potassium source like potassium hydroxide.
-
The final product, Losartan Potassium, is isolated by crystallization, filtration, and drying.
-
Caption: Detailed synthetic workflow for Losartan.
Purification, Characterization, and Data
Rigorous purification and characterization are essential to ensure the identity, purity, and quality of the final API.
Purification Methods:
-
Crystallization: The primary method for purifying intermediates (e.g., BCFI, trityl losartan) and the final API. Solvent choice is critical for obtaining high purity and good crystal morphology.
-
Column Chromatography: Used for separating mixtures that are difficult to crystallize, such as regioisomers formed during the N-alkylation step.[8]
Characterization Techniques:
-
High-Performance Liquid Chromatography (HPLC): The standard for assessing purity and quantifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of intermediates and the final product.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.
-
Melting Point: A key physical property used to assess the purity of crystalline solids.
Table 1: Representative Analytical Data for Key Losartan Intermediates
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (δ, ppm) | Expected Mass (m/z) [M+H]⁺ |
| BCFI | C₈H₁₁ClN₂O | 186.64 | ~9.7 (s, 1H, -CHO), ~2.7 (t, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃) | 187.1 |
| Trityl Losartan | C₄₁H₃₇ClN₆O | 653.23 | ~7.2-7.4 (m, 15H, Trityl), ~5.4 (s, 2H, N-CH₂-Ar), ~4.5 (s, 2H, -CH₂OH) | 653.2 |
| Losartan | C₂₂H₂₃ClN₆O | 422.91 | ~7.0-7.7 (m, 8H, Biphenyl), ~5.4 (s, 2H, N-CH₂-Ar), ~4.5 (s, 2H, -CH₂OH) | 423.2 |
Note: NMR shifts are approximate and can vary based on solvent and instrument.
Expert Insights & Troubleshooting
-
Regioselectivity in N-Alkylation: The imidazole ring has two nitrogen atoms available for alkylation, potentially leading to a mixture of regioisomers. The choice of solvent and base is critical to control this. Using bulkier bases or specific solvent systems like DMAc with K₂CO₃ can favor the desired N1-alkylation product required for Losartan.[8][13]
-
Purity of BCFI: The purity of the BCFI intermediate is crucial for the success of the coupling reaction. Impurities from the Vilsmeier reaction can lead to side products and purification challenges downstream. Recrystallization of BCFI before use is highly recommended.
-
Incomplete Deprotection: The acidic cleavage of the trityl group must be monitored carefully. Insufficient reaction time can lead to residual protected material in the final product. Conversely, overly harsh acidic conditions can risk degradation of the API.
-
Handling of Reagents: Reagents like POCl₃ are highly corrosive and moisture-sensitive and must be handled with appropriate engineering controls and personal protective equipment. Reactions involving hydrides (NaBH₄) should be performed with care, controlling the rate of addition to manage gas evolution.
References
-
An Efficient and Green Synthetic Route to Losartan. (2015). Journal of Chemical Research. [Link]
-
An efficient synthesis of losartan. (2024). Macromolecular Symposia. [Link]
-
Purification and characterization of angiotensin II AT2 receptors from neonatal rat kidney. (1995). Receptors & Signal Transduction. [Link]
-
Thoughts and Studies on Purification of the Angiotensin II Receptor. (1986). Journal of Hypertension Supplement. [Link]
-
Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. (1994). The Journal of Organic Chemistry. [Link]
-
Nonpeptide angiotensin II receptor antagonists: synthesis, biological activities, and structure-activity relationships of imidazole-5-carboxylic acids... (1996). Journal of Medicinal Chemistry. [Link]
-
Preparation of a Key Intermediate for the Angiotensin II Antagonist Losartan via Vilsmeier Chloroformylation. (1995). CHIMIA. [Link]
-
New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug. (2010). Asian Journal of Chemistry. [Link]
-
LOSARTAN. (2013). New Drug Approvals. [Link]
-
Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H... (2023). Journal of Scientific Research. [Link]
-
Nonpeptide angiotensin II receptor antagonists: the discovery of a series of N-(biphenylylmethyl)imidazoles as potent, orally active antihypertensives. (1991). Journal of Medicinal Chemistry. [Link]
-
Nonpeptide angiotensin II receptor antagonists. Synthesis and biological activity of benzimidazoles. (1993). Journal of Medicinal Chemistry. [Link]
-
LOSARTAN. (2013). New Drug Approvals. [Link]
-
Efficient Synthesis of Telmisartan: An Antihypertensive Drug. (2012). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil. (2012). Organic Process Research & Development. [Link]
-
Novel Syntheses of 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde... (1995). The Journal of Organic Chemistry. [Link]
-
Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles. (2024). Molecules. [Link]
- Improved Process For The Preparation Olmesartan Medoxomil And Intermediates Thereof.
-
Angiotensin II--AT1 Receptor Antagonists: Design, Synthesis and Evaluation of Substituted Carboxamido Benzimidazole Derivatives. (2009). Letters in Drug Design & Discovery. [Link]
-
Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. (2011). Journal of Chemical and Pharmaceutical Research. [Link]
-
Concise Synthesis of Telmisartan via Decarboxylative Cross-Coupling. (2011). Organic Letters. [Link]
-
Exploring 2-Butyl-4-chloro-5-formylimidazole: A Key Intermediate in Pharmaceutical Synthesis. Medium. [Link]
-
TELMISARTAN PART 2/3. (2015). New Drug Approvals. [Link]
-
Rational Design and Synthesis of AT1R Antagonists. (2020). Molecules. [Link]
-
Angiotensin II receptor blocker. Wikipedia. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 3. Nonpeptide angiotensin II receptor antagonists: the discovery of a series of N-(biphenylylmethyl)imidazoles as potent, orally active antihypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. banglajol.info [banglajol.info]
- 5. innospk.com [innospk.com]
- 6. cphi-online.com [cphi-online.com]
- 7. Nonpeptide angiotensin II receptor antagonists: synthesis, biological activities, and structure-activity relationships of imidazole-5-carboxylic acids bearing alkyl, alkenyl, and hydroxyalkyl substituents at the 4-position and their related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. moodle2.units.it [moodle2.units.it]
- 10. chimia.ch [chimia.ch]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. newdrugapprovals.org [newdrugapprovals.org]
Application Notes & Protocols for the Comprehensive Characterization of 2-Butyl-4-chloro-1H-imidazole-5-carboxylic acid
Abstract
This technical guide provides a suite of detailed analytical methods for the comprehensive characterization of 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid, a crucial heterocyclic compound with significant relevance in pharmaceutical synthesis. This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols. The methodologies outlined herein are designed to ensure the identity, purity, and structural integrity of the compound, employing a multi-faceted approach that includes chromatography, mass spectrometry, and spectroscopy. Each protocol is presented with an emphasis on the scientific rationale behind experimental choices, fostering a deeper understanding of the analytical workflow and enabling robust in-house method development and validation.
Introduction: The Significance of this compound
This compound belongs to a class of substituted imidazole compounds that are pivotal building blocks in medicinal chemistry. Imidazole derivatives are known for their wide range of biological activities, and this particular scaffold is structurally related to key pharmaceutical intermediates. For instance, the closely related aldehyde, 2-butyl-4-chloro-5-formylimidazole, is a well-documented precursor in the synthesis of Losartan, an angiotensin II receptor antagonist used to treat hypertension.[1][2][3] The carboxylic acid derivative represents a key oxidation product and a potential impurity or metabolite in related drug substances.
Accurate and reliable analytical characterization is therefore paramount to control the quality of starting materials, monitor reaction progress, identify impurities, and ensure the safety and efficacy of final drug products. This guide provides a systematic approach to achieving this.
Physicochemical Properties: A Foundation for Method Development
A thorough understanding of the physicochemical properties of this compound is the cornerstone of developing effective analytical methods.
| Property | Value | Source/Comment |
| Molecular Formula | C₈H₁₁ClN₂O₂ | [4] |
| Molecular Weight | 202.64 g/mol | [4] |
| Appearance | Likely a pale yellow to brown solid | Inferred from the aldehyde precursor.[2][5][6] |
| Solubility | Soluble in polar organic solvents (Methanol, DMSO, DMF) | [3][6] The carboxylic acid group enhances polarity compared to the aldehyde. |
| Predicted pKa | ~3-5 (carboxylic acid), ~6-7 (imidazole) | Estimated based on typical values for carboxylic acids and imidazoles.[7] The chloro- substituent will influence these values. |
| LogP | < 2.5 | The carboxylic acid is more hydrophilic than the aldehyde (LogP ~2.5).[6][8] |
The presence of both acidic (carboxylic acid) and basic (imidazole ring) functional groups makes the compound's solubility and chromatographic behavior highly dependent on pH. This is a critical consideration for developing HPLC methods.
Analytical Workflow: A Multi-Technique Strategy
A single analytical technique is insufficient for comprehensive characterization. We advocate for an orthogonal approach, where different methods provide complementary information.
High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification
HPLC is the workhorse for purity determination and assay of this compound. A reversed-phase method is most appropriate given the compound's moderate polarity.
Scientific Rationale for Method Design:
-
Column Choice: A C18 stationary phase provides excellent retention for the butyl chain and the imidazole ring through hydrophobic interactions.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (acetonitrile or methanol) is used. The pH of the aqueous phase is critical. To ensure good peak shape for both the acidic and basic moieties, a pH around 3 is recommended. This will suppress the ionization of the carboxylic acid (pKa ~3-5) and ensure the imidazole ring (pKa ~6-7) is protonated, leading to sharp, symmetrical peaks.
-
Detector: A UV detector is suitable, as the imidazole ring is a chromophore. A wavelength of approximately 220-250 nm should provide good sensitivity. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify potential co-eluting impurities.
Detailed HPLC Protocol:
Table 2: HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Liquid Chromatography-Mass Spectrometry (LC-MS): Identity Confirmation and Impurity Profiling
LC-MS is a powerful tool for confirming the molecular weight of the target compound and for identifying unknown impurities.
Scientific Rationale for Method Design:
-
Ionization: Electrospray ionization (ESI) is ideal for this molecule due to its polar, ionizable functional groups. Both positive and negative ion modes should be evaluated.
-
Positive Mode (ESI+): The imidazole nitrogen is readily protonated to give the [M+H]⁺ ion.
-
Negative Mode (ESI-): The carboxylic acid is easily deprotonated to give the [M-H]⁻ ion.
-
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a TOF (Time-of-Flight) or Orbitrap is preferred to obtain an accurate mass measurement, which can be used to confirm the elemental composition.
Detailed LC-MS Protocol:
-
LC System: Utilize the HPLC method described in Section 4. The flow can be split before entering the mass spectrometer if necessary, depending on the ESI source's tolerance.
-
MS System:
-
Instrument: ESI-TOF or ESI-Orbitrap.
-
Ionization Mode: ESI, run in both positive and negative modes.
-
Expected Ions:
-
Positive: m/z 203.0582 (C₈H₁₂ClN₂O₂⁺)
-
Negative: m/z 201.0436 (C₈H₁₀ClN₂O₂⁻)
-
-
Data Acquisition: Scan from m/z 50 to 500.
-
-
Data Analysis:
-
Confirm the presence of the expected [M+H]⁺ or [M-H]⁻ ion for the main peak.
-
Scrutinize the mass spectra of minor peaks to tentatively identify impurities. Common impurities may arise from the starting materials or side reactions during the oxidation of the aldehyde precursor (e.g., unreacted aldehyde, over-oxidation products).[9][10]
-
NMR Spectroscopy: Unambiguous Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming the chemical structure.
Scientific Rationale:
-
¹H NMR: Provides information on the number of different types of protons and their connectivity. The absence of the characteristic aldehyde proton signal (~9.5-10.0 ppm) and the appearance of a broad carboxylic acid proton signal are key diagnostic features.
-
¹³C NMR: Shows all unique carbon atoms in the molecule, confirming the carbon skeleton. The chemical shift of the carbonyl carbon will differentiate it from an aldehyde.
Detailed NMR Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent such as DMSO-d₆ or Methanol-d₄. DMSO-d₆ is often preferred as it can help in observing exchangeable protons like the -COOH and N-H protons.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Experiments:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
-
Expected Chemical Shifts (Predicted):
-
¹H NMR (in DMSO-d₆):
-
~12-13 ppm (broad s, 1H, COOH)
-
~7.5-8.0 ppm (s, 1H, imidazole N-H, may be broad)
-
~2.6-2.8 ppm (t, 2H, -CH₂- attached to imidazole)
-
~1.5-1.7 ppm (m, 2H, -CH₂-)
-
~1.2-1.4 ppm (m, 2H, -CH₂-)
-
~0.8-1.0 ppm (t, 3H, -CH₃)
-
-
¹³C NMR (in DMSO-d₆):
-
~160-165 ppm (C=O, carboxylic acid)
-
~145-150 ppm (C2-butyl)
-
~125-135 ppm (C4-Cl and C5-COOH, exact assignment requires 2D NMR)
-
~25-30 ppm (-CH₂-)
-
~20-25 ppm (-CH₂-)
-
~13-15 ppm (-CH₃)
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation
FTIR provides a rapid confirmation of the key functional groups present in the molecule.
Scientific Rationale:
The key vibrational modes to observe are the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl, and the vibrations associated with the imidazole ring.
Detailed FTIR Protocol:
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. No sample preparation is needed beyond placing a small amount of powder on the crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Expected Characteristic Absorptions:
-
~2500-3300 cm⁻¹: Very broad band, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.
-
~1680-1710 cm⁻¹: Strong absorption from the C=O stretch of the carboxylic acid.
-
~1500-1650 cm⁻¹: C=N and C=C stretching vibrations from the imidazole ring.
-
~2800-3000 cm⁻¹: C-H stretching from the butyl group.
-
~700-800 cm⁻¹: C-Cl stretching vibration.[11]
-
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By employing an orthogonal approach combining HPLC for purity, LC-MS for identity, and NMR/FTIR for structural confirmation, researchers and quality control scientists can confidently assess the quality and integrity of this important pharmaceutical intermediate. These protocols serve as a validated starting point and should be further optimized and qualified for their intended use in specific laboratory and regulatory contexts.
References
-
Amerigo Scientific. 2-Butyl-5-chloro-1H-imidazole-4-carboxylic acid. [Link]
-
ChemBK. 2-Butyl-4-chloro-1-H-imidazole-5-carboxaldehyde - Physico-chemical Properties. [Link]
-
PubChem. 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde. [Link]
-
Khan, I., et al. (2023). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors. PMC - PubMed Central. [Link]
-
PubChem. (2-butyl-4-chloro-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazol-5-yl)methanolate. [Link]
- Google Patents. CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole.
- Google Patents. US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5....
-
Quick Company. Process For The Preparation Of 2 Butyl 4 Chloro 5 Formyl Imidazole. [Link]
-
Williams, R. pKa Data Compiled by R. Williams. [Link]
Sources
- 1. theclinivex.com [theclinivex.com]
- 2. Buy 2-Butyl-4-chloro-5-formylimidazole | 83857-96-9 | > 95% [smolecule.com]
- 3. 2-Butyl-4-chloro-5-formylimidazole | 83857-96-9 [chemicalbook.com]
- 4. 2-Butyl-5-chloro-1H-imidazole-4-carboxylic acid - Amerigo Scientific [amerigoscientific.com]
- 5. echemi.com [echemi.com]
- 6. 2-Butyl-4-chloro-5-formylimidazole CAS#: 83857-96-9 [m.chemicalbook.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde | C8H11ClN2O | CID 55176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole - Google Patents [patents.google.com]
- 10. Process For The Preparation Of 2 Butyl 4 Chloro 5 Formyl Imidazole [quickcompany.in]
- 11. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note presents a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity and the analysis of related substances for 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid. This compound is a critical intermediate in the synthesis of various pharmaceutical agents, including angiotensin II receptor antagonists. The method described herein is designed for accuracy, precision, and specificity, making it suitable for quality control and stability testing in a regulated drug development environment. We will detail the method parameters, the scientific rationale behind the selection of these parameters, and a comprehensive protocol for method validation in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction and Scientific Rationale
This compound is a heterocyclic compound whose purity is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). The presence of impurities, arising from starting materials, synthetic by-products, or degradation, must be strictly controlled.[1] High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose due to its high resolution and quantitative accuracy for non-volatile compounds.[2]
The analyte possesses both a non-polar butyl group and polar functional groups (carboxylic acid, imidazole ring). The key to a successful separation lies in controlling the ionization state of the carboxylic acid moiety. By maintaining the mobile phase pH significantly below the analyte's pKa, the carboxylic acid remains in its protonated, non-ionized form.[3][4] This suppression of ionization minimizes peak tailing and enhances retention on a non-polar stationary phase, which is a foundational principle of reversed-phase HPLC.[5] This method employs a C18 column and a gradient elution with an acidified mobile phase to ensure the separation of the main component from potential polar and non-polar impurities.
Experimental Methodology
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent USP L1 phase.
-
Reagents & Solvents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Phosphoric Acid (H₃PO₄), 85% (ACS Grade)
-
This compound Reference Standard (Authenticated purity >99.5%)
-
Chromatographic Conditions
A summary of the optimized HPLC method parameters is presented in the table below.
| Parameter | Condition |
| Stationary Phase | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (v/v) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Detailed Experimental Protocols
Protocol 1: Mobile Phase and Solution Preparation
-
Mobile Phase A (0.1% H₃PO₄ in Water): Carefully add 1.0 mL of 85% phosphoric acid to a 1 L volumetric flask containing approximately 900 mL of HPLC-grade water. Dilute to the mark with water and mix thoroughly. The resulting pH will be approximately 2.5.
-
Mobile Phase B: Use HPLC-grade acetonitrile directly.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Reference Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This solution is used for purity calculations.
-
Sample (Test) Solution (500 µg/mL): Accurately weigh approximately 25 mg of the sample to be tested into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Method Validation Framework
The analytical method must be validated to demonstrate its suitability for its intended purpose, as mandated by regulatory bodies like the FDA and outlined in ICH guidelines.[6][7][8][9] A comprehensive validation protocol includes the following tests.
System Suitability Test (SST)
Before any sample analysis, the chromatographic system's performance must be verified. This is achieved by injecting the Working Standard Solution (50 µg/mL) in five replicate injections. The results must meet the pre-defined acceptance criteria.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
Rationale: SST ensures that the analytical system is operating with adequate sensitivity, efficiency, and reproducibility on the day of analysis.
Specificity (Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] Forced degradation studies are the cornerstone of this assessment. The sample is subjected to stress conditions to induce degradation.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: UV light (254 nm) and visible light for 7 days.
Acceptance Criterion: The method is considered specific if the main analyte peak is resolved from all degradation product peaks with a resolution of >1.5. Peak purity analysis using a DAD detector should also be performed.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Procedure: Prepare a series of at least five concentrations of the reference standard, ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 0.5 µg/mL to 75 µg/mL).
-
Acceptance Criterion: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) must be ≥ 0.999.
Accuracy and Precision
-
Accuracy (Recovery): Determined by analyzing a sample of known concentration (or a spiked placebo) and comparing the measured value to the true value. This should be performed at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.
-
Precision (Repeatability): The precision of the method under the same operating conditions over a short interval. Assessed by performing six independent preparations of the same sample.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
| Validation Parameter | Acceptance Criteria |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability: ≤ 2.0% |
| Intermediate Precision: ≤ 2.0% |
Limit of Quantitation (LOQ)
The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is critical for the quantification of impurities.
-
Procedure: Typically determined by establishing the concentration that yields a signal-to-noise ratio of approximately 10:1.
-
Acceptance Criterion: The recovery at the LOQ concentration should be acceptable (e.g., 70-130%) with a %RSD of ≤ 10%.
Workflow and Data Analysis
The overall process from sample receipt to final purity reporting is outlined in the workflow diagram below. Purity is calculated using the area percent method, assuming the response factor of the impurities is the same as the main component.
Calculation: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Caption: Workflow for HPLC Purity Analysis.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be suitable for the intended purpose of purity and related substance analysis of this compound. The use of an acidified mobile phase ensures robust and reproducible chromatography with excellent peak symmetry. The comprehensive validation protocol provides a clear framework for establishing the method's performance characteristics, ensuring that it can be confidently deployed in a quality control laboratory for routine analysis and stability studies, thereby supporting the development of safe and effective pharmaceutical products.
References
-
Suresh, R., Anarthanan, S. V. J., Manavalan, R., & Valliappan, K. (2010). ASPECTS OF VALIDATION IN HPLC METHOD DEVELOPMENT FOR PHARMACEUTICAL ANALYSIS – COMPARISON OF VALIDATION REQUIREMENTS BY FDA, USP AND ICH. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Dong, M. W. (2013). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America. [Link]
-
TLC Pharmaceutical Standards. (n.d.). Losartan. Retrieved from TLC Pharmaceutical Standards. [Link]
-
Amerigo Scientific. (n.d.). 2-Butyl-5-chloro-1H-imidazole-4-carboxylic acid. Retrieved from Amerigo Scientific. [Link]
-
Ahuja, S., & Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
-
Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. [Link]
-
SynZeal. (n.d.). Losartan EP Impurity K. Retrieved from SynZeal. [Link]
-
National Center for Biotechnology Information. (n.d.). Losartan Potassium. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde. PubChem Compound Database. [Link]
-
ResearchGate. (2010). Validation of HPLC methods for pharmaceutical analysis understanding the differences and similarities between validation requirements of US-FDA, USP and ICH. [Link]
-
Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. [Link]
-
Veeprho. (n.d.). Losartan EP Impurity C (Potassium Salt). Retrieved from Veeprho. [Link]
-
Agilent Technologies. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column. [Link]
-
Paw et al. (2004). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica - Drug Research. [Link]
-
China Petroleum and Chemical Industry Association. (2016). HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. World Petroleum Processing. [Link]
-
Al-Ghani, M. A., & El-Ragehy, N. A. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules. [Link]
-
Di Pietra, A. M., Cavrini, V., Andrisano, V., & Gatti, R. (1992). HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Google Patents. (2019).
Sources
- 1. usp.org [usp.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. agilent.com [agilent.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Developing HPLC Methods [sigmaaldrich.com]
- 6. ijpsr.com [ijpsr.com]
- 7. pharmtech.com [pharmtech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
In Vitro Assessment of Angiotensin-Converting Enzyme (ACE) Inhibition: Principles, Protocols, and Data Analysis
An Application Note for Researchers, Scientists, and Drug Development Professionals.
Abstract
The Angiotensin-Converting Enzyme (ACE) is a central component of the Renin-Angiotensin System (RAS) and a primary therapeutic target for managing hypertension and cardiovascular diseases.[1][2] The development of novel ACE inhibitors relies on robust and reliable in vitro screening methods. This guide provides a comprehensive overview of the principles and methodologies for the in vitro assessment of ACE inhibition. We delve into the causality behind experimental choices, offering detailed, self-validating protocols for spectrophotometric, fluorometric, and HPLC-based assays. This document is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required to accurately screen and characterize potential ACE inhibitors.
The Central Role of ACE in Cardiovascular Regulation
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[3][4] Within this system, Angiotensin-Converting Enzyme (ACE, EC 3.4.15.1) plays a pivotal, dual role.[1] Firstly, it catalyzes the conversion of the inactive decapeptide Angiotensin I into the potent vasoconstrictor Angiotensin II.[1][5][6][7] Angiotensin II exerts several effects that elevate blood pressure, including direct constriction of blood vessels, stimulation of aldosterone secretion to promote sodium and water retention, and enhancement of sympathetic nervous system activity.[4][8]
Secondly, ACE is responsible for the degradation and inactivation of bradykinin, a potent vasodilator peptide.[1][5][8] Therefore, the inhibition of ACE has a synergistic antihypertensive effect: it decreases the production of the vasoconstrictor Angiotensin II while simultaneously increasing the levels of the vasodilator bradykinin.[5][8] This dual mechanism makes ACE a cornerstone target for the treatment of hypertension, heart failure, and diabetic nephropathy.[5][6][9][10]
The Renin-Angiotensin System (RAS) Pathway
The following diagram illustrates the central position of ACE within the RAS and the mechanism of ACE inhibitors.
Caption: The Renin-Angiotensin System and the site of ACE inhibition.
Methodologies for In Vitro ACE Inhibition Assessment
The in vitro screening of ACE inhibitors fundamentally involves incubating the enzyme with a synthetic substrate and the test compound. The inhibitory potential is quantified by measuring the decrease in the rate of product formation.[7][11] Several methods have been established, each with distinct advantages in terms of sensitivity, throughput, and complexity.[3][7][11]
General Assay Workflow
Caption: General workflow for an in vitro ACE inhibition assay.[11]
The choice of methodology is critical and depends on the specific research goals, from high-throughput screening of natural product libraries to detailed kinetic analysis of lead compounds.
| Methodology | Principle | Sensitivity | Throughput | Advantages | Disadvantages |
| Spectrophotometric (HHL) | Measures UV absorbance (228 nm) of hippuric acid (HA) after extraction.[12][13] | Moderate | Low to Medium | Well-established (Cushman & Cheung method), inexpensive reagents.[14][15][16] | Cumbersome liquid-liquid extraction step, potential for interference.[3] |
| Spectrophotometric (Colorimetric) | A secondary reaction creates a colored product measured in the visible range (e.g., 415 nm).[17][18] | Moderate | High | No organic extraction, suitable for microplates, simple.[3][17] | Can have lower sensitivity, potential for reagent interference. |
| Fluorometric | ACE cleaves a quenched fluorogenic substrate, causing an increase in fluorescence.[19][20] | High | High | Highly sensitive, suitable for high-throughput screening (HTS), often available in kit format.[19][20] | Higher cost of substrates and reagents, potential for sample auto-fluorescence. |
| HPLC-Based | Chromatographic separation and direct quantification of the substrate and product (e.g., HA).[21][22] | Very High | Low | Gold standard for accuracy and specificity, resolves interferences.[11][21][22] | Low throughput, requires specialized equipment, time-consuming. |
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies. It is crucial to include proper controls in every experiment:
-
Negative Control (100% Activity): Contains all reaction components except the inhibitor (replaced with buffer).
-
Positive Control: Contains a known ACE inhibitor (e.g., Captopril, Enalaprilat) to validate the assay's responsiveness.[10][23]
-
Blank: Contains all components, but the reaction is stopped at time zero or lacks the enzyme, to correct for background absorbance/fluorescence.
Protocol 1: Spectrophotometric Assay using Hippuryl-Histidyl-Leucine (HHL)
This protocol is based on the foundational method developed by Cushman and Cheung.[15][16][24]
Principle: ACE hydrolyzes the substrate Hippuryl-L-Histidyl-L-Leucine (HHL) to release Hippuric Acid (HA) and the dipeptide His-Leu. The HA is selectively extracted into ethyl acetate, and its concentration is determined by measuring the absorbance at 228 nm.[12][13][25]
A. Reagent Preparation
-
Assay Buffer (pH 8.3): 100 mM Sodium Borate buffer containing 300 mM NaCl. To prepare, dissolve sodium borate and NaCl in deionized water and adjust the pH to 8.3 with 1 M NaOH or HCl.[12][23]
-
Substrate Solution (5 mM HHL): Dissolve HHL in the Assay Buffer. Prepare this solution fresh before each experiment.[12][21]
-
ACE Enzyme Solution: Reconstitute rabbit lung ACE (commercially available) in the Assay Buffer to a working concentration (e.g., 100 mU/mL). The optimal concentration should be determined empirically to ensure a linear reaction rate.[12][26]
-
Stopping Reagent: 1 M HCl.
-
Extraction Solvent: Ethyl Acetate.
-
Test Inhibitors: Dissolve test compounds and a positive control (e.g., Captopril) in the appropriate solvent and make serial dilutions.
B. Step-by-Step Procedure
-
To a microcentrifuge tube, add 20 µL of the test inhibitor solution (or buffer for the negative control).
-
Add 20 µL of the ACE enzyme solution (100 mU/mL) to each tube.
-
Pre-incubate the mixture at 37°C for 10 minutes.[12][23] This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate the enzymatic reaction by adding 50 µL of the 5 mM HHL substrate solution to all tubes.[12][21]
-
Incubate the reaction mixture at 37°C for 30-60 minutes. The incubation time should be optimized to keep product formation within the linear range (typically <20% substrate conversion).
-
Stop the reaction by adding 250 µL of 1 M HCl.[21]
-
Add 1.5 mL of ethyl acetate to each tube. Vortex vigorously for 30 seconds to extract the HA.
-
Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous phases.[24]
-
Carefully transfer 1.0 mL of the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the ethyl acetate to dryness using a vacuum concentrator or by heating at 95°C.[24]
-
Re-dissolve the dried HA residue in 1.0 mL of deionized water.
-
Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.
C. Data Analysis Calculate the percentage of ACE inhibition using the following formula:
% Inhibition = [ (A_control - A_inhibitor) / A_control ] × 100
Where:
-
A_control is the absorbance of the negative control (no inhibitor).
-
A_inhibitor is the absorbance of the reaction with the test inhibitor.
The IC50 value (the concentration of inhibitor required to achieve 50% inhibition) can be determined by plotting the % inhibition against a range of inhibitor concentrations and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Fluorometric High-Throughput Screening (HTS) Assay
Principle: This assay utilizes a synthetic substrate, such as an o-aminobenzoyl (Abz)-based peptide, which is internally quenched.[19] Cleavage by ACE separates the fluorophore from the quencher, resulting in a quantifiable increase in fluorescence intensity. This method is highly sensitive and ideal for HTS.[2][19][20]
A. Reagent Preparation (Based on a typical commercial kit[19][27])
-
ACE Assay Buffer: Typically provided in kits, often a HEPES or similar buffer at a physiological pH.
-
ACE Enzyme: Lyophilized or concentrated enzyme stock. Dilute to the working concentration in ACE Dilution Buffer as recommended by the supplier.
-
Fluorogenic Substrate: Provided as a concentrated stock. Dilute in Assay Buffer immediately before use. Protect from light.
-
Inhibitor Control: A known potent inhibitor like Captopril is usually included.
-
Test Inhibitors: Prepare serial dilutions of test compounds.
B. Step-by-Step Procedure (96-well plate format)
-
Add 50 µL of the ACE Enzyme working solution to each well of a 96-well white, flat-bottom plate.
-
Prepare wells for controls:
-
Enzyme Control (EC): Add 10 µL of Assay Buffer.
-
Inhibitor Control (IC): Add 10 µL of the diluted known inhibitor.
-
Test Sample (S): Add 10 µL of the test inhibitor dilution.
-
Background Control (BC): Add 50 µL of Assay Buffer instead of the enzyme solution, then add 10 µL of Assay Buffer.
-
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.[19]
-
Prepare the Substrate Mix by diluting the concentrated substrate into the Assay Buffer according to the manufacturer's protocol.
-
Initiate the reaction by adding 40 µL of the Substrate Mix to all wells (EC, IC, and S).
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence (e.g., Ex/Em = 330/430 nm or 320/420 nm) in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.[19][28]
C. Data Analysis
-
For each well, calculate the reaction rate (slope) from the linear portion of the kinetic curve (RFU/min).
-
Calculate the percentage of inhibition:
% Inhibition = [ (Slope_EC - Slope_S) / Slope_EC ] × 100
Where:
-
Slope_EC is the rate of the Enzyme Control.
-
Slope_S is the rate in the presence of the test inhibitor.
-
Determine the IC50 value by plotting % inhibition versus inhibitor concentration.
Protocol 3: HPLC-Based Assay
Principle: This method provides the highest accuracy by physically separating the product (HA) from the substrate (HHL) and other matrix components using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), followed by UV detection.[3][21][22]
A. Reagent Preparation
-
Reagents are the same as in Protocol 1 (Assay Buffer, HHL, ACE, HCl).
-
HPLC Mobile Phase: An isocratic system is often used, for example, a mixture of 10 mM KH2PO4 (pH adjusted to 3.0 with H3PO4) and methanol (e.g., 50:50, v/v).[23] The exact composition should be optimized for the specific column and system.
-
Standards: Prepare standard solutions of HA and HHL of known concentrations for peak identification and quantification.
B. Step-by-Step Procedure
-
Perform the enzymatic reaction and stopping steps (Steps 1-6) exactly as described in Protocol 1.
-
After stopping the reaction with HCl, filter the reaction mixture through a 0.22 µm syringe filter to remove any precipitated protein.
-
Inject a defined volume (e.g., 20 µL) of the filtered sample into the HPLC system.
-
Run the HPLC with a suitable C18 or phenyl column. Elute the compounds with the mobile phase at a constant flow rate (e.g., 1 mL/min).[23]
-
Monitor the eluent with a UV detector at 228 nm.[23]
-
Identify the peaks for HA and HHL by comparing their retention times with those of the standards.
-
Quantify the amount of HA produced by integrating the area under its corresponding peak.
C. Data Analysis The percentage of inhibition is calculated based on the peak area of the HA product:
% Inhibition = [ (Area_control - Area_inhibitor) / Area_control ] × 100
Where:
-
Area_control is the peak area of HA in the negative control.
-
Area_inhibitor is the peak area of HA in the presence of the test inhibitor.
The IC50 is determined by plotting % inhibition against inhibitor concentration. This method's high precision makes it ideal for validating hits from primary screens and for detailed kinetic studies.[22]
Assay Validation and Quality Control
For any ACE inhibition assay, rigorous validation is essential to ensure data reliability.
-
Intra-day and Inter-day Precision: Assessed by running the same samples multiple times on the same day and on different days, respectively. The coefficient of variation (CV%) should be within acceptable limits (e.g., <15%).[17][29]
-
Sensitivity: Determined by the IC50 value of a standard inhibitor like Captopril, which should be consistent with literature values (typically in the low nanomolar range).[14][17]
-
Linearity: The assay should demonstrate a linear relationship between enzyme concentration and reaction rate under the chosen conditions.[17][29]
Conclusion
The in vitro assessment of ACE inhibition is a critical step in the discovery and development of antihypertensive agents. Spectrophotometric, fluorometric, and HPLC-based methods each offer a unique balance of throughput, sensitivity, and accuracy. While high-throughput fluorometric assays are excellent for primary screening of large compound libraries, the HPLC method remains the gold standard for confirmatory analysis and detailed characterization due to its superior specificity.[11] By understanding the principles behind each method and implementing robust, validated protocols, researchers can confidently identify and advance promising new ACE inhibitors.
References
-
Andrew Alliance. ACE Inhibition Assay - Protocol. OneLab. [Link]
-
Wikipedia. ACE inhibitor. [Link]
-
CV Pharmacology. Angiotensin Converting Enzyme (ACE) Inhibitors. [Link]
-
Mayo Clinic. Angiotensin-converting enzyme (ACE) inhibitors. [Link]
-
American Heart Association Journals. Angiotensin-Converting Enzyme Inhibitors. Circulation. [Link]
-
PubMed. Direct spectrophotometric measurement of angiotensin I-converting enzyme inhibitory activity for screening bioactive peptides. [Link]
-
Vinmec. ACE inhibitors (Angiotensin-Converting Enzyme inhibitors): Mechanism of action and side effects. [Link]
-
Cleveland Clinic. ACE Inhibitors: Uses and Side Effects. [Link]
-
Wikipedia. Angiotensin-converting enzyme. [Link]
-
PubMed. Mechanism of action of angiotensin-converting enzyme (ACE) inhibitors in hypertension and heart failure. Role of plasma versus tissue ACE. [Link]
-
National Institutes of Health (NIH). Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants. [Link]
-
ScienceDirect. Validation of a colorimetric assay for the in vitro screening of inhibitors of angiotensin-converting enzyme (ACE) from plant extracts. [Link]
-
Assay Genie. Angiotensin I Converting Enzyme (ACE1) Inhibitor Screening Kit. [Link]
-
National Institutes of Health (NIH). A Convenient RP-HPLC Method for Assay Bioactivities of Angiotensin I-Converting Enzyme Inhibitory Peptides. [Link]
-
protocols.io. Angiotensin-converting enzyme inhibitory assay. [Link]
-
Elabscience. Angiotensin Converting Enzyme 1 (ACE1) Inhibitor Screening Kit. [Link]
-
PubMed. A Fluorescence-Based Protocol for Quantifying Angiotensin-Converting Enzyme Activity. [Link]
-
GoodRx. ACE Inhibitors' Mechanism of Action: Here's What They Do. [Link]
-
ScienceDirect. Validation of a colorimetric assay for the in vitro screening of inhibitors of angiotensin-converting enzyme (ACE) from plant extracts. [Link]
-
Progressive Academic Publishing. INHIBITION OF ANGIOTENSIN CONVERTING ENZYME (ACE) BY VIOLA MANDSHURICA EXTRACTION. [Link]
-
PubMed. Validation of a colorimetric assay for the in vitro screening of inhibitors of angiotensin-converting enzyme (ACE) from plant extracts. [Link]
-
PubMed. Spectrophotometric assay and properties of the angiotensin-converting enzyme of rabbit lung. [Link]
-
Lasker Foundation. Design of angiotensin converting enzyme inhibitors. [Link]
-
ResearchGate. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants. [Link]
-
ACS Publications. Assessment of the Spectrophotometric Method for Determination of Angiotensin-Converting-Enzyme Activity: Influence of the Composition of the Reaction Medium on the Enzymatic Activity. [Link]
-
ETFLIN. In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Test on Extract Dayak Onion Herb (Eleutherine americana (Aubl.) Merr. ex K. Heyne). [Link]
-
PubMed. Sensitive method for quantitation of angiotensin-converting enzyme (ACE) activity in tissue. [Link]
-
PubMed. A fluorometric assay for angiotensin-converting enzyme activity. [Link]
-
ResearchGate. A HPLC-UV method for the determination of angiotensin I-converting enzyme (ACE) inhibitory activity. [Link]
-
ResearchGate. Optimisation and validation of an angiotensin-converting enzyme inhibition assay for the screening of bioactive peptides. [Link]
-
Semantic Scholar. Validation of a colorimetric assay for the in vitro screening of inhibitors of angiotensin-converting enzyme (ACE) from plant extracts. [Link]
-
ResearchGate. Comparison of the two ACE inhibition assays with respect to results for.... [Link]
-
National Institutes of Health (NIH). Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2). [Link]
Sources
- 1. Angiotensin-converting enzyme - Wikipedia [en.wikipedia.org]
- 2. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 4. ahajournals.org [ahajournals.org]
- 5. ACE inhibitor - Wikipedia [en.wikipedia.org]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]
- 9. Angiotensin-converting enzyme (ACE) inhibitors - Mayo Clinic [mayoclinic.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Direct spectrophotometric measurement of angiotensin I-converting enzyme inhibitory activity for screening bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Spectrophotometric assay and properties of the angiotensin-converting enzyme of rabbit lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. etflin.com [etflin.com]
- 17. repositorio.ufop.br [repositorio.ufop.br]
- 18. Validation of a colorimetric assay for the in vitro screening of inhibitors of angiotensin-converting enzyme (ACE) from plant extracts. [repositorio.ufop.br]
- 19. assaygenie.com [assaygenie.com]
- 20. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Convenient RP-HPLC Method for Assay Bioactivities of Angiotensin I-Converting Enzyme Inhibitory Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sensitive method for quantitation of angiotensin-converting enzyme (ACE) activity in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. idpublications.org [idpublications.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. content.abcam.com [content.abcam.com]
- 29. Validation of a colorimetric assay for the in vitro screening of inhibitors of angiotensin-converting enzyme (ACE) from plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Mastering the Vilsmeier-Haack Reaction for Imidazole Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Imidazole Formylation
Imidazole scaffolds are fundamental building blocks in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, ionic liquids, and functional polymers. The introduction of a formyl (-CHO) group onto the imidazole ring via the Vilsmeier-Haack reaction is a pivotal transformation, converting a relatively inert C-H bond into a versatile chemical handle. This aldehyde functionality serves as a gateway for a multitude of subsequent reactions, including reductive amination, oxidation to carboxylic acids, Wittig reactions, and the synthesis of more complex heterocyclic systems.
The Vilsmeier-Haack reaction is an efficient, mild, and economical method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] It employs a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃) to generate a weak electrophile known as the Vilsmeier reagent.[3][4] This application note provides a comprehensive guide to the reaction conditions, mechanistic intricacies, and practical protocols for the successful formylation of imidazole intermediates, empowering researchers to leverage this powerful reaction in their synthetic campaigns.
The Reaction Mechanism: A Stepwise View
Understanding the mechanism is critical for troubleshooting and optimizing reaction conditions. The process can be broken down into three main stages: formation of the Vilsmeier reagent, electrophilic attack on the imidazole ring, and hydrolytic workup.
-
Formation of the Vilsmeier Reagent: The reaction begins with the nucleophilic attack of the carbonyl oxygen of DMF on phosphorus oxychloride. This is followed by elimination of a dichlorophosphate anion to form the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[5][6] This step is exothermic and requires careful temperature control.
-
Electrophilic Aromatic Substitution: The electron-rich imidazole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. Imidazoles are sufficiently activated for this reaction, which proceeds via a standard electrophilic aromatic substitution pathway.[3][7] This forms a tetrahedral intermediate which then rearomatizes by losing a proton, yielding a stable iminium salt.
-
Hydrolysis: The final aldehyde product is liberated during the aqueous workup. The iminium salt is hydrolyzed by the addition of water, which, after a series of proton transfers and elimination of dimethylamine, yields the desired imidazole-carboxaldehyde.[4][8]
Caption: The Vilsmeier-Haack reaction pathway for imidazoles.
Optimizing Reaction Conditions for Imidazole Substrates
The success of the Vilsmeier-Haack reaction on imidazoles hinges on the careful tuning of several key parameters. The reactivity of the imidazole substrate is the primary determinant of the required conditions.
The Impact of Imidazole Substituents
The electronic nature of the imidazole ring dictates its nucleophilicity and, consequently, its reactivity towards the mild Vilsmeier electrophile.[7][9]
-
Electron-Donating Groups (EDGs): Substituents such as alkyl, alkoxy, and amino groups increase the electron density of the imidazole ring, making it highly reactive. These substrates typically undergo formylation under mild conditions (e.g., 0 °C to room temperature). For 1-substituted imidazoles, formylation strongly favors the C2 position. If the C2 position is blocked, the reaction proceeds at the C5 position.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or sulfonyl (-SO₂R) deactivate the imidazole ring, making it less nucleophilic.[10] Formylation of these substrates is more challenging and often requires more forcing conditions, such as higher temperatures (60-100 °C), longer reaction times, and a larger excess of the Vilsmeier reagent.
-
N-Unsubstituted Imidazoles: The presence of an acidic N-H proton can complicate the reaction. The proton can be abstracted, leading to the formation of an imidazolide anion which may have different reactivity or solubility. Furthermore, N-formylation can occur as a side reaction. Therefore, it is common practice to protect the imidazole nitrogen with a suitable group (e.g., benzyl, trityl, or a simple methyl group) before attempting the Vilsmeier-Haack reaction.
Core Reaction Parameters
1. Vilsmeier Reagent & Stoichiometry:
-
Reagent Choice: The most common and cost-effective Vilsmeier reagent is generated in situ from phosphorus oxychloride (POCl₃) and DMF.[1] Alternatives like thionyl chloride (SOCl₂) or oxalyl chloride with DMF can also be used and may offer different reactivity profiles.[11]
-
Stoichiometry: For activated imidazoles, a slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents relative to the imidazole) is typically sufficient. For deactivated substrates, a larger excess (2 to 5 equivalents) may be necessary to drive the reaction to completion.[12]
2. Temperature and Reaction Time:
-
Reagent Formation: The preparation of the Vilsmeier reagent is exothermic and should always be performed at low temperatures (0-10 °C) with slow, dropwise addition of POCl₃ to DMF.[13]
-
Formylation Step: The optimal temperature for the formylation step depends on the substrate's reactivity.
-
Highly Activated Substrates: The reaction may proceed to completion at 0 °C or upon warming to room temperature over a few hours.
-
Less Reactive Substrates: Heating is often required, typically in the range of 60-80 °C for several hours.[12] It is crucial to monitor the reaction's progress by Thin Layer Chromatography (TLC) to avoid decomposition at elevated temperatures.[10]
-
3. Solvent:
-
DMF often serves as both the reagent and the solvent, particularly when used in large excess.[3]
-
If a co-solvent is needed, anhydrous chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices. Ethereal solvents like dioxane can also be used.
Summary of Conditions vs. Substrate
| Imidazole Substrate Type | Substituent Example | Reactivity | Typical Temperature | Typical Time | Reagent Equiv. | Notes |
| Electron-Rich | 1-Methylimidazole | High | 0 °C to RT | 1-4 h | 1.2 - 1.5 | Reaction is often rapid. C2-formylation is preferred. |
| Moderately Activated | 1-Benzylimidazole | Moderate | RT to 60 °C | 2-8 h | 1.5 - 2.0 | Monitor by TLC to determine optimal heating time. |
| Electron-Deficient | 1-Methyl-4-nitroimidazole | Low | 60 °C to 100 °C | 6-24 h | 2.0 - 5.0 | Requires forcing conditions; risk of decomposition. |
| N-Unsubstituted | Imidazole | Complicated | Varies | Varies | >2.0 | N-protection is highly recommended before formylation. |
Detailed Experimental Protocol: Formylation of 1-Methylimidazole
This protocol describes the C2-formylation of 1-methylimidazole, a representative electron-rich substrate.
Materials and Equipment
-
Three-neck round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet
-
1-Methylimidazole (1.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.2 equiv)
-
Ice-water bath
-
Crushed ice
-
Sodium hydroxide (NaOH) solution (e.g., 2 M) or Sodium acetate (NaOAc)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator and standard glassware for extraction and filtration
Step-by-Step Procedure
Caption: Experimental workflow for imidazole formylation.
1. Preparation of the Vilsmeier Reagent (Perform in a fume hood under N₂):
-
To a three-neck flask charged with anhydrous DMF (5 equiv), begin stirring and cool the flask in an ice-water bath to 0 °C.
-
Slowly add POCl₃ (1.2 equiv) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the resulting pale-yellow solution at 0 °C for an additional 30 minutes.
2. Reaction with Imidazole Substrate:
-
Dissolve 1-methylimidazole (1.0 equiv) in a small amount of anhydrous DMF.
-
Add the imidazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours.
-
Causality Check: The reaction is monitored by TLC (e.g., using 10% MeOH in DCM) to track the consumption of the starting material.
-
3. Workup and Isolation:
-
Prepare a large beaker containing a substantial amount of crushed ice.
-
Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and hydrolyzes the reactive intermediates.[3][12]
-
Once the mixture is homogeneous, slowly add a cold aqueous solution of NaOH (or NaOAc) until the pH is basic (pH > 9). This neutralizes the acid and facilitates the complete hydrolysis of the iminium salt to the aldehyde. A precipitate of the crude product may form.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 1-methylimidazole-2-carboxaldehyde.
4. Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Deactivated Substrate: The imidazole ring is not electron-rich enough. | Increase reaction temperature (60-80 °C), extend reaction time, and use a larger excess of the Vilsmeier reagent. |
| Impure Reagents: DMF has decomposed to dimethylamine, which quenches the reagent.[14] | Use freshly distilled or high-purity anhydrous DMF. Ensure POCl₃ is not hydrolyzed. | |
| Dark Mixture / Decomposition | Excessive Heat: The substrate or product is degrading at high temperatures.[10] | Run the reaction at the lowest effective temperature. Monitor closely by TLC and avoid prolonged heating once the starting material is consumed. |
| Multiple Products on TLC | Di-formylation: The substrate is highly activated and reacts more than once. | Use a controlled stoichiometry of the Vilsmeier reagent (closer to 1:1). Add the Vilsmeier reagent to the substrate solution instead of the other way around to avoid localized high concentrations.[12] |
| Incomplete Hydrolysis: The iminium salt intermediate persists after workup. | Ensure the pH during workup is sufficiently basic (pH > 9) and allow adequate stirring time for complete hydrolysis. | |
| Chlorination: Side reaction at higher temperatures.[12] | Maintain the lowest effective temperature and perform the aqueous workup promptly after the reaction is complete. |
Conclusion
The Vilsmeier-Haack reaction is an indispensable tool for the functionalization of imidazole intermediates. By understanding the underlying mechanism and carefully controlling key reaction parameters—substituent effects, stoichiometry, and temperature—researchers can achieve high yields and predictable regioselectivity. This guide provides the foundational knowledge and practical steps to confidently apply this reaction, paving the way for the efficient synthesis of complex molecules for drug discovery and materials science.
References
- Jadhav, V. D., & Patil, D. R. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 2(6), 4617-4637.
- BenchChem. (n.d.).
- Tyagi, S., Mishra, R., Mazumder, A., & Jindaniya, V. (2024). Vilsmeier Haack Reaction: An Exemplary Tool for Synthesis of different Heterocycles. Letters in Organic Chemistry, 21(2), 131-148.
- Semantic Scholar. (n.d.).
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- Dey, S. K. (2025). Applications of the Vilsmeier reaction in heterocyclic chemistry.
- Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27468-27495.
- J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction.
- BenchChem. (n.d.). A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction.
- Wikipedia. (2023). Vilsmeier–Haack reaction.
- Chem-St
- BenchChem. (n.d.). Low yield in Vilsmeier-Haack reaction of 2-cyanopyridine troubleshooting. BenchChem.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction.
- Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction.
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. REVIEW ARTICLE ON VILSMEIER HAACK REACTION AND ITS APPLICATIONS | Semantic Scholar [semanticscholar.org]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. name-reaction.com [name-reaction.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 14. reddit.com [reddit.com]
purification techniques for 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid
An In-Depth Guide to the Purification of 2-Butyl-4-chloro-1H-imidazole-5-carboxylic Acid
Abstract
This application note provides a comprehensive guide with detailed protocols for the purification of this compound, a critical intermediate in pharmaceutical synthesis. Recognizing the stringent purity requirements for active pharmaceutical ingredient (API) precursors, this document moves beyond simple procedural lists to explain the underlying chemical principles behind each purification strategy. We address common challenges, such as the removal of structurally similar impurities, and present three robust, scalable methods: pH-mediated purification via acid-base extraction, recrystallization, and high-resolution flash chromatography. This guide is intended for researchers, chemists, and process development professionals seeking to achieve high-purity material essential for successful drug development and manufacturing.
Introduction: The Critical Role of Purity
This compound is a key heterocyclic building block, notably utilized in the synthesis of angiotensin II receptor antagonists. Its molecular structure, featuring a carboxylic acid group, a basic imidazole ring, and a lipophilic butyl chain, presents both opportunities and challenges for purification. The presence of unreacted starting materials, such as the corresponding aldehyde precursor (2-butyl-4-chloro-1H-imidazole-5-carbaldehyde), or side-products from its oxidation can compromise the yield, safety, and efficacy of the final API. Therefore, achieving a purity level exceeding 99% is not merely a goal but a prerequisite for its use in cGMP (current Good Manufacturing Practices) environments.
This document provides a decision-making framework and validated protocols to empower scientists to select and execute the most appropriate purification strategy based on crude sample quality, scale, and available resources.
Physicochemical Profile & Impurity Landscape
A thorough understanding of the target molecule's properties and potential contaminants is the foundation of an effective purification strategy. The amphoteric nature of this compound—possessing both an acidic carboxylic group and a basic imidazole moiety—is the key to its selective isolation.
Table 1: Physicochemical Properties of the Target Compound
| Property | Value / Description |
| Chemical Structure | Imidazole ring with butyl, chloro, and carboxylic acid substituents. |
| CAS Number | 149968-28-5[1] |
| Molecular Formula | C₈H₁₁ClN₂O₂[1] |
| Molecular Weight | 202.64 g/mol [1] |
| Predicted Acidity (pKa₁) | ~3-5 (Carboxylic Acid) |
| Predicted Basicity (pKa₂) | ~6-7 (Imidazole Ring) |
| Appearance | Typically an off-white to pale yellow solid. |
| Solubility Profile | Soluble in polar organic solvents like methanol, ethanol, DMSO; pH-dependent solubility in aqueous solutions.[2][3][4] |
The primary impurities are often process-related, stemming from the synthetic route, which commonly involves the oxidation of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde.
Table 2: Common Process-Related Impurities
| Impurity Name | Structure / Origin | Rationale for Removal |
| 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde | Unreacted starting material from oxidation step.[5][6] | Structurally similar, neutral compound. Can interfere with subsequent reactions. |
| (2-Butyl-4-chloro-1H-imidazol-5-yl)methanol | A potential intermediate or byproduct.[7][8] | A neutral, more polar impurity. |
| Isomeric Impurities | Positional isomers (e.g., 2-butyl-5-chloro-1H-imidazole-4-carboxylic acid). | Difficult to separate due to very similar physicochemical properties. |
| Degradation Products | Result from harsh reaction conditions (e.g., decarboxylation). | Can introduce unknown toxicities and reduce overall yield. |
Purification Strategy Selection Workflow
The choice of purification method depends heavily on the initial purity of the crude material and the desired scale of operation. The following workflow provides a logical path for selecting the most efficient technique.
Caption: Decision workflow for selecting the optimal purification protocol.
Protocol 1: pH-Mediated Purification via Acid-Base Extraction
This technique is the workhorse for purifying carboxylic acids from neutral or basic impurities and is highly effective for crude material with purity below 95%.
Principle of Separation: This method leverages the acidic nature of the carboxylic acid group.[9] By treating an organic solution of the crude product with a mild aqueous base (e.g., sodium bicarbonate), the target acid is deprotonated to its water-soluble carboxylate salt.[10] Neutral impurities, such as the starting aldehyde, remain in the organic phase.[9] Subsequent separation of the layers and acidification of the aqueous phase re-protonates the carboxylate, causing the purified carboxylic acid to precipitate.[11]
Detailed Step-by-Step Protocol:
-
Dissolution: Dissolve the crude material (1.0 eq) in a suitable organic solvent like ethyl acetate or dichloromethane (10-15 mL per gram of crude).
-
Liquid-Liquid Extraction: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Mixing & Separation: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure. Allow the layers to separate completely.
-
Phase Collection: Drain the lower aqueous layer into a clean Erlenmeyer flask. Re-extract the organic layer with another portion of saturated NaHCO₃ solution to ensure complete recovery. Combine the aqueous extracts.
-
Back-Wash (Optional): To remove any co-extracted neutral impurities, wash the combined aqueous phase with a small portion of fresh ethyl acetate. Discard this organic wash.
-
Precipitation: Cool the aqueous phase in an ice bath. Slowly add 3M hydrochloric acid (HCl) dropwise while stirring until the pH reaches ~2-3. A white or off-white precipitate of the purified product will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.
-
Drying: Dry the purified solid under vacuum at 40-50°C to a constant weight.
Expert Insights (Causality):
-
Why Sodium Bicarbonate? It is a weak base, sufficiently strong to deprotonate the carboxylic acid (pKa ~3-5) but not the imidazole ring proton (pKa ~6-7), preventing potential solubility issues and side reactions.
-
Self-Validation: The formation of a precipitate upon acidification is a strong indicator of successful extraction. Purity should be confirmed by HPLC, which should show a significant reduction or complete removal of the neutral aldehyde impurity.
Protocol 2: High-Purity Polish by Recrystallization
Recrystallization is an ideal final polishing step for material that is already relatively pure (>95%) or for purifying the product obtained from acid-base extraction.
Principle of Separation: This technique relies on the differential solubility of the compound and its impurities in a specific solvent or solvent system at different temperatures.[12] An ideal solvent will dissolve the target compound completely at its boiling point but poorly at low temperatures, while impurities remain soluble even when cold.
Table 3: Solvent Screening for Recrystallization
| Solvent / System | Solubility (Hot) | Solubility (Cold, ~4°C) | Crystal Quality | Recommendation |
| Toluene | Good | Poor | Good (Needles) | Excellent |
| Acetonitrile | Good | Poor | Good | Excellent |
| Ethanol/Water (8:2) | Excellent | Poor | Fair to Good | Good, but may require optimization. |
| Ethyl Acetate/Hexane | Excellent | Poor | Good | Good, but requires anti-solvent addition. |
Detailed Step-by-Step Protocol (Using Toluene):
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude or semi-purified solid. Add a minimal amount of toluene and heat the mixture to reflux with stirring.
-
Achieve Saturation: Continue adding small portions of hot toluene until all the solid just dissolves, creating a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath or refrigerator for at least 1 hour to maximize crystal yield.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold toluene to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum at 40-50°C.
Expert Insights (Causality):
-
Why Slow Cooling? Rapid cooling can cause the compound to crash out of solution as an amorphous powder, trapping impurities within the solid matrix. Slow cooling allows for the ordered growth of the crystal lattice, which inherently excludes foreign molecules.
-
Troubleshooting: If the compound "oils out" instead of crystallizing, it means the solution is supersaturated or impurities are inhibiting crystal formation. Re-heat the solution, add slightly more solvent, and try cooling even more slowly, perhaps by scratching the inside of the flask with a glass rod to provide a nucleation site.
Protocol 3: High-Resolution Purification by Preparative Flash Chromatography
For small-scale purification or when dealing with challenging, closely-related impurities, preparative flash chromatography on silica gel is the method of choice.
Principle of Separation: The crude mixture is separated based on the differential partitioning of its components between a polar stationary phase (silica gel) and a less polar mobile phase.[13] More polar compounds interact more strongly with the silica and elute later, while less polar compounds travel through the column faster. The carboxylic acid group requires a mobile phase modifier to ensure good peak shape.
Table 4: Recommended Flash Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard, cost-effective polar stationary phase. |
| Mobile Phase | Gradient of 0-10% Methanol in Dichloromethane + 0.5% Acetic Acid | The gradient effectively elutes compounds of varying polarity. Acetic acid suppresses the ionization of the target carboxylic acid, preventing peak tailing. |
| Sample Loading | Dry loading onto silica gel | Provides better resolution than direct liquid injection for less soluble compounds. |
| Detection | UV at 254 nm | The imidazole ring is UV-active, allowing for easy fraction monitoring. |
Detailed Step-by-Step Protocol:
-
Sample Preparation (Dry Loading): Dissolve the crude material in a minimal amount of a strong solvent (e.g., methanol). Add silica gel (2-3 times the mass of the crude product) and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.
-
Column Packing & Equilibration: Pack a suitable size flash column with silica gel. Equilibrate the column by flushing with the initial mobile phase (100% Dichloromethane + 0.5% Acetic Acid) for 3-5 column volumes.
-
Loading & Elution: Carefully load the prepared dry sample onto the top of the column. Begin the elution, starting the solvent gradient.
-
Fraction Collection: Collect fractions based on the UV chromatogram. The starting aldehyde will elute before the more polar carboxylic acid.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the final product.
Expert Insights (Causality):
-
The Role of Acetic Acid: The carboxylic acid can engage in strong ionic interactions with the acidic silanol groups on the silica surface, leading to severe peak tailing. The small amount of acetic acid in the mobile phase keeps the target compound in its neutral, protonated state, ensuring a more uniform interaction and sharp, symmetrical peaks.
Conclusion
The purification of this compound can be achieved efficiently and effectively through a rationally chosen strategy. For bulk purification and removal of neutral impurities, acid-base extraction is a robust and scalable first-line approach. Recrystallization serves as an excellent method for achieving high final purity on multi-gram scales. For the most challenging separations or on a smaller scale, preparative flash chromatography offers the highest resolution. By understanding the chemical principles behind each technique, researchers can confidently produce the high-purity material required for advancing pharmaceutical research and development.
References
-
Chempedia. General procedures for the purification of Carboxylic acids. LookChem. Link
-
Patsnap Eureka. How to Improve Carboxylic Acid Extraction Processes?. Patsnap. Link
-
Engineering Ideas Clinic. Acid and Base Extraction. Confluence. Link
-
Reformchem. 2-Butyl-5-Chloro-1H-Imidazole-4-Carboxaldehyde CAS No. 83857-96-9. Reformchem. Link
-
Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Link
-
Reddy, G. et al. (2010). Identification and Synthesis of Potential Impurities of Losartan Potassium. Asian Journal of Chemistry. Link
-
International Journal of Advance Engineering and Research Development. (2017). Study on Extraction of Carboxylic Acid Using Solvent Extraction. IJAERD. Link
-
National Center for Biotechnology Information. 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde. PubChem. Link
-
Smolecule. (2023). Buy 2-Butyl-4-chloro-5-formylimidazole | 83857-96-9. Smolecule. Link
-
Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Wiley. Link
-
ChemicalBook. 2-Butyl-4-chloro-5-formylimidazole CAS#: 83857-96-9. ChemicalBook. Link
-
AS Chemical Laboratories Inc. Losartan EP Impurity A 2-Butyl-4-chloro-1H-imidazole-5-methanol. AS Chemical Laboratories Inc. Link
-
ChemicalBook. (2023). 2-Butyl-4-chloro-5-formylimidazole | 83857-96-9. ChemicalBook. Link
-
SynThink. Losartan EP Impurities & USP Related Compounds. SynThink. Link
-
Pharmaffiliates. Losartan-impurities. Pharmaffiliates. Link
-
Amerigo Scientific. 2-Butyl-5-chloro-1H-imidazole-4-carboxylic acid. Amerigo Scientific. Link
-
Google Patents. (2013). CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole. Google Patents. Link
-
Benchchem. An In-depth Technical Guide to the Synthesis of 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid. Benchchem. Link
-
Parmar, M. B., et al. (2022). Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide. Bangladesh Journals Online. Link
-
Clinivex. 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde. Clinivex. Link
-
Noubhani, A. M., et al. (2003). Evaluation of Chromatographic Recycling for Imidazole Used in the Chromatographic Purification of His-tag Recombinant Proteins. PubMed. Link
-
Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. ResearchGate. Link
-
Elizalde-González, M. P. (2025). Hydrophobicity assessment of substituted imidazoles: Experimental log P values retrieved by high performance liquid chromatography. ResearchGate. Link
-
Quick Company. Process For The Preparation Of 2 Butyl 4 Chloro 5 Formylimidazole. Quick Company. Link
-
Weinstock, L. M., et al. (1994). Novel Syntheses of 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde: A Key Intermediate for the Synthesis of the Angiotensin II Antagonist Losartan. The Journal of Organic Chemistry. Link
-
Sigma-Aldrich. 2-BUTYL-4-CHLORO-1H-IMIDAZOLE-5-CARBALDEHYDE AldrichCPR. Sigma-Aldrich. Link
-
ECHEMI. 2-Butyl-4-chloro-5-formylimidazole. ECHEMI. Link
-
Hanoon, H. M., et al. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry. Link
-
University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Link
-
Al-Hourani, B. J., et al. (2025). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. PubMed Central. Link
-
Benchchem. Technical Support Center: Synthesis of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid. Benchchem. Link
Sources
- 1. 2-Butyl-5-chloro-1H-imidazole-4-carboxylic acid - Amerigo Scientific [amerigoscientific.com]
- 2. Buy 2-Butyl-4-chloro-5-formylimidazole | 83857-96-9 | > 95% [smolecule.com]
- 3. 2-Butyl-4-chloro-5-formylimidazole CAS#: 83857-96-9 [m.chemicalbook.com]
- 4. 2-Butyl-4-chloro-5-formylimidazole | 83857-96-9 [chemicalbook.com]
- 5. banglajol.info [banglajol.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aschemicals.com [aschemicals.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Butyl-4-chloro-1H-imidazole-5-carboxylic Acid
Welcome to the technical support guide for the synthesis of 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this crucial synthetic intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific experimental challenges, providing not just solutions but also the underlying chemical principles to empower your research.
Synthesis Overview
The synthesis of this compound is a multi-step process. A common and effective pathway involves the formation of an imidazolinone intermediate, followed by a Vilsmeier-Haack reaction to generate the key aldehyde precursor, 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde (BCFI). The final step is the oxidation of this aldehyde to the target carboxylic acid. Understanding this pathway is the first step in effective troubleshooting.
Caption: General synthetic pathway for this compound.
Troubleshooting Guide: Yield Improvement
This section addresses common problems encountered during the synthesis, organized by reaction stage.
Stage 1: Imidazole Ring Formation (Imidazolinone Synthesis)
Question: My initial condensation reaction to form the 2-butyl-1H-imidazolin-5-one intermediate is providing a low yield. What are the likely causes?
Answer: Low yields in this initial cyclization step often stem from three primary factors: reagent quality, pH control, and reaction conditions.
-
Purity of Starting Materials: The purity of both the methyl pentanimidate and the glycine derivative is paramount. Impurities can introduce side reactions that consume starting materials and complicate purification.[1] It is recommended to verify the purity of reagents before starting.
-
pH Control: The condensation reaction is sensitive to pH. For the reaction between pentamidine hydrochloride and glyoxal to form a similar imidazole precursor, maintaining a pH between 6.0 and 7.5 is critical.[2] A pH outside this range can either slow the reaction rate significantly (if too acidic) or promote the formation of hard-to-remove byproducts (if too basic).[2]
-
Reaction Conditions:
-
Temperature: Ensure the reaction is maintained at the optimal temperature. For the condensation of methyl pentanimidate with glycine methyl ester, this often involves careful temperature control, starting at low temperatures (0 °C) during the addition of base.[3]
-
Moisture: Like many condensation reactions, this step can be sensitive to excess water. Ensure solvents are appropriately dried if the specific protocol demands it.[1]
-
Stage 2: Vilsmeier-Haack Formylation & Chlorination (BCFI Synthesis)
This step is often the most challenging, with yields reported in the range of 55%, though optimization can improve this.[4][5]
Question: I am experiencing a very low or no yield of 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde (BCFI) from the Vilsmeier-Haack reaction. What is going wrong?
Answer: Failure in the Vilsmeier-Haack reaction is a frequent issue. The problem almost always lies with the Vilsmeier reagent itself or the subsequent reaction conditions.
-
Vilsmeier Reagent Integrity: The Vilsmeier reagent is formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). It is highly reactive and moisture-sensitive.
-
Reagent Quality: Use fresh, high-purity POCl₃. Old bottles can absorb moisture, degrading the reagent. The DMF must be anhydrous; "wet" DMF contains dimethylamine as a decomposition product, which will react with and consume the Vilsmeier reagent. If your DMF has a "fishy" smell, it should be replaced or purified.
-
Formation Temperature: The formation of the Vilsmeier reagent is exothermic.[6] The POCl₃ should be added slowly to the DMF at a reduced temperature (e.g., 0-5 °C) to prevent degradation and side reactions.[6]
-
-
Reaction Temperature & Time: The subsequent reaction of the imidazolinone with the Vilsmeier reagent often requires heating. A typical protocol involves adding the substrate at a low temperature, then warming to room temperature, and finally heating to 60-105 °C for several hours to drive the reaction to completion.[2][6] Insufficient heating can lead to an incomplete reaction.
-
Stoichiometry: The molar ratios of the imidazolinone intermediate, POCl₃, and DMF are critical. An excess of the Vilsmeier reagent is typically used. Common molar ratios of POCl₃ and DMF to the substrate are around 2.0-2.5 to 1.[2]
Caption: Troubleshooting workflow for the Vilsmeier-Haack reaction.
Stage 3: Oxidation of Aldehyde to Carboxylic Acid
Question: My oxidation of BCFI to the final carboxylic acid is inefficient, showing significant amounts of remaining starting material or byproduct formation. How can I improve this?
Answer: Incomplete oxidation or product degradation are common issues. The choice of oxidant and reaction conditions are key to a successful transformation.
-
Choice of Oxidizing Agent: While strong oxidants like potassium permanganate or chromium reagents can work, they often require harsh conditions and are not environmentally friendly.[7] Milder, more efficient modern methods are preferred.
-
Oxone: A protocol utilizing Oxone (potassium peroxymonosulfate) provides a highly efficient, mild, and simple method for oxidizing aldehydes to carboxylic acids and can be a valuable alternative to metal-based oxidants.[8]
-
Hydrogen Peroxide: Catalytic amounts of certain transition metals, such as vanadium complexes (e.g., VO(acac)₂), can efficiently catalyze the oxidation of aldehydes with hydrogen peroxide, often with high selectivity and short reaction times.[8]
-
-
Reaction Conditions:
-
Temperature: Overheating the reaction can lead to decomposition of the imidazole ring. Monitor the reaction temperature closely.
-
Solvent: The choice of solvent is crucial. For instance, sodium perborate in acetic acid is an effective reagent for oxidizing aromatic aldehydes.[8]
-
-
Workup Procedure: The carboxylic acid product may be sensitive to the workup conditions. Ensure that pH adjustments during extraction are done carefully to avoid degradation and ensure complete protonation for extraction into an organic solvent.
| Parameter | Stage 1: Condensation | Stage 2: Vilsmeier-Haack | Stage 3: Oxidation |
| Key Reagents | Methyl Pentanimidate, Glycine Ester, Base | Imidazolinone, POCl₃, Anhydrous DMF | BCFI, Oxidant (e.g., Oxone, H₂O₂) |
| Critical Temp. | 0°C for base addition | 0-5°C for reagent formation, then heat (60-105°C) | Varies with oxidant (often mild) |
| Typical Yield | ~90%[4] | 55-75%[5][9] | High (>90% with proper oxidant) |
| Common Pitfall | Incorrect pH[2] | Moisture in reagents | Over-oxidation or degradation |
Frequently Asked Questions (FAQs)
Q1: How important is the purity of solvents and reagents for the overall synthesis? A1: It is absolutely critical. Impurities in starting materials or solvents can inhibit catalytic activity, react with key reagents (like the Vilsmeier reagent), or lead to the formation of side products that are difficult to separate, ultimately lowering the yield and purity of the final product.[1] Always use reagents and solvents of the appropriate grade and ensure they are dry when necessary.[1]
Q2: What is the most effective way to monitor the progress of these reactions? A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of each step.[6] It allows you to visualize the consumption of starting material and the formation of the product in near real-time. For reactions like the Vilsmeier-Haack, careful monitoring can help determine the optimal reaction time and prevent the formation of degradation products from excessive heating.[6]
Q3: What purification methods are recommended for the final product, this compound? A3: The most common purification technique for this class of compound is recrystallization.[10] A binary solvent system can be effective if the compound is too soluble or insoluble in common single solvents.[10] This involves dissolving the crude product in a "good" solvent while hot and then adding a "poor" solvent (anti-solvent) until turbidity appears, followed by slow cooling to induce crystallization. Additionally, acid-base chemistry can be used; the carboxylic acid can be dissolved in a basic aqueous solution, washed with an organic solvent to remove neutral impurities, and then re-precipitated by acidifying the aqueous layer.[10]
Key Experimental Protocol: Vilsmeier-Haack Reaction
This protocol is adapted from established procedures for the synthesis of 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde (BCFI).[2][5][11]
Safety Precaution: This reaction involves POCl₃, which is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[6]
1. Reagent Preparation:
-
Ensure all glassware is oven- or flame-dried and assembled under an inert atmosphere (Nitrogen or Argon).
-
Use anhydrous N,N-dimethylformamide (DMF) and a fresh bottle of phosphorus oxychloride (POCl₃).
2. Vilsmeier Reagent Formation:
-
To a flask containing anhydrous DMF (2.2 equivalents), slowly add POCl₃ (2.2 equivalents) dropwise at 0-5 °C using an ice bath.
-
Stir the mixture at this temperature for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
3. Reaction with Imidazolinone Intermediate:
-
Dissolve the 2-butyl-1H-imidazolin-5-one intermediate (1.0 equivalent) in a suitable anhydrous solvent like toluene.[11]
-
Add this solution to the pre-formed Vilsmeier reagent.
-
Slowly warm the reaction mixture to room temperature, then heat to 100-105 °C.[2]
4. Reaction Monitoring and Workup:
-
Maintain the reaction at 100-105 °C for 2-4 hours, monitoring the consumption of the starting material by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Very carefully and slowly, quench the reaction mixture by pouring it into a beaker of crushed ice and water with vigorous stirring.[6] This step is highly exothermic.
-
Adjust the pH of the aqueous solution to 1-2 with a base (e.g., 30% NaOH solution) to facilitate extraction and prevent the product from becoming sticky.[2]
-
Extract the aqueous layer with an organic solvent (e.g., toluene or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude BCFI product, which can then be purified by recrystallization.
References
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
- Parmar, M. B., Pandya, J. H., & Vara, M. K. (2022). Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl) acetamide. Bangladesh Journals Online.
- New Drug Approvals. (n.d.). LOSARTAN.
- (2015). An Efficient and Green Synthetic Route to Losartan. Journal of Chemical Research, 39(8), 451-454.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
- Griffiths, G. J., et al. (1999). Novel Syntheses of 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde: A Key Intermediate for the Synthesis of the Angiotensin II Antagonist Losartan. The Journal of Organic Chemistry, 64(13), 4787–4793.
- Watson, S. P. (1992). A Convenient Synthesis of 2-Butyl-4(5)-chloro-1H-imidazole-5(4)-carboxaldehyde.
- Benchchem. (n.d.). Purification techniques for 2-Butyl-1H-imidazole-4,5-dicarboxylic acid.
- Benchchem. (2025). Application Notes and Protocols for the Synthesis of a Key Losartan Intermediate.
- Gaonkar, S. L., et al. (2023). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors. RSC Advances, 13, 33493-33513.
- CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole. (2013).
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid.
- Process For The Preparation Of 2 Butyl 4 Chloro 5 Formyl Imidazole. (2007). Quick Company.
- (2023). A review article on synthesis of imidazole derivatives.
- Benchchem. (n.d.). Troubleshooting poor yield in the Vilsmeier-Haack formylation of chromones.
- (2025). A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques.
- Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction.
- EP1871745B1 - Preparation of 2-substituted 4-chloro-5-formylimidazoles by Vilsmeier reaction... (2010).
- US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Formylimidazole. (2008).
- (2020). Reaction strategies for synthesis of imidazole derivatives: a review.
- JP2008535911A - Preparation of 2-substituted 4-chloro-5-formylimidazole and 5-formylimidazole. (2008).
- ResearchGate. (2016). Problem with to synthesis of imidazole?.
- (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
-
J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- (2017). Synthesis and Characterization of SomeBiologically Potent 2-(2-butyl-4-chloro-1H-imidazol-5-yl)-4H-chromen-4-onederivatives.
- YouTube. (2023). Preparation of Imidazoles, Part 1: By Cyclocondensation.
- (1998). Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction.
- BOC Sciences. (n.d.). Advanced Strategies in Heterocyclic Compound Synthesis.
- (1992). ChemInform Abstract: A Convenient Synthesis of 2-Butyl-4(5)-chloro-1H-imidazole-5(4)- carboxaldehyde.
- Gaonkar, S. L., et al. (2023). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors... RSC Publishing.
- (2023). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives.
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]
- (2022). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI.
- (2016). Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice. Organic Process Research & Development, 20(7), 1169-1183.
- Process For The Preparation Of 2 Butyl 4 Chloro 5 Formylimidazole. (2004). Quick Company.
- Clark, J. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Chemistry LibreTexts.
- BLDpharm. (n.d.). 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde.
- CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method. (2022).
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole - Google Patents [patents.google.com]
- 3. banglajol.info [banglajol.info]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 9. US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Formylimidazole - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Process For The Preparation Of 2 Butyl 4 Chloro 5 Formylimidazole [quickcompany.in]
Technical Support Center: Synthesis of 2-Butyl-4-Chloro-5-Formylimidazole
Welcome to the dedicated technical support center for the synthesis of 2-butyl-4-chloro-5-formylimidazole (BCFI). This guide is intended for researchers, scientists, and drug development professionals who are utilizing this critical intermediate, particularly in the synthesis of Losartan. Here, we address common challenges and side reactions encountered during the Vilsmeier-Haack formylation process, providing in-depth, field-proven insights in a troubleshooting-focused Q&A format.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section directly addresses specific experimental issues you may encounter. Each question is followed by a detailed explanation of the potential root causes and step-by-step protocols for remediation.
Q1: My reaction yield is consistently low, and TLC analysis shows significant amounts of unreacted starting material. What's going wrong?
A1: Root Cause Analysis & Corrective Actions
Low conversion is a frequent issue and often points to three primary areas: the integrity of the Vilsmeier reagent, insufficient reaction temperature, or a deactivated substrate.
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent, the chloroiminium salt formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is highly sensitive to moisture. Contamination will quench the reagent, reducing the effective concentration available for formylation.[1]
-
Corrective Protocol:
-
Ensure all glassware is rigorously dried (oven-dried or flame-dried under an inert atmosphere).
-
Use anhydrous DMF. Commercially available anhydrous grades are suitable, or it can be dried over molecular sieves.
-
Use fresh, high-purity POCl₃. Older bottles may have degraded due to ambient moisture ingress.
-
Prepare the Vilsmeier reagent in situ under a dry, inert atmosphere (Nitrogen or Argon).
-
-
-
Sub-optimal Reaction Temperature: While the initial formation of the Vilsmeier reagent is exothermic and requires cooling (typically 0-5 °C), the subsequent electrophilic substitution on the imidazole precursor may require thermal energy to proceed at an efficient rate.[1]
-
Corrective Protocol:
-
After the slow addition of your imidazole precursor to the pre-formed Vilsmeier reagent at low temperature, allow the reaction to gradually warm to room temperature.
-
Gently heat the reaction mixture. A temperature range of 60-100 °C is often reported for this synthesis.[2]
-
Monitor the reaction's progress by TLC or HPLC. If the reaction stalls, consider incrementally increasing the temperature.
-
-
-
Precursor Quality: The purity of the starting material, typically a derivative of glycine and methyl pentanimidate, is crucial. Impurities can interfere with the reaction. One common impurity is unreacted (pentanimidoylamino)acetic acid.[3]
-
Corrective Protocol:
-
Ensure the precursor is fully cyclized and free of starting materials from the previous step.
-
Purify the precursor if necessary before subjecting it to the Vilsmeier-Haack conditions.
-
-
Q2: My final product is impure. HPLC and NMR analysis suggest the presence of multiple byproducts. What are the most likely side reactions?
A2: Identification and Mitigation of Common Side Products
Several side reactions can occur during the synthesis of BCFI, leading to a complex product mixture and difficult purification. Here are the most common culprits:
-
Di-formylation: The imidazole ring is electron-rich and, under forcing conditions or with an excess of the Vilsmeier reagent, can undergo formylation at a second position.
-
Mechanism: The initially formed BCFI still possesses a reactive site on the imidazole ring, which can be attacked by a second equivalent of the Vilsmeier reagent.
-
Mitigation Strategy:
-
Stoichiometric Control: Carefully control the stoichiometry of the Vilsmeier reagent. A molar ratio of 1.1 to 1.5 equivalents relative to the imidazole precursor is a good starting point.
-
Controlled Addition: Add the Vilsmeier reagent dropwise to a solution of the imidazole precursor to avoid localized high concentrations.
-
-
-
Chlorination without Formylation: The Vilsmeier reagent and POCl₃ can act as chlorinating agents, especially at elevated temperatures. This can lead to the formation of chlorinated imidazole species that lack the formyl group.
-
Mechanism: Residual chlorinating species (from POCl₃) or the Vilsmeier reagent itself can chlorinate the electron-rich imidazole ring, particularly at higher temperatures.
-
Mitigation Strategy:
-
Temperature Control: Maintain the lowest effective reaction temperature that allows for complete formylation. Avoid excessive heating.
-
Prompt Work-up: Once the reaction is complete, proceed immediately to the aqueous work-up to quench any remaining reactive chlorinating species.
-
-
-
Formation of N-Formyl Imidazole: If the nitrogen of the imidazole ring is unprotected, it can be formylated by the Vilsmeier reagent. While this may be reversible, it can consume the reagent and lead to a complex mixture.[4]
-
Mechanism: The lone pair of the imidazole nitrogen can attack the electrophilic Vilsmeier reagent.
-
Mitigation Strategy: In most synthetic routes to BCFI, the reaction starts from a precursor that cyclizes in situ, minimizing the chance for N-formylation of a simple imidazole. However, if starting from a pre-formed imidazole, careful control of reaction conditions is necessary.
-
-
Incomplete Hydrolysis of the Iminium Intermediate: The final step of the Vilsmeier-Haack reaction is the hydrolysis of the intermediate iminium salt to the aldehyde. Incomplete or improper hydrolysis can lead to impurities.
-
Mechanism: The iminium salt is relatively stable and requires aqueous conditions to hydrolyze to the aldehyde. If the quench is not efficient, the salt may persist or undergo other reactions.[5][6]
-
Mitigation Strategy:
-
Vigorous Quenching: Pour the reaction mixture slowly into a well-stirred mixture of ice and water to ensure rapid and complete hydrolysis.
-
pH Adjustment: After the initial quench, adjusting the pH with a base (e.g., sodium hydroxide or sodium carbonate solution) can facilitate the complete hydrolysis and aid in the separation of the product.[2][7]
-
-
Section 2: Frequently Asked Questions (FAQs)
Q: What is the optimal molar ratio of POCl₃ to DMF for generating the Vilsmeier reagent?
A: A common and effective molar ratio is approximately 1:1 to 1:1.2 of POCl₃ to DMF. Using a large excess of DMF is generally acceptable as it can also serve as the solvent. However, the amount of POCl₃ should be carefully controlled relative to your substrate.
Q: My reaction mixture turns a dark red/brown color. Is this normal?
A: Yes, the formation of a deep yellow, orange, or reddish color upon generation of the Vilsmeier reagent and its reaction with the substrate is commonly observed. The Vilsmeier reagent itself is typically a pale yellow solid or solution, but the reaction mixture often develops a more intense color. However, a very dark, tar-like appearance could indicate decomposition or significant side reactions, often due to excessive temperatures.
Q: What is the best way to purify the final 2-butyl-4-chloro-5-formylimidazole product?
A: Recrystallization is the most common and effective method for purifying BCFI. Toluene is a frequently used solvent for this purpose.[2] A typical procedure involves dissolving the crude product in hot toluene, potentially treating with activated carbon to remove colored impurities, followed by filtration and cooling to induce crystallization. Washing the filtered crystals with chilled toluene helps remove soluble impurities.[2][8] Purity should be confirmed by HPLC, which should be >99% for use in pharmaceutical applications.[7][8]
Q: Can I use other chlorinating agents besides POCl₃?
A: While POCl₃ is the most common reagent, others like thionyl chloride (SOCl₂) or oxalyl chloride can also be used to generate a Vilsmeier-type reagent from DMF.[9] However, for the specific synthesis of BCFI, POCl₃ is well-documented and optimized in numerous patents and publications. Using alternative reagents would require significant process optimization.
Section 3: Key Process Visualizations
To further clarify the reaction and troubleshooting logic, the following diagrams illustrate the core mechanisms and workflows.
Diagram 1: Vilsmeier-Haack Reaction Mechanism for BCFI Synthesis
Caption: Core mechanism of BCFI synthesis via the Vilsmeier-Haack reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
Section 4: Quantitative Data & Experimental Protocols
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Recommended Value | Rationale / Notes | Reference |
| Vilsmeier Reagent Stoichiometry | 1.1 - 1.5 equivalents (relative to imidazole precursor) | Balances complete conversion with minimizing di-formylation. | [10] |
| Reaction Temperature | 0-5 °C (Reagent formation/addition), 60-100 °C (Reaction) | Low initial temperature for stable reagent formation; heating drives the electrophilic substitution. | [1][2] |
| Reaction Time | 2 - 6 hours (post-heating) | Monitor by TLC/HPLC for completion. | [2][10] |
| Expected Yield | 70 - 85% | Highly dependent on precursor purity and reaction control. | [7][8] |
| Expected Purity (Post-Recrystallization) | > 99.5% (by HPLC) | Essential for pharmaceutical applications. | [8] |
Protocol 1: General Procedure for BCFI Synthesis
This is a generalized protocol and should be adapted based on laboratory safety standards and specific precursor characteristics.
-
Vilsmeier Reagent Preparation: To a flame-dried, three-neck flask equipped with a dropping funnel, thermometer, and nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.1 eq.) dropwise, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0-5 °C for 30-60 minutes.
-
Formylation Reaction: Dissolve the imidazole precursor in a minimal amount of anhydrous DMF or toluene. Add this solution dropwise to the Vilsmeier reagent, maintaining the temperature at 0-5 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to 80-100 °C and maintain for 2-4 hours, monitoring progress by TLC.
-
Work-up and Hydrolysis: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water.
-
Isolation: Adjust the pH of the aqueous slurry to ~7-8 with a cold aqueous solution of sodium hydroxide. The product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as toluene, to yield pure 2-butyl-4-chloro-5-formylimidazole. Dry the product under vacuum.
References
-
NROChemistry. Vilsmeier-Haack Reaction. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
- Google Patents. JP2008535911A - Preparation of 2-substituted 4-chloro-5-formylimidazole and 5-formylimidazole.
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
PrepChem. Synthesis of a) 2-Butyl-4-chloro-5-formylimidazole. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
- Rajput, A. P., & Sonar, J. P. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
-
J&K Scientific. Vilsmeier-Haack Reaction. [Link]
-
Quick Company. Process For The Preparation Of 2 Butyl 4 Chloro 5 Formylimidazole. [Link]
- Google Patents. US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Formylimidazoles.
-
Quick Company. Process For The Preparation Of 2 Butyl 4 Chloro 5 Formyl Imidazole. [Link]
- Roohi, L., Afghan, A., & Baradaran, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its synthetic applications. Current Chemistry Letters, 2(4), 187-196.
- El-Gharably, A. M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27435-27466.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Process For The Preparation Of 2 Butyl 4 Chloro 5 Formylimidazole [quickcompany.in]
- 3. Process For The Preparation Of 2 Butyl 4 Chloro 5 Formyl Imidazole [quickcompany.in]
- 4. growingscience.com [growingscience.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Formylimidazole - Google Patents [patents.google.com]
- 8. JP2008535911A - Preparation of 2-substituted 4-chloro-5-formylimidazole and 5-formylimidazole - Google Patents [patents.google.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Optimizing Reaction Temperature for Imidazole Derivative Synthesis
Welcome to the Technical Support Center dedicated to the nuanced art of synthesizing imidazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the critical challenge of optimizing reaction temperature. Here, we move beyond mere protocols to dissect the causality behind thermal effects, empowering you to troubleshoot effectively and enhance the yield and purity of your target molecules.
Frequently Asked Questions (FAQs)
Here we address the most common questions our application scientists receive regarding temperature optimization in imidazole synthesis.
Q1: My imidazole synthesis is resulting in a low yield. Could the reaction temperature be the culprit?
A: Absolutely. Temperature is one of the most critical parameters in imidazole synthesis. An inappropriate temperature can lead to several issues impacting your yield:
-
Insufficient Activation Energy: Many imidazole syntheses, such as the Debus-Radziszewski reaction, require a significant energy input to overcome the activation barrier for the condensation and cyclization steps.[1][2] If the temperature is too low, the reaction may proceed very slowly or not at all, resulting in a poor yield.
-
Reactant/Intermediate Decomposition: Conversely, excessively high temperatures can cause the degradation of thermally sensitive starting materials or intermediates.[3][4] This is particularly crucial for complex, functionalized substrates often used in drug development.
-
Promotion of Side Reactions: Temperature can influence the selectivity of a reaction. At elevated temperatures, competing side reactions, such as the formation of oxazoles or other byproducts, may become more prominent, consuming your reactants and reducing the yield of the desired imidazole.[1]
Q2: I am observing significant byproduct formation. How can I use temperature to improve the purity of my product?
A: Byproduct formation is a common challenge that can often be mitigated by carefully controlling the reaction temperature. The key is to understand the kinetic and thermodynamic profiles of your desired reaction versus the side reactions.
-
Kinetic vs. Thermodynamic Control: In many reactions, a lower temperature may favor the formation of the kinetic product (the product that forms fastest), while a higher temperature can allow the system to reach equilibrium and form the more stable thermodynamic product.[5][6][7] If your desired imidazole is the thermodynamic product, increasing the temperature (within the limits of reactant stability) can help. Conversely, if a persistent byproduct is the more stable isomer, running the reaction at a lower temperature for a longer duration might favor the kinetic product, which may be your target molecule.
-
Minimizing Decomposition: As mentioned, high temperatures can lead to the decomposition of reactants into smaller fragments that can then engage in unintended side reactions.[8] Maintaining the temperature within the optimal range for the primary reaction pathway is crucial.
Q3: What is a good starting point for optimizing the reaction temperature for a novel imidazole synthesis?
A: A systematic approach is always recommended. Start with a moderate temperature and explore a range to identify the optimal point for product formation versus byproduct generation.[8]
-
Literature Precedent: Begin by reviewing the literature for similar imidazole syntheses to establish a likely temperature range.
-
Initial Screening: A good starting point for many common imidazole syntheses (e.g., multicomponent reactions) is often in the range of 60-80 °C.[8]
-
Systematic Variation: Conduct a series of small-scale experiments, systematically varying the temperature in 10-20 °C increments (e.g., 40 °C, 60 °C, 80 °C, 100 °C).[8]
-
Monitoring Progress: Closely monitor the progress of each reaction using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to assess the consumption of starting materials and the formation of the product and any byproducts.[9][10][11]
Troubleshooting Guide: Common Temperature-Related Issues
This section provides a structured approach to diagnosing and solving specific problems encountered during imidazole synthesis.
| Observed Issue | Potential Cause(s) Related to Temperature | Suggested Troubleshooting Steps |
| Low or No Product Formation | 1. Temperature too low: Insufficient energy to overcome the activation barrier. 2. Reactant degradation: For some thermally unstable starting materials, even moderate heat can be detrimental. | 1. Gradually increase the reaction temperature in 10-20 °C increments, monitoring the reaction by TLC.[8] 2. If reactants are known to be thermally sensitive, consider running the reaction at a lower temperature for an extended period.[12] 3. Ensure adequate stirring, as poor mixing can create localized cold spots. |
| Multiple Byproducts Detected | 1. Temperature too high: Promotes side reactions and decomposition.[8] 2. Kinetic vs. Thermodynamic Issues: The chosen temperature may favor an undesired product pathway.[5][6] | 1. Lower the reaction temperature to improve selectivity.[12][13] 2. Study the reaction at a range of temperatures to determine the optimal balance between reaction rate and purity. 3. Consider a two-step temperature profile: a lower initial temperature followed by heating to drive the reaction to completion.[8] |
| Reaction Stalls Before Completion | 1. Decomposition of a key intermediate: The intermediate required for the final cyclization may be degrading at the reaction temperature. 2. Equilibrium reached: The reaction may be reversible, and at the given temperature, the equilibrium favors a mixture of reactants and products. | 1. Attempt the reaction at a slightly lower temperature. 2. In some cases, a brief period of higher temperature at the end of the reaction can help push the equilibrium towards the product. |
| Inconsistent Results Upon Scale-Up | 1. Poor heat transfer: Larger reaction volumes can lead to thermal gradients, with the center of the reactor being at a different temperature than the walls.[14] 2. Exothermic reactions: A reaction that is easily controlled on a small scale may become difficult to manage at a larger scale, leading to temperature spikes.[15] | 1. Ensure efficient mechanical stirring.[14] 2. Use a jacketed reactor with a circulating fluid for better temperature control. 3. For highly exothermic reactions, consider adding one of the reactants slowly to control the rate of heat generation.[16] |
Experimental Protocol: Systematic Temperature Optimization
This protocol provides a general workflow for determining the optimal reaction temperature for a generic multicomponent imidazole synthesis.
Objective: To identify the reaction temperature that provides the highest yield of the desired imidazole derivative with the lowest level of impurities.
Materials:
-
Aldehyde (1.0 eq)
-
1,2-Dicarbonyl compound (e.g., benzil) (1.0 eq)
-
Ammonium acetate (2.0-3.0 eq)
-
Solvent (e.g., ethanol, acetic acid, or DMF)
-
Reaction vessels (e.g., round-bottom flasks or microwave vials)
-
Heating system with precise temperature control (e.g., oil bath, heating mantle with controller, or microwave reactor)
-
Magnetic stir bars and stir plate
-
TLC plates, developing chamber, and UV lamp
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Preparation: In separate, identical reaction vessels, dissolve the aldehyde (1.0 eq) and the 1,2-dicarbonyl compound (1.0 eq) in the chosen solvent. Add the ammonium acetate (2.0-3.0 eq) to each vessel.
-
Temperature Screening: Set up the reactions to run in parallel at a range of temperatures. A typical screening range could be 60 °C, 80 °C, 100 °C, and 120 °C.
-
Reaction Monitoring:
-
At regular intervals (e.g., every 30-60 minutes), take a small aliquot from each reaction mixture.
-
Spot the aliquots on a TLC plate. It is useful to have a co-spot of the starting materials and the reaction mixture on the same plate for comparison.[9][10]
-
Develop the TLC plate in an appropriate solvent system and visualize the spots under a UV lamp.
-
Monitor the disappearance of the starting materials and the appearance of the product spot and any byproduct spots.
-
-
Reaction Quenching: Once a reaction appears to be complete (or has reached a point of maximum product formation with minimal byproducts), cool the vessel to room temperature and quench the reaction (e.g., by pouring into water).
-
Work-up and Analysis:
-
Perform an appropriate work-up procedure (e.g., extraction with an organic solvent).
-
Isolate the crude product.
-
Analyze the crude product from each temperature point (e.g., by NMR or LC-MS) to determine the yield and purity.
-
-
Optimization: Based on the results, select the temperature that provides the best balance of reaction time, yield, and purity. Further fine-tuning in smaller temperature increments around this point may be beneficial.
Visualizing the Impact of Temperature
Understanding the relationship between temperature, reaction rate, and byproduct formation is key to successful optimization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Imidazolium-Based Ionenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. jackwestin.com [jackwestin.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 10. How To [chem.rochester.edu]
- 11. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Butyl-4-chloro-1H-imidazole-5-carboxylic Acid
Welcome to the technical support center for the purification of 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and its critical precursor, 2-butyl-4-chloro-5-formylimidazole.
The purification of the target carboxylic acid is intrinsically linked to the purity of its aldehyde intermediate. Therefore, this guide is structured into two primary sections to address the distinct challenges encountered with each compound.
Section 1: Purification of the Intermediate, 2-Butyl-4-chloro-5-formylimidazole
The majority of synthetic routes produce the aldehyde precursor, 2-butyl-4-chloro-5-formylimidazole (also known as 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde), which is then oxidized to the final carboxylic acid. Ensuring the high purity of this intermediate is paramount for a successful final step and straightforward purification of the target acid.
Frequently Asked Questions (FAQs): The Aldehyde Intermediate
Q1: What are the typical impurities found in crude 2-butyl-4-chloro-5-formylimidazole?
A1: Impurities are largely dependent on the synthetic route. A common method is the Vilsmeier-Haack reaction involving a glycine derivative and a pentanimidate, followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2] Potential impurities include:
-
Unreacted Starting Materials: Residual glycine derivatives or (pentanimidoylamino)acetic acid (PAAA).[3]
-
Side-Reaction Products: Over-chlorinated or incompletely formed imidazole species.
-
Reagent Residues: Residual DMF and phosphorus-containing byproducts.
-
Colored Impurities: High-molecular-weight, colored byproducts are common in Vilsmeier reactions.
Q2: What are the key physical properties to consider for the purification of the aldehyde?
A2: Understanding the physical properties is crucial for selecting an appropriate purification strategy.
| Property | Value | Source(s) |
| Appearance | Pale Yellow to Brown Crystalline Solid | [4][5] |
| Melting Point | 97-100 °C | [5][6] |
| Solubility | Soluble in Methanol, Ethanol, DMF, DMSO. Slightly soluble in water. | [4][5] |
| Molecular Weight | 186.64 g/mol | [4] |
Troubleshooting Guide: The Aldehyde Intermediate
Problem 1: Crude product is a dark, oily solid with a strong odor.
-
Probable Cause: This often indicates the presence of residual DMF and colored, high-molecular-weight byproducts from the Vilsmeier reaction.
-
Suggested Solution: Charcoal Treatment and Recrystallization.
-
Dissolve the crude material in a suitable solvent, such as toluene or dichloromethane, at an elevated temperature.[1][7]
-
Add activated carbon (typically 5-10% w/w relative to the crude product) to the hot solution.
-
Stir the mixture at an elevated temperature for 15-30 minutes. The porous structure of activated carbon effectively adsorbs large, colored impurity molecules.
-
Filter the hot solution through a pad of celite or filter aid to remove the activated carbon. This step is critical and must be done while the solution is hot to prevent premature crystallization.
-
Allow the clear, filtered solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[7]
-
Problem 2: Low yield after recrystallization.
-
Probable Cause: The product may have significant solubility in the chosen solvent even at low temperatures, or an excessive amount of solvent was used.
-
Suggested Solution: Solvent System Optimization.
-
Reduce Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Employ a Binary Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (e.g., dichloromethane, acetone) while hot. Then, slowly add a "poor" solvent (an anti-solvent, e.g., hexane) until the solution becomes faintly turbid. Re-heat to clarify and then allow to cool slowly.[8] This technique reduces the solubility of the target compound at lower temperatures, improving yield.
-
Concentrate the Mother Liquor: The filtrate from the first crop of crystals can be concentrated and cooled again to recover a second crop of the product. Note that the purity of the second crop is often lower and should be verified.
-
Problem 3: The product "oils out" instead of crystallizing.
-
Probable Cause: The solution is too supersaturated, cooling is too rapid, or the presence of impurities is inhibiting crystal lattice formation.
-
Suggested Solution: Modifying Crystallization Conditions.
-
Slower Cooling: Allow the hot, saturated solution to cool to room temperature undisturbed on a benchtop before moving it to an ice bath.
-
Seed Crystals: If available, add a few seed crystals of pure product to the solution as it cools to provide a nucleation point for crystal growth.
-
Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic imperfections on the glass provide a surface for nucleation.
-
Re-dissolve and Add More Solvent: If oiling persists, re-heat the solution to dissolve the oil, add slightly more of the "good" solvent, and attempt the cooling process again.
-
Workflow for Aldehyde Purification
Caption: Workflow for the purification of 2-butyl-4-chloro-5-formylimidazole.
Section 2: Purification of the Final Product, this compound
This carboxylic acid is typically prepared by the oxidation of the corresponding aldehyde. The purification strategy must therefore focus on removing the unreacted aldehyde and any byproducts from the oxidation reaction.
Frequently Asked Questions (FAQs): The Carboxylic Acid
Q1: What are the expected impurities in crude this compound?
A1: The primary impurities will be:
-
Unreacted Aldehyde: The most common and often most difficult impurity to remove due to structural similarity.
-
Oxidizing Agent Residues: Salts and byproducts from agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
-
Degradation Products: Imidazole rings can be susceptible to oxidation or photodegradation, especially under harsh reaction conditions.[9]
Q2: What are the expected solubility properties of the carboxylic acid?
A2: While specific data is limited, we can infer properties from structurally similar compounds like 2-butyl-1H-imidazole-4,5-dicarboxylic acid.[10] The presence of the carboxylic acid group and the imidazole ring suggests amphoteric behavior.
-
Soluble in Basic Aqueous Solutions: It will deprotonate to form a carboxylate salt, which is highly soluble in aqueous bases (e.g., NaHCO₃, NaOH).
-
Insoluble in Acidic Aqueous Solutions: In acidic solutions (e.g., pH < 4), the carboxylic acid will be protonated and likely precipitate from the aqueous solution.
-
Organic Solvents: Expected to be soluble in polar aprotic solvents like DMF and soluble in polar protic solvents like methanol. It will likely be sparingly soluble to insoluble in non-polar solvents like hexanes and diethyl ether.[10]
Troubleshooting Guide: The Carboxylic Acid
Problem 1: The primary impurity is the unreacted aldehyde precursor.
-
Probable Cause: Incomplete oxidation reaction. The aldehyde and carboxylic acid can have similar solubilities in many organic solvents, making simple recrystallization ineffective.
-
Suggested Solution: Purification via Acid-Base Extraction. This is the most effective method for separating a carboxylic acid from a neutral impurity like an aldehyde.
-
Dissolve the crude mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will react to form its sodium salt and move into the aqueous layer, while the neutral aldehyde remains in the organic layer. Repeat the extraction 2-3 times.
-
Combine the aqueous layers. Any remaining aldehyde can be removed by washing the combined aqueous layers with a fresh portion of the organic solvent.
-
Cool the aqueous layer in an ice bath and slowly acidify with a strong acid (e.g., 1M HCl) with stirring. The pure carboxylic acid will precipitate out as the pH drops.
-
Collect the solid product by filtration, wash thoroughly with cold deionized water to remove any inorganic salts, and dry under vacuum.
-
Problem 2: The crude product is discolored (e.g., brown or yellow).
-
Probable Cause: Presence of colored byproducts from the oxidation step or degradation of the imidazole ring.[9]
-
Suggested Solution: Recrystallization from a suitable solvent system.
-
Solvent Selection: Based on analogous compounds, a polar solvent is a good starting point.[10] Try dissolving the crude acid in a minimal amount of hot methanol or N,N-Dimethylformamide (DMF).
-
Binary System: If a single solvent is not effective, use a binary system. After dissolving in a hot polar solvent like DMF, slowly add a less polar anti-solvent like water or diethyl ether until turbidity appears, then re-heat to clarify and cool slowly.[10]
-
Protect from Light: Imidazole compounds can be light-sensitive.[9] Conduct the recrystallization in amber glassware or cover the flask with aluminum foil to prevent photodegradation.
-
Problem 3: The isolated product has low purity and a broad melting point.
-
Probable Cause: Co-precipitation of multiple impurities or residual inorganic salts from the workup.
-
Suggested Solution: Sequential Purification Workflow.
-
First, perform the acid-base extraction as described in Problem 1 to remove the bulk of the neutral aldehyde impurity.
-
Thoroughly wash the precipitated acid with cold deionized water to remove salts.
-
Then, perform a final recrystallization step as described in Problem 2 to remove any remaining organic impurities that may have similar acidity.
-
Troubleshooting Decision Tree for Carboxylic Acid Purification
Caption: Decision tree for selecting a purification strategy for the carboxylic acid.
References
- Benchchem. (n.d.). Stability issues of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid in solution.
- Benchchem. (n.d.). Purification techniques for 2-Butyl-1H-imidazole-4,5-dicarboxylic acid.
- ChemicalBook. (2025). 2-Butyl-4-chloro-5-formylimidazole | 83857-96-9.
- Clinivex. (n.d.). 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde.
- Benchchem. (n.d.). Application Notes and Protocols for the Characterization of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid.
- BLDpharm. (n.d.). 83857-96-9|2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde.
- ChemicalBook. (n.d.). 2-Butyl-4-chloro-5-formylimidazole CAS#: 83857-96-9.
- PubMed Central (PMC). (2024). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation.
- Bangladesh Journals Online. (2022). Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H.
- Benchchem. (n.d.). A Comparative Guide to Purity Analysis of Synthesized 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid by HPLC.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid.
- European Patent Office. (2010). PREPARATION OF 2-SUBSTITUTED 4-CHLORO-5-FORMYLIMIDAZOLES BY VILSMEIER REACTION.... Patent 1871745.
- Google Patents. (n.d.). CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole.
- Google Patents. (n.d.). US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5....
- Quick Company. (n.d.). Process For The Preparation Of 2 Butyl 4 Chloro 5 Formyl Imidazole.
- ECHEMI. (n.d.). 83857-96-9, 2-Butyl-4-chloro-5-formylimidazole Formula.
- Sigma-Aldrich. (n.d.). 2-BUTYL-4-CHLORO-1H-IMIDAZOLE-5-CARBALDEHYDE AldrichCPR.
- TCI Chemicals. (n.d.). 2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde | 83857-96-9.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Reformchem. (n.d.). 2-Butyl-5-Chloro-1H-Imidazole-4-Carboxaldehyde CAS No. 83857-96-9.
Sources
- 1. PREPARATION OF 2-SUBSTITUTED 4-CHLORO-5-FORMYLIMIDAZOLES BY VILSMEIER REACTION OF THE CONDENSATION PRODUCT OF GLYCINE AND AN IMIDO ESTER WITH A FORMAMIDE IN THE PRESENCE OF A TRIFLATE (TRIFLUORMETHANESULPHONATE) CATALYST - Patent 1871745 [data.epo.org]
- 2. CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole - Google Patents [patents.google.com]
- 3. Process For The Preparation Of 2 Butyl 4 Chloro 5 Formyl Imidazole [quickcompany.in]
- 4. 2-Butyl-4-chloro-5-formylimidazole | 83857-96-9 [chemicalbook.com]
- 5. 2-Butyl-4-chloro-5-formylimidazole CAS#: 83857-96-9 [m.chemicalbook.com]
- 6. 2-Butyl-5-Chloro-1H-Imidazole-4-Carboxaldehyde CAS No. 83857-96-9 | Reformchem [reformchem.com]
- 7. US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Formylimidazole - Google Patents [patents.google.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
avoiding byproduct formation in the synthesis of losartan intermediates
Welcome to the technical support center for the synthesis of losartan and its critical intermediates. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with byproduct formation in this multi-step synthesis. Here, we provide in-depth, mechanistically-driven troubleshooting guides and frequently asked questions to enhance yield, purity, and process robustness.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in losartan synthesis prone to byproduct formation?
A1: The two most critical stages are the formation of the biphenyl core and the subsequent construction of the tetrazole ring. The tetrazole formation via [2+3] cycloaddition of an azide source with the nitrile intermediate (OTBN, or a protected derivative) is particularly sensitive to reaction conditions, which can lead to isomeric and azido-related impurities.[1][2] Additionally, the final deprotection step to remove the trityl group from trityl-losartan can generate impurities if not carefully controlled.[3][4]
Q2: Why is the choice of azide reagent so important for the tetrazole ring formation?
A2: The choice of azide reagent and catalyst system is crucial for both safety and purity. Historically, organotin azides like tributyltin azide were used, but their high toxicity and the difficulty of removing organotin residues have led to their replacement.[1] Modern methods often employ sodium azide (NaN₃) with a catalyst, such as triethylamine hydrochloride or zinc salts.[5][6] The selection impacts reaction kinetics and the potential for side reactions. For instance, using sodium azide requires careful control to avoid the formation of highly toxic and explosive hydrazoic acid.[1] Recently, concerns have also been raised about the formation of mutagenic azido impurities during the synthesis of the active pharmaceutical ingredient.[7][8]
Q3: What is "Isolosartan" and how is it formed?
A3: Isolosartan is a common process-related impurity that is a regioisomer of losartan.[9] It forms during the alkylation of the imidazole ring. The imidazole derivative has two reactive nitrogen atoms, and alkylation can occur at either position. While the desired reaction leads to losartan, alkylation at the other nitrogen, followed by subsequent reaction steps, results in the formation of isolosartan.[9][10] This side reaction is often influenced by temperature and the choice of base and solvent.[11]
Q4: Can the final deprotection step cause issues?
A4: Yes, the deprotection of trityl-losartan is a critical step where byproducts can form. The reaction typically involves acidic hydrolysis to cleave the bulky trityl (triphenylmethyl) protecting group from the tetrazole ring.[3] If the reaction is too harsh (e.g., prolonged exposure to strong acid, high temperatures), it can lead to the formation of degradation products, including dimers.[11][12] Conversely, incomplete deprotection will leave residual trityl-losartan in the final product.[13] The workup procedure, especially pH adjustment, is critical for cleanly separating the desired losartan from the triphenylmethanol byproduct.[3]
Troubleshooting Guides
This section provides detailed solutions to specific problems encountered during the synthesis of key losartan intermediates.
Issue 1: High Levels of Azido Impurities in the Tetrazole Formation Step
Plausible Causes:
-
Incomplete reaction of the azide with the nitrile precursor.
-
Side reactions involving the azide reagent, particularly at elevated temperatures.
-
Inefficient quenching and removal of residual azide after the reaction.
Mechanistic Insight: The core reaction is a Lewis acid-catalyzed [2+3] cycloaddition between the nitrile group of an OTBN derivative and an azide source. Side reactions can occur if the azide reacts with itself or the solvent, or if the reaction does not go to completion. Residual azide ions (N₃⁻) can carry through the process and may lead to the formation of mutagenic impurities under certain conditions.[8]
Recommended Solutions & Protocol:
-
Optimize Reaction Conditions:
-
Temperature Control: Maintain the reaction temperature strictly within the validated range (typically 90-120°C, depending on solvent and catalyst). Overheating can promote side reactions.
-
Catalyst Loading: Ensure the correct stoichiometry of the Lewis acid catalyst (e.g., triethylamine hydrochloride). A molar ratio of cyano-intermediate:azide:catalyst around 1:2.5:2.0 is often effective.[6]
-
Solvent Choice: Toluene is a common and effective solvent for this step.[6] Aprotic polar solvents like DMF have been used but can lead to the formation of nitrosamine impurities during workup if not carefully managed.[6]
-
-
Implement a Robust Azide Quenching Protocol:
-
Avoid Nitrite Quenching: Traditional quenching with sodium nitrite (NaNO₂) in the presence of secondary amines (from solvents like DMF) is a known root cause for the formation of genotoxic nitrosamine impurities.[6][14]
-
Triphenylphosphine Protocol: A safer and more effective method is to quench residual azide with triphenylphosphine (PPh₃) after the primary reaction.[6]
-
Step 1: After the cycloaddition is complete, cool the reaction mixture and add water to create a multi-layer system.
-
Step 2: Separate the organic/intermediate layer.
-
Step 3: Add triphenylphosphine to this layer and stir at 50-60°C for 1-2 hours. The PPh₃ reacts with the residual azide to form a phosphazide, which is then hydrolyzed to the stable triphenylphosphine oxide and nitrogen gas.
-
Step 4: Proceed with the standard workup and isolation.
-
-
Workflow for Minimizing Azido Impurities
Caption: Recommended workflow for tetrazole formation and quenching.
Issue 2: Incomplete Deprotection and/or Formation of Degradation Products
Plausible Causes:
-
Insufficient acid or reaction time leading to residual trityl-losartan.
-
Reaction conditions are too harsh (excess acid, high temperature, long duration), causing degradation.
-
Improper pH control during workup, leading to co-precipitation of product and trityl byproduct.
Mechanistic Insight: The trityl group is removed via acid-catalyzed hydrolysis. The reaction proceeds through a stable triphenylmethyl carbocation. While effective, the acidic conditions can also promote side reactions, such as the formation of losartan dimers, where the hydroxymethyl group of one molecule displaces the tetrazole of another.[11][15]
Recommended Solutions & Protocol:
-
Optimize Deprotection Conditions:
-
Acid Choice & Concentration: Dilute aqueous hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in a mixture of organic solvent (like THF or acetonitrile) and water is commonly used.[3][11] The concentration should be sufficient to drive the reaction without causing significant degradation.
-
Temperature: Conduct the reaction at a controlled, moderate temperature (e.g., ambient to 40°C). Avoid high heat.
-
Reaction Monitoring: Use HPLC to monitor the disappearance of trityl-losartan. The reaction should be stopped as soon as the starting material is consumed to a target level (e.g., <0.1%).
-
-
Refine Workup and Isolation:
-
Step 1 (Quench & pH Adjustment): Once the reaction is complete, add the acidic slurry to a cold aqueous base (e.g., NaOH) to raise the pH significantly (e.g., to 12.5-13).[3] This step serves two purposes: it stops the reaction and solubilizes the acidic losartan as its salt (e.g., sodium losartanate).
-
Step 2 (Byproduct Removal): The byproduct, triphenylmethanol, is insoluble in the basic aqueous solution and precipitates out. It can be efficiently removed by filtration.[3]
-
Step 3 (Product Crystallization): Carefully adjust the pH of the filtrate back down to ~3.8-4.5 with acid. This will protonate the tetrazole and carboxylate groups, causing the free acid form of losartan to crystallize out of the solution with high purity.[11]
-
Troubleshooting Decision Tree for Deprotection
Caption: Troubleshooting logic for the trityl deprotection step.
Data Summary Table
The following table summarizes key reaction parameters and their typical impact on product purity and yield. These values are illustrative and should be optimized for your specific laboratory conditions.
| Parameter | Step | Typical Range | Impact on Purity | Impact on Yield |
| Temperature | Tetrazole Formation | 90 - 120 °C | High temps (>125°C) can increase dimer and azido byproduct formation. | Generally increases with temperature up to an optimum, then decreases. |
| Catalyst Ratio | Tetrazole Formation | 2.0 - 3.0 eq. | Insufficient catalyst leads to incomplete reaction; excess offers little benefit. | Increases with catalyst loading up to an optimum. |
| Reaction Time | Deprotection | 2 - 12 hours | Prolonged time can lead to increased formation of degradation products.[11] | Yield increases with time until reaction completion. |
| Workup pH | Deprotection | 12.5 - 13.0 | Critical for separating triphenylmethanol. Incorrect pH leads to contamination. | Affects recovery; poor separation reduces isolated yield. |
References
-
An Efficient and Green Synthetic Route to Losartan. (2015). Journal of Chemical Research. [Link]
-
Reddy, G. et al. (2011). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. Asian Journal of Chemistry. [Link]
-
Synthesis and spectral characterization of related compounds of Losartan potassium, an anti-hypertensive drug substance. (2010). Trade Science Inc. [Link]
-
Risk information - Azido impurity in losartan. (2021). Federal Institute for Drugs and Medical Devices (BfArM). [Link]
-
Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles. (2024). MDPI. [Link]
- A kind of method for synthesizing high-purity losartan side chain TTBB. (2018).
-
FDA: New Nitrosamine Impurity Detected in Certain Losartan Lots. (2019). Pharmacy Times. [Link]
-
EDQM: Mutagenic azido impurities in Losartan. (2021). GMP Publishing. [Link]
-
Larsen, R. D. et al. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. The Journal of Organic Chemistry. [Link]
- Processes for preparing losartan and losartan potassium. (2006).
-
Backer, L. et al. (2024). Targeted and untargeted screening for impurities in losartan tablets marketed in Germany by means of liquid chromatography/high resolution mass spectrometry. PubMed. [Link]
- Preparation method of losartan impurity. (2021).
- Process for the preparation of losartan potassium form i. (2005).
- Process for the synthesis of Losartan potassium. (2008).
- Losartan stereoisomer impurity synthesis method. (2022).
-
The novel acid degradation products of losartan: Isolation and characterization using Q-TOF, 2D-NMR and FTIR. (2018). ResearchGate. [Link]
-
Wang, Y. et al. (2015). Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. Ingenta Connect. [Link]
-
An efficient synthesis of losartan. The last step resulted in the formation of the tetrazole ring. (2015). ResearchGate. [Link]
-
Unusual Detritylation of Tritylated Tetrazole in Sartan Molecules. (2008). J-Stage. [Link]
-
Synthesis and Evaluation of [18F]FEtLos and [18F]AMBF3Los as Novel 18F-Labelled Losartan Derivatives for Molecular Imaging of Angiotensin II Type 1 Receptors. (2020). PubMed Central. [Link]
- PREPARATION METHOD FOR LOSARTAN. (2020).
- Method for preparing sartan drugs by removing trityl protecting group. (2015).
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. US7041832B2 - Processes for preparing losartan and losartan potassium - Google Patents [patents.google.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. CN107935957A - A kind of method for synthesizing high-purity losartan side chain TTBB - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. BfArM - Risk information - Azido impurity in losartan [bfarm.de]
- 8. gmp-publishing.com [gmp-publishing.com]
- 9. asianpubs.org [asianpubs.org]
- 10. CN113929666A - Losartan stereoisomer impurity synthesis method - Google Patents [patents.google.com]
- 11. moodle2.units.it [moodle2.units.it]
- 12. researchgate.net [researchgate.net]
- 13. tsijournals.com [tsijournals.com]
- 14. pharmacytimes.com [pharmacytimes.com]
- 15. ingentaconnect.com [ingentaconnect.com]
Technical Support Center: Troubleshooting HPLC Analysis of Imidazole Compounds
Welcome to the technical support center for the analysis of imidazole-containing compounds by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the chromatography of these versatile yet often problematic molecules. The basic nitrogen atoms in the imidazole ring give these compounds unique properties that can lead to frustrating chromatographic issues. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Peak Shape and Tailing Issues
Q1: My imidazole compound is exhibiting severe peak tailing on a standard C18 silica column. What is the primary cause, and how can I resolve this?
A1: Severe peak tailing is the most frequently encountered problem when analyzing basic compounds like imidazoles on traditional silica-based columns.[1] The root cause lies in the secondary interactions between the basic nitrogen atoms of the imidazole ring and the acidic silanol groups (Si-OH) present on the surface of the silica stationary phase.[1] This interaction leads to a portion of the analyte molecules being more strongly retained, resulting in an asymmetrical peak with a "tail."
To address this, you can employ several strategies:
-
Mobile Phase pH Adjustment: The ionization state of your imidazole compound is critical. Imidazole has a pKa of approximately 6.9.[2] Operating the mobile phase at a pH at least 2 units below the pKa (i.e., pH < 5) will ensure the imidazole is fully protonated (ionized).[2][3] This positively charged species will have reduced interaction with the acidic silanols. A common starting point is a mobile phase containing 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[4][5]
-
Use of Basic Additives: Adding a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites on the stationary phase, thereby minimizing their interaction with your basic analyte.[6][7] A concentration of 0.1-0.5% TEA is often effective.
-
Employing End-Capped Columns: Modern HPLC columns are often "end-capped," a process where the residual silanol groups are chemically bonded with a small, inert compound. Using a high-quality, end-capped C18 or C8 column can significantly reduce peak tailing for basic compounds.
-
Alternative Stationary Phases: If peak tailing persists, consider switching to a stationary phase with a different chemistry. Phenyl-hexyl or embedded polar group (PEG) columns can offer alternative selectivities and reduced silanol interactions. For highly basic compounds, polymer-based columns, which are stable over a wider pH range, can be an excellent choice.[8]
Protocol 1: Systematic Approach to Eliminating Peak Tailing
This protocol outlines a step-by-step methodology to diagnose and resolve peak tailing for an imidazole-containing analyte.
-
Initial Assessment:
-
Column: Standard C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: 50:50 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength.
-
Observe the peak shape of your imidazole compound.
-
-
Mobile Phase pH Modification:
-
Prepare Mobile Phase A: 0.1% Formic Acid in Water.
-
Prepare Mobile Phase B: Acetonitrile.
-
Run a gradient or isocratic method with the acidified mobile phase. For example, start with a 70:30 mixture of A:B.[9]
-
Compare the peak shape to the initial assessment. A significant improvement indicates that silanol interactions were the primary issue.
-
-
Introduction of a Basic Additive (if necessary):
-
If tailing is still present, add 0.1% Triethylamine (TEA) to your organic mobile phase (Acetonitrile).
-
Re-run the analysis and observe the peak symmetry.
-
-
Column Consideration:
-
If the above steps do not fully resolve the issue, switch to a highly end-capped C18 or a C8 column.
-
For particularly challenging compounds, consider a phenyl-hexyl or an embedded polar group stationary phase.
-
Visualizing the Troubleshooting Workflow for Peak Tailing
Caption: A flowchart for systematically troubleshooting peak tailing in imidazole HPLC analysis.
Category 2: Retention and Resolution Issues
Q2: My imidazole compound has very little or no retention on a C18 column, even with a high percentage of water in the mobile phase. What can I do to increase retention?
A2: Poor retention of polar, basic compounds like imidazole on reversed-phase columns is a common issue.[7] This is because they are highly soluble in the aqueous mobile phase and have limited interaction with the hydrophobic stationary phase. Here are several effective strategies to increase retention:
-
Increase Mobile Phase pH: While low pH is good for peak shape, it can decrease retention for basic compounds. By increasing the mobile phase pH to be closer to or slightly above the pKa of the imidazole (~6.9), the compound will be in its neutral, less polar form, which will interact more strongly with the C18 stationary phase.[2] Caution: Standard silica-based columns are not stable above pH 8.[2] Use a pH-stable column if you need to work at higher pH values.
-
Use of Ion-Pairing Agents: For ionized imidazoles (at low pH), you can add an ion-pairing reagent to the mobile phase.[2] These reagents, such as sodium dodecyl sulfate (SDS) or long-chain alkyl sulfonic acids, have a hydrophobic tail that interacts with the stationary phase and an ionic head that pairs with the charged analyte, effectively increasing its retention.[2][10]
-
Switch to a More Retentive Column: A column with a higher carbon load or a longer alkyl chain (e.g., C30) can provide stronger hydrophobic interactions. Alternatively, a C8 column can sometimes provide better retention for certain imidazole derivatives.[9]
-
Consider HILIC Chromatography: For very polar imidazole derivatives that are difficult to retain in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[7] In HILIC, a polar stationary phase (like bare silica) is used with a mobile phase rich in organic solvent (typically acetonitrile) and a small amount of water. This mode of chromatography is well-suited for retaining and separating highly polar compounds.
Q3: I am trying to separate a mixture of imidazole derivatives, but they are co-eluting. How can I improve the resolution?
A3: Improving the resolution between closely eluting peaks requires optimizing the selectivity of your chromatographic system.
-
Optimize the Organic Modifier: If you are using acetonitrile, try switching to methanol or a mixture of both.[9] Methanol and acetonitrile have different solvent properties and can alter the elution order and spacing of your peaks.
-
Fine-tune the Mobile Phase pH: Small changes in the mobile phase pH can significantly impact the retention of ionizable compounds.[11] Experiment with pH values around the pKa of your analytes to maximize the differences in their ionization and, consequently, their retention times.
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can significantly improve the separation of compounds with different polarities.[6][12] A shallow gradient will often provide the best resolution.
-
Change the Column Chemistry: As mentioned before, different stationary phases offer different selectivities. A phenyl-hexyl column, for instance, can provide pi-pi interactions that may help to resolve aromatic imidazole derivatives.
Data Presentation: Mobile Phase Selection Guide for Imidazole Compounds
| Problem | Recommended Mobile Phase Strategy | Rationale | Typical Additives |
| Peak Tailing | Low pH (2.5 - 4.0) | Suppresses silanol interactions by protonating silanols and ensuring the analyte is fully protonated.[8] | 0.1% Formic Acid, 0.1% TFA, 10-25 mM Phosphate Buffer[5][13][14] |
| Poor Retention | High pH (7.0 - 9.0) on a suitable column | Neutralizes the basic imidazole, increasing its hydrophobicity and interaction with the stationary phase.[2][3] | Ammonium Acetate, Ammonium Bicarbonate (MS-compatible)[15] |
| Poor Retention (Low pH) | Ion-Pairing Chromatography | Anionic ion-pairing agent pairs with the protonated imidazole, increasing its retention.[2] | Sodium Dodecyl Sulfate (SDS), Alkyl Sulfonates |
| Co-elution | Vary organic modifier and pH | Different solvents and pH values alter the selectivity of the separation.[9][11] | Acetonitrile, Methanol, THF; fine-tune pH around analyte pKa. |
Category 3: Detection and Stability Issues
Q4: I am observing a drifting baseline, especially when running a gradient. What could be the cause?
A4: A drifting baseline during a gradient run is often due to the mobile phase components having different UV absorbance at the detection wavelength.
-
Check UV Absorbance of Solvents: Ensure that your organic modifier and any additives have low UV absorbance at your chosen wavelength. Some additives, like TFA, have a significant UV cutoff.[14] Using high-purity, HPLC-grade solvents is crucial.
-
Equilibrate the Column Properly: Insufficient column equilibration before starting a run can lead to a drifting baseline. Ensure the column is fully equilibrated with the initial mobile phase conditions.
-
Mobile Phase Mismatch: If your sample is dissolved in a solvent that is much stronger than your initial mobile phase, you may see baseline disturbances at the beginning of your chromatogram. Whenever possible, dissolve your sample in the initial mobile phase.[16]
Q5: My imidazole compound appears to be degrading on the column, leading to low recovery and extra peaks. How can I prevent this?
A5: Degradation on the column can occur if your compound is sensitive to the pH of the mobile phase or interacts with active sites on the stationary phase.
-
Assess Compound Stability: Test the stability of your compound in the mobile phase conditions outside of the column. This will help you determine if the degradation is happening in solution or on the column itself.
-
Use a Less Acidic or Basic Mobile Phase: If your compound is acid-labile, avoid using strong acids like TFA. Formic acid or an acetate buffer at a slightly higher pH might be a better choice.[14]
-
Deactivate the Column: As with peak tailing, active silanol sites can sometimes catalyze the degradation of sensitive compounds. Using a highly end-capped column or adding a competing base like TEA can mitigate this.[6]
Category 4: Advanced Topics
Q6: I've heard that imidazole compounds can chelate with metals. Could this be affecting my chromatography?
A6: Yes, the nitrogen atoms in the imidazole ring can act as chelating agents, binding to trace metals present in the HPLC system (e.g., in the stainless steel frits, tubing, or even the stationary phase).[17][18] This can lead to peak broadening, tailing, or even complete loss of the analyte.
-
Use Metal-Free or PEEK Systems: If metal chelation is suspected, using an HPLC system with PEEK tubing and frits can be beneficial.
-
Add a Chelating Agent to the Mobile Phase: A small amount of a strong chelating agent, like ethylenediaminetetraacetic acid (EDTA), can be added to the mobile phase to bind with any free metal ions, preventing them from interacting with your analyte.[19]
Visualizing the Impact of pH on Imidazole Retention
Caption: The relationship between mobile phase pH, imidazole ionization state, and retention in reversed-phase HPLC.
References
-
Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent - Taylor & Francis Online. Available from: [Link]
-
Optimized HPLC chromatograms of eight imidazole antifungal drug... - ResearchGate. Available from: [Link]
-
RP HPLC method for Imidazole - Chromatography Forum. Available from: [Link]
-
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - NIH. Available from: [Link]
-
Imidazole quantification by LC determination - 2019 - Wiley Analytical Science. Available from: [Link]
-
Can I use Immidazole solution for HPLC? - ResearchGate. Available from: [Link]
-
HPLC METHOD FOR IMIDAZOLE - Chromatography Forum. Available from: [Link]
-
Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole?? | ResearchGate. Available from: [Link]
-
Supported Ionic Liquids Used as Chromatographic Matrices in Bioseparation—An Overview. Available from: [Link]
-
HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Available from: [Link]
-
An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples - MDPI. Available from: [Link]
-
The LCGC Blog: Buffers and Eluent Additives for HPLC and HPLC–MS Method Development | LCGC International. Available from: [Link]
-
A Guide to HPLC and LC-MS Buffer Selection. Available from: [Link]
-
HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. Available from: [Link]
-
Do you recommend to use imidazole buffer in RP HPLC? - ResearchGate. Available from: [Link]
-
Studies on imidazole derivatives as chelating agents-IV Stability constants of the metal chelates of azoimidazoles - PubMed. Available from: [Link]
-
Turn-off fluorescence of imidazole-based sensor probe for mercury ions - RSC Publishing. Available from: [Link]
-
MS-friendly RP-HPLC buffers (pH 2-8)? : r/massspectrometry - Reddit. Available from: [Link]
-
Exploring the Different Mobile Phases in HPLC - Veeprho. Available from: [Link]
-
Importance of Mobile Phase Buffer Selection for HPLC to LC-MS - Veeprho. Available from: [Link]
-
Control pH During Method Development for Better Chromatography - Agilent. Available from: [Link]
-
Studies on imidazole derivatives as chelating agents-V Investigations of the applicabilities of the azoimidazoles as metallochromic indicators - PubMed. Available from: [Link]
-
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PubMed. Available from: [Link]
-
Enantiomeric resolution of some imidazole antifungal agents on Chiralpak WH chiral stationary phase using HPLC | Request PDF - ResearchGate. Available from: [Link]
-
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - ResearchGate. Available from: [Link]
-
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - MDPI. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. RP HPLC method for Imidazole - Chromatography Forum [chromforum.org]
- 3. researchgate.net [researchgate.net]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. HPLC METHOD FOR IMIDAZOLE - Chromatography Forum [chromforum.org]
- 8. agilent.com [agilent.com]
- 9. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
- 11. acdlabs.com [acdlabs.com]
- 12. tandfonline.com [tandfonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. hplc.eu [hplc.eu]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. Studies on imidazole derivatives as chelating agents-IV Stability constants of the metal chelates of azoimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Studies on imidazole derivatives as chelating agents-V Investigations of the applicabilities of the azoimidazoles as metallochromic indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Outcomes Through Solvent Selection
Welcome to the Technical Support Center, your resource for troubleshooting and optimizing chemical reactions by understanding the critical role of solvent choice. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent effects on reaction yield and purity. Here, we move beyond simple solvent property tables to provide in-depth, field-proven insights into why a particular solvent choice can make or break an experimental outcome.
Frequently Asked Questions (FAQs)
Reaction Kinetics & Yield
Q1: My reaction is running much slower than expected. Could the solvent be the culprit?
A1: Absolutely. The solvent plays a pivotal role in reaction kinetics by influencing the stability of reactants, transition states, and intermediates.[1][2]
-
For reactions involving charged intermediates (e.g., SN1 reactions): Polar protic solvents, such as water and alcohols, are often preferred. They excel at stabilizing carbocation intermediates through hydrogen bonding and strong dipole-dipole interactions, which lowers the activation energy and accelerates the reaction rate.[3][4][5][6][7]
-
For reactions where charged nucleophiles attack a neutral substrate (e.g., SN2 reactions): Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally superior.[3][4][7] These solvents can dissolve the nucleophilic salt but do not strongly solvate the anion, leaving it "naked" and more reactive.[8] In contrast, polar protic solvents would form a solvent cage around the nucleophile through hydrogen bonding, hindering its ability to attack the electrophile and thus slowing the reaction.[6]
Q2: I'm observing a significant drop in yield when scaling up my reaction. What solvent-related factors should I investigate?
A2: Scale-up issues are frequently linked to mass and heat transfer limitations, which are heavily influenced by the solvent.
-
Viscosity: A more viscous solvent can impede efficient mixing, leading to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and decrease the overall yield.[9][10] High viscosity can also slow the diffusion of reactants, reducing the frequency of effective collisions.[10][11][12]
-
Boiling Point: A solvent with a boiling point too close to the reaction temperature can lead to excessive evaporation and changes in concentration over time. Conversely, a very high-boiling solvent might be difficult to remove during workup, potentially leading to product degradation.
Product Purity & Purification
Q3: After my reaction, I'm struggling to crystallize my product. What's the first solvent-related parameter I should check?
A3: The principle of "like dissolves like" is paramount in crystallization. The ideal crystallization solvent should exhibit high solubility for your compound at elevated temperatures but poor solubility at lower temperatures.[13][14][15] Additionally, impurities should remain soluble in the solvent even at low temperatures to ensure they don't co-precipitate with your desired product.[13]
Q4: My purified product shows extra peaks in the NMR spectrum. Could this be from the solvent?
A4: Yes, residual solvent from the reaction or purification steps is a common source of impurity peaks in NMR spectra. It's also possible that impurities present in your initial solvent are carried through the process.[16] Always use high-purity, HPLC-grade, or spectrophotometric-grade solvents to minimize the risk of contamination.[17][18] There are well-established tables of common solvent impurities and their characteristic NMR chemical shifts that can help you identify these contaminants.[19][20][21][22]
Troubleshooting Common Issues
Case Study 1: Low Yield in a Grignard Reaction
-
Problem: A researcher is experiencing consistently low yields in a Grignard reaction, despite using freshly prepared Grignard reagent.
-
Troubleshooting Steps:
-
Solvent Purity Check: The primary suspect is the presence of water or other protic impurities in the ether solvent. Grignard reagents are potent bases and will be quenched by even trace amounts of water.
-
Solvent Choice: While diethyl ether is a classic choice, its high volatility can be problematic. Tetrahydrofuran (THF) is a less volatile and often superior alternative due to its better ability to solvate the Grignard reagent.
-
Experimental Protocol: Solvent Drying
-
Place the required volume of ether or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a suitable drying agent, such as sodium metal with benzophenone indicator. The solution will turn deep blue or purple when the solvent is anhydrous.
-
Distill the solvent directly into the reaction flask immediately before use.
-
-
Case Study 2: Poor Separation in Column Chromatography
-
Problem: A product mixture is not separating well on a silica gel column, with the desired compound co-eluting with impurities.
-
Troubleshooting Steps:
-
Solvent System Polarity: The polarity of the eluent is the most critical factor in chromatographic separation.[23][24] If the components are moving too quickly (high Rf value), the solvent system is too polar. If they are not moving at all (low Rf value), it is not polar enough.
-
Solvent Selectivity: Sometimes, two different solvent systems with similar overall polarities can provide vastly different separations. This is due to specific interactions between the solvents and the analytes. For instance, a hexane/ethyl acetate mixture might give a different separation profile than a hexane/dichloromethane mixture of similar polarity.[25]
-
Experimental Protocol: TLC for Solvent System Optimization
-
Spot the crude reaction mixture onto several TLC plates.
-
Develop each plate in a different solvent system, varying the ratio of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[23]
-
The ideal solvent system will give your desired product an Rf value between 0.25 and 0.35, with good separation from all impurities.[23]
-
-
Best Practices for Solvent Selection
The Role of Polarity in Reaction Mechanism
The choice between a polar protic and a polar aprotic solvent can fundamentally alter the reaction pathway. For nucleophilic substitution reactions, this choice can dictate whether the reaction proceeds via an SN1 or SN2 mechanism.
Caption: Solvent choice directing SN1 vs. SN2 pathways.
Solvent Properties for Purification
The physical properties of a solvent are critical for effective purification. The following table summarizes key considerations for two common purification techniques.
| Property | Crystallization | Column Chromatography |
| Polarity | Should have a large solubility differential with temperature for the desired compound. | The eluent polarity should be optimized to achieve good separation of components (ideal Rf of 0.25-0.35 for the product).[23] |
| Boiling Point | Should be low enough for easy removal from the purified crystals.[13][24] | Should be low enough to allow for easy removal from the collected fractions without evaporating too quickly from the column.[23][24] |
| Viscosity | Lower viscosity can improve crystal formation and filtration. | High viscosity can lead to slow flow rates and poor separation. |
| Purity | High purity is essential to avoid introducing contaminants. | HPLC grade or higher is recommended to prevent the introduction of impurities that may interfere with analysis.[17][18] |
Considering "Green" Solvents
In modern drug development and chemical research, the environmental impact of solvent choice is a significant consideration. Several solvent selection guides have been developed to help chemists choose greener alternatives.[26][27] These guides rank solvents based on factors such as safety, health impacts, and environmental persistence.[26][27] The CHEM21 Solvent Selection Guide is a widely recognized resource for this purpose.[26][27]
Advanced Topics
Azeotropes in Workup and Purification
An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.[28][29][30] This phenomenon can complicate the removal of a solvent during workup. For example, a mixture of ethanol and water forms a well-known azeotrope, making it impossible to obtain pure ethanol by simple distillation of an aqueous solution.[30] However, azeotropes can also be used to one's advantage, such as in azeotropic distillation to remove water from a reaction mixture and drive the equilibrium towards the products.[31]
Solvent Effects on Catalysis
Solvents can profoundly impact the activity and selectivity of a catalyst.[32][33] The solvent can:
-
Stabilize or destabilize the catalyst's active state.
-
Influence the solubility of reactants and products.
-
Compete with the substrate for binding to the active site. [33]
-
Alter the stability of reaction intermediates and transition states. [32][33][34]
For example, in some catalytic reactions, changing the solvent from water to a less polar medium can dramatically increase the turnover frequency by altering the relative stabilization of the catalyst's resting state and the reaction's transition state.[34] In the preparation of supported catalysts, the polarity of the solvent can affect the dispersion of the active component on the support material, which in turn influences the catalyst's performance.[35]
References
- Guide to Choosing the Correct HPLC Solvent | Phenomenex. (n.d.).
- Solvents in Sample Preparation for Chromatography and Mass Spectrometry. (n.d.).
- Chem21 Solvent Selection Guide - Green Chemistry For Sustainability. (n.d.).
- How To Choose Solvent System For Column Chromatography? - Chemistry For Everyone. (2025, January 16).
- How do you select solvents for chromatography? - TutorChase. (n.d.).
- Li, G., Wang, B., & Resasco, D. E. (2021). Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces. Surface Science Reports, 76(4), 100541.
- SN1 vs SN2 – Organic Chemistry I. (n.d.).
- Solvent and Reagent Selection Guide - Green Chemistry Initiative. (n.d.).
- Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. (2021, February 13).
- The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps. (n.d.).
- Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces. (2025, August 7).
- What are the effects of solvents on SN1 and SN2 reactions? - Quora. (2023, March 20).
- Solvent Selection from the Green Perspective | LCGC International. (2025, August 20).
- Green Chemistry Research Tools, Guides & Best Practices - American Chemical Society. (n.d.).
- Tools and techniques for solvent selection: green solvent selection guides | Green Chemistry Teaching and Learning Community (GCTLC). (2024, September 23).
- Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution - Chemistry Net. (2014, February 24).
- Crystallization. (n.d.).
- Modeling the direct effect of solvent viscosity on the physical mass transfer in a packed column - arXiv. (n.d.).
- Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. (n.d.).
- Crystallization - Organic Chemistry at CU Boulder. (n.d.).
- Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025, October 31).
- Solvent effects - Wikipedia. (n.d.).
- Solvent Effects in the Preparation of Catalysts Using Activated Carbon as a Carrier - MDPI. (n.d.).
- Recrystallization - Chemistry LibreTexts. (2023, January 29).
- SOP: CRYSTALLIZATION. (n.d.).
- Catalyst characterization in the presence of solvent: development of liquid phase structure–activity relationships - NIH. (2017, November 16).
- Effects of Assisting Solvents on Purification Efficiency in the Layer Melt Crystallization of Glycerol - PMC - NIH. (2024, February 21).
- Solvent Effects in the Homogeneous Catalytic Reduction of Propionaldehyde with Aluminium Isopropoxide Catalyst: New Insights from PFG NMR and NMR Relaxation Studies - PMC - NIH. (n.d.).
- Quantitative Measures of Solvent Polarity | Chemical Reviews - ACS Publications. (n.d.).
- Why does adding more solvent decrease the rate of a chemical reaction? - Quora. (2023, May 30).
- How Does Solvent Affect Reaction Rate: The Surprising Truth - Echemi. (2022, August 12).
- Chapter 13.1: Factors that Affect Reaction Rates - Chemistry LibreTexts. (2019, June 5).
- Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. (2025, August 8).
- Azeotropes as Powerful Tool for Waste Minimization in Industry and Chemical Processes. (2020, November 12).
- Kinetic Solvent Effects in Organic Reactions - ChemRxiv. (n.d.).
- Extrathermodynamics - Solvent Polarity - Chemistry LibreTexts. (2024, May 20).
- Azeotrope - Wikipedia. (n.d.).
- Direct Effect of Solvent Viscosity on the Physical Mass Transfer for Wavy Film Flow in a Packed Column - ResearchGate. (2019, July 30).
- Azeotropes - Chemistry LibreTexts. (2023, October 9).
- Azeotropic Mixture: Introduction, Types, Separation and Applications. - Allen. (n.d.).
- Azeotropes and their significance | Thermodynamics of Fluids Class Notes - Fiveable. (n.d.).
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16).
- NMR in Lab- Solvent Impurities - Chemistry LibreTexts. (2022, October 4).
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. (n.d.).
- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (2025, August 10).
- Kinetic Solvent Viscosity Effects as Probes for Studying the Mechanisms of Enzyme Action. (2018, June 26).
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - KGROUP. (n.d.).
- Influence of Viscosity on Mass Transfer Performance of Unbaffled Stirred Vessels - Aidic. (n.d.).
Sources
- 1. Solvent effects - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 4. youtube.com [youtube.com]
- 5. quora.com [quora.com]
- 6. chem-net.blogspot.com [chem-net.blogspot.com]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. echemi.com [echemi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. arxiv.org [arxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. community.wvu.edu [community.wvu.edu]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. science.uct.ac.za [science.uct.ac.za]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 18. organomation.com [organomation.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. epfl.ch [epfl.ch]
- 21. researchgate.net [researchgate.net]
- 22. kgroup.du.edu [kgroup.du.edu]
- 23. youtube.com [youtube.com]
- 24. tutorchase.com [tutorchase.com]
- 25. Chromatography [chem.rochester.edu]
- 26. chemistryforsustainability.org [chemistryforsustainability.org]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. Azeotrope - Wikipedia [en.wikipedia.org]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. Azeotropic Mixture: Introduction, Types, Separation and Applications. [allen.in]
- 31. Azeotropes as Powerful Tool for Waste Minimization in Industry and Chemical Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces (Journal Article) | OSTI.GOV [osti.gov]
- 33. researchgate.net [researchgate.net]
- 34. Catalyst characterization in the presence of solvent: development of liquid phase structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 35. mdpi.com [mdpi.com]
Technical Support Center: Managing Exothermic Reactions in Imidazole Derivative Synthesis
Welcome to the Technical Support Center for the synthesis of imidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting assistance for managing the exothermic nature of many common imidazole syntheses. Our goal is to equip you with the knowledge to not only perform these reactions safely but also to achieve higher yields and greater reproducibility.
Introduction: The Energetic Landscape of Imidazole Synthesis
The construction of the imidazole ring and its subsequent derivatization are cornerstones of medicinal chemistry. However, many of the most effective and widely used synthetic routes, such as the Debus-Radziszewski reaction, N-alkylation, and certain cyclization reactions, are highly exothermic.[1][2] An exothermic reaction releases heat, which can accelerate the reaction rate, creating a positive feedback loop that may lead to a dangerous thermal runaway.[3] Understanding and controlling this heat evolution is paramount, especially during scale-up, where the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[4][5]
This guide provides practical, in-depth answers to common questions and troubleshooting scenarios encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation of 1-methylimidazole is showing a significant and rapid temperature increase. Is this normal, and how can I control it?
A1: Yes, a rapid temperature increase during the N-alkylation of imidazoles, particularly with reactive alkylating agents like diethyl sulfate or methyl trifluoromethanesulfonate, is a known and expected phenomenon.[1] The quaternization of the nitrogen atom in the imidazole core is an instantaneous reaction with a very fast and high heat release once the activation energy is met.[1]
Causality and Control:
The exotherm is driven by the high reactivity of the imidazole nitrogen lone pair attacking the electrophilic alkylating agent. Failure to control this can lead to side reactions, degradation of your product, and a potential runaway reaction.
Recommended Control Strategies:
-
Slow, Controlled Addition: The most critical control parameter is the rate of addition of your alkylating agent. Use a syringe pump or a dropping funnel for slow, dropwise addition.[3] This allows the cooling system to dissipate the heat as it is generated, preventing accumulation.
-
Effective Cooling: Conduct the reaction in a cooling bath (ice-water, ice-salt, or a cryocooler) to actively remove heat from the reaction vessel.[6] Ensure the bath has sufficient volume and thermal mass to absorb the expected heat output.
-
Dilution: Running the reaction at a lower concentration can help to moderate the temperature increase by providing a larger thermal mass to absorb the heat.
-
Continuous Monitoring: Always have a thermometer in the reaction mixture and monitor the temperature continuously.[3] If the temperature begins to rise uncontrollably, stop the addition of the alkylating agent immediately.
Q2: I am planning a Debus-Radziszewski synthesis for a tetrasubstituted imidazole. What are the main exothermic risks I should be aware of?
A2: The Debus-Radziszewski synthesis, a multicomponent reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine), can present thermal hazards, although they may be less aggressive than some N-alkylations.[2][7] The exothermicity generally arises from the initial condensation steps.
Key Risk Points:
-
Diimine Formation: The initial reaction between the dicarbonyl compound (e.g., glyoxal or benzil) and ammonia to form a diimine intermediate can be exothermic.[8]
-
Condensation with Aldehyde: The subsequent condensation of the diimine with the aldehyde is also an exothermic step.[8]
-
Solvent Choice: While classic methods may use solvents, modern variations, including microwave-assisted and solvent-free conditions, can lead to more rapid heat generation due to the concentration of reactants.[9][10]
Mitigation Protocol:
-
Component Addition Sequence: Consider adding the components portion-wise or via controlled addition, especially if you are working on a larger scale.
-
Temperature Monitoring: As with any potentially exothermic reaction, continuous temperature monitoring is crucial.[11]
-
Cooling Readiness: Have an ice bath ready to cool the reaction if the temperature rises more than desired.[12]
Q3: What are the essential safety precautions I must take before starting any potentially exothermic imidazole synthesis?
A3: Safety is non-negotiable. A thorough hazard assessment and preparation are critical before any chemical reaction is initiated.[3]
Essential Safety Checklist:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[6]
-
Fume Hood: Conduct all reactions in a well-ventilated fume hood to manage potentially toxic fumes.[6]
-
Know Your Chemicals: Review the Safety Data Sheet (SDS) for all reactants to understand their specific hazards, including reactivity and incompatibility.[6]
-
Emergency Plan: Have a clear plan for emergencies, including the location of fire extinguishers, safety showers, and eyewash stations. Ensure you have a quenching agent readily available.
-
Never Work Alone: It is highly advisable not to perform potentially hazardous reactions when you are alone in the laboratory.
-
Clear Workspace: Keep the fume hood and surrounding area free of clutter and unnecessary flammable materials.[13]
Troubleshooting Guide
Scenario 1: Runaway Reaction Detected
Issue: During the addition of a reagent, the reaction temperature is rising rapidly and is not responding to the cooling bath. The solvent may have started to boil.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of all reagents.
-
Alert a Colleague: Inform someone nearby of the situation.
-
Increase Cooling (If Safe): If possible and safe to do so, add more cooling medium to the external bath (e.g., dry ice to an acetone bath). Do not add water to a reaction that contains water-reactive materials.
-
Prepare for Quenching: If the temperature continues to rise uncontrollably, a controlled quench is necessary.
Caption: The inverse relationship between scale and heat dissipation efficiency.
References
-
How To Run A Reaction: The Quench. University of Rochester, Department of Chemistry. [Link]
-
Safety Precautions for Handling Exothermic Reactions. T. K. Scientific Corporation. [Link]
-
Common Standard Operating Procedure for Quenching Pyrophoric/Water Reactive Reagents. Princeton University, Department of Chemistry. [Link]
-
Best Practices for Working with Chemical Reactions in the Lab. Lab Manager. [Link]
-
Quenching Reactive Substances. Virginia Tech, Department of Chemistry. [Link]
-
A Report on Reagents and its Quenching Methods. Open Access Journals. [Link]
-
Key details that are easily overlooked during the scale-up of the synthesis process. Medicilon. [Link]
-
Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. [Link]
-
Unusual heat management for imidazole-based synthesis of ionic liquids using micro-flow conditions. ResearchGate. [Link]
-
Debus–Radziszewski imidazole synthesis. Wikipedia. [Link]
-
Safe Automated Dosing with Exothermic Reactions - Case Study. Pharma IQ. [Link]
-
Exothermic Reaction Hazards. TSM TheSafetyMaster Private Limited. [Link]
-
Quenching and Disposal of Liquid Pyrophoric Materials. University of California, Santa Barbara - Environmental Health and Safety. [Link]
-
Rapid Development and Scale-Up of a 1H-4-Substituted Imidazole Intermediate Enabled by Chemistry in Continuous Plug Flow Reactors. ResearchGate. [Link]
-
Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. [Link]
-
Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. National Institutes of Health (NIH). [Link]
-
The protection of reactors containing exothermic reactions: an HSE view. IChemE. [Link]
-
Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Slideshare. [Link]
-
Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka. Scribd. [Link]
-
Imidazole synthesis. Organic Chemistry Portal. [Link]
-
Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres. ResearchGate. [Link]
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. [Link]
-
Polysubstituted Imidazoles as LysoTracker Molecules: Their Synthesis via Iodine/H2O and Cell-Imaging Studies. ACS Omega. [Link]
-
A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
imidazole.pdf. CUTM Courseware. [Link]
-
Experimental and theoretical thermochemical studies of imidazole, imidazole-2-carboxaldehyde and 2-aminobenzimidazole. ResearchGate. [Link]
-
Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Jour of Adv Research in Dynamical & Control Systems. [Link]
-
EXPLORING IMIDAZOLE DERIVATIVES: SYNTHESIS, STRUCTURAL ANALYSIS, AND BIOLOGICAL APPLICATIONS. IJSTM. [Link]
-
Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. TSI Journals. [Link]
-
Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labproinc.com [labproinc.com]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 6. Safety Precautions for Handling Exothermic Reactions - Google Docs [docs.google.com]
- 7. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. ijstm.com [ijstm.com]
- 11. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 12. How To Run A Reaction [chem.rochester.edu]
- 13. ehs.oregonstate.edu [ehs.oregonstate.edu]
Technical Support Center: Strategies to Minimize Impurities in 2-Butyl-4-chloro-1H-imidazole-5-carboxylic Acid Production
Welcome to the technical support guide for the synthesis of 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals aiming to optimize the purity of this critical imidazole intermediate. Achieving high purity is paramount, as impurities can significantly impact downstream applications, including pharmaceutical efficacy and safety. This guide provides in-depth, experience-driven troubleshooting advice, detailed protocols, and a scientific rationale for each recommendation to help you navigate common synthetic challenges.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of this compound. Each entry explains the potential root cause of the impurity and provides actionable strategies for its mitigation.
Q1: My final product is contaminated with the starting material, 2-butyl-4-hydroxy-1H-imidazole-5-carboxylic acid. What causes this, and how can I improve the chlorination step?
A1: Root Cause Analysis & Mitigation Strategies
The presence of the 4-hydroxy precursor indicates an incomplete chlorination reaction. The conversion of a hydroxyl group on an imidazole ring to a chloro group, typically using a reagent like phosphoryl chloride (POCl₃), is a demanding reaction that can be hampered by several factors.[1][2]
Causality: The hydroxyl group is a poor leaving group. The reaction mechanism involves the activation of the hydroxyl group by POCl₃ to form a phosphate ester intermediate.[2] This intermediate is then susceptible to nucleophilic attack by a chloride ion. Insufficient reagent, inadequate temperature, or the presence of moisture can stall the reaction at this stage.
Troubleshooting & Optimization:
-
Reagent Stoichiometry: Increase the molar equivalents of POCl₃. A common starting point is 2.0–2.5 equivalents relative to the hydroxy-imidazole substrate.[3] This ensures there is enough reagent to drive the reaction to completion.
-
Temperature and Reaction Time: The reaction often requires elevated temperatures, typically in the range of 100-110°C.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Anhydrous Conditions: Moisture will rapidly quench POCl₃, rendering it inactive. Ensure all glassware is oven-dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Solvent Choice: Toluene is a commonly used solvent for this reaction as it is inert and has a suitable boiling point.[3][4]
Q2: I'm observing a significant byproduct with the same mass as my product in the mass spectrum, suggesting an isomer. What is the likely structure, and how can I prevent its formation?
A2: Isomeric Impurity Analysis & Control
Isomer formation is a common challenge in imidazole synthesis.[5] In this specific synthesis, the most probable isomeric impurity is a result of alkylation at a different nitrogen atom on the imidazole ring, or potentially rearrangement under harsh conditions. The primary synthetic route involves the cyclization of valeramidine (or a precursor) with a suitable C3 fragment, followed by chlorination and carboxylation (or formylation followed by oxidation).
Causality: Imidazole has two nitrogen atoms, and their nucleophilicity can be similar, leading to a mixture of N-alkylation products if a protection strategy is not employed. Furthermore, depending on the specific synthetic route, other isomeric impurities like 5-chloro isomers can form.
Troubleshooting & Optimization:
-
Control of Cyclization: During the initial ring formation, careful control of pH and temperature is crucial to favor the desired regiochemistry. A pH range of 6.0-7.5 is often optimal for the condensation reaction.[3]
-
Purification Strategy: Isomers can often be separated through careful chromatographic techniques or fractional recrystallization.
-
Column Chromatography: A gradient elution system, for instance, using hexanes/ethyl acetate or dichloromethane/methanol, can effectively separate isomers with different polarities.[5]
-
Recrystallization: Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions where the desired product selectively crystallizes, leaving the isomeric impurity in the mother liquor.[6]
-
Q3: My yield is low, and I detect signs of decarboxylation. How can I prevent the loss of the carboxylic acid group?
A3: Minimizing Decarboxylation
Imidazole carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures.[7][8] The loss of CO₂ results in the formation of 2-butyl-4-chloro-1H-imidazole, a highly undesirable impurity.
Causality: The electron-rich nature of the imidazole ring can facilitate the loss of the carboxylic acid group, a process that is often accelerated by heat and acidic or basic conditions.
Troubleshooting & Optimization:
-
Temperature Control: This is the most critical factor. During workup and purification, avoid excessive heating. When concentrating solutions, use a rotary evaporator at reduced pressure and moderate temperatures (e.g., < 40°C).[7]
-
pH Control during Workup: During the aqueous workup, carefully neutralize the reaction mixture. Extreme pH levels, especially when combined with heat, can promote decarboxylation.
-
Purification Method: Opt for purification methods that do not require high temperatures, such as cold recrystallization or chromatography at room temperature.
Q4: The final product has poor solubility and appears discolored. What could be the cause?
A4: Addressing Discoloration and Solubility Issues
Discoloration often points to the presence of trace, highly conjugated impurities or degradation products. Poor solubility can be inherent to the product's crystalline form or exacerbated by the presence of insoluble polymeric byproducts.
Causality: High reaction temperatures or prolonged reaction times can lead to the formation of polymeric or tar-like substances. Discoloration can also arise from residual reagents or catalysts.
Troubleshooting & Optimization:
-
Activated Carbon Treatment: During the workup, after dissolving the crude product in a suitable solvent, treatment with activated carbon can effectively remove colored impurities.[4] Stir the solution with a small amount of activated carbon for 15-30 minutes, then filter it through a pad of celite.
-
Recrystallization: This is a powerful technique for both purification and improving the crystalline quality of the final product, which can enhance its solubility characteristics.[6]
-
Reaction Monitoring: Strict monitoring of the reaction to avoid unnecessarily long reaction times can prevent the formation of degradation products.
Quantitative Data Summary
The following table summarizes key reaction parameters and their impact on product purity, based on common laboratory findings and patent literature.
| Parameter | Sub-optimal Condition | Recommended Condition | Expected Impact on Purity |
| POCl₃ Equivalents | < 1.5 eq. | 2.0 - 2.5 eq.[3] | Reduces 4-hydroxy impurity from >10% to <1%. |
| Chlorination Temp. | < 90°C | 100 - 110°C[3] | Drives reaction to completion, minimizing starting material. |
| Reaction Atmosphere | Air | Inert (N₂ or Ar) | Prevents reagent quenching, ensures consistent results. |
| Workup Temp. | > 50°C | < 40°C[7] | Minimizes decarboxylation impurity. |
| pH during Workup | pH > 9 or < 1 | Neutral pH (6-8) | Reduces risk of hydrolysis or decarboxylation. |
Visual Diagrams and Workflows
General Synthetic Workflow
The diagram below illustrates a typical synthetic pathway, highlighting the critical chlorination step where impurities often arise.
Caption: High-level workflow for the synthesis of the target compound.
Troubleshooting Decision Tree
This flowchart helps diagnose the likely cause of an impure final product based on analytical data.
Caption: Troubleshooting flowchart for impurity identification and resolution.
Recommended Experimental Protocols
Protocol 1: Chlorination of 2-Butyl-1H-imidazol-5(4H)-one
This protocol is adapted from established procedures for Vilsmeier-Haack type reactions on imidazole precursors.[1][3]
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the 2-butyl-1H-imidazol-5(4H)-one (1.0 eq.) and anhydrous toluene (10 volumes).
-
Reagent Addition: Cool the mixture in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 2.2 eq.) to the stirred suspension.
-
Formylation Reagent: After the POCl₃ addition, slowly add N,N-dimethylformamide (DMF, 2.2 eq.) while maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 100-105°C and maintain for 4-6 hours, or until TLC/HPLC analysis shows complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice and water.
-
Neutralization & Extraction: Adjust the pH of the aqueous slurry to ~7-8 using a 30% aqueous sodium hydroxide solution. Extract the product with a suitable organic solvent like ethyl acetate (3x volumes).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-butyl-4-chloro-5-formylimidazole, which can then be oxidized to the target carboxylic acid.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent system in which the crude product is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., ethyl acetate/hexane or ethanol/water).
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot "good" solvent (e.g., ethyl acetate) until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and keep the solution hot for 5-10 minutes. Filter the hot solution through a fluted filter paper or a celite plug to remove the carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Analytical Methods for Purity Assessment
Accurate determination of purity is essential. A combination of techniques should be employed:
-
High-Performance Liquid Chromatography (HPLC): The most widely used technique for quantifying imidazole compounds and their impurities. A reversed-phase C18 column with a mobile phase of methanol/water (with 0.1% formic acid) is a good starting point.[9][10]
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this provides structural information about the impurities, aiding in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying major impurities, provided they are present at a sufficient concentration (>1%).[11]
References
- Google Patents. (n.d.). RU2597787C2 - Method for quantitative determination of imidazole derivatives (imidazoline group).
-
Khan, I., et al. (2025). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors. PubMed Central. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules. Retrieved from [Link]
-
Veeprho. (n.d.). Imidazole Impurities and Related Compound. Retrieved from [Link]
- Google Patents. (n.d.). CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole.
-
He, Q., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment. Retrieved from [Link]
-
Abu-Omar, M. M., et al. (2016). Imidazole catalyzes chlorination by unreactive primary chloramines. Free Radical Biology and Medicine. Retrieved from [Link]
-
ACS Publications. (2023). POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Hydroxymethylimidazole.
-
Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Retrieved from [Link]
-
Parmar, M. B., et al. (2022). Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H. Bangladesh Journals Online. Retrieved from [Link]
-
Patsnap. (n.d.). Method for synthesizing 2-normal-butyl-4-chloro-5-formylimidazole. Retrieved from [Link]
-
ResearchGate. (2015). Nucleophilic halogenation of imidazole N-oxides. Retrieved from [Link]
-
Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Retrieved from [Link]
-
PubMed. (2011). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]
-
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The mechanism of decarboxylation of some 5-aminoimidazole-4-carboxylic acids and the influence of transition metals. Chemical Communications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
-
Semantic Scholar. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Retrieved from [Link]
- Google Patents. (n.d.). EP0234656A2 - 1H-imidazole-5-carboxylic acid derivatives.
- Google Patents. (n.d.). CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.
Sources
- 1. Method for synthesizing 2-normal-butyl-4-chloro-5-formylimidazole - Eureka | Patsnap [eureka.patsnap.com]
- 2. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole - Google Patents [patents.google.com]
- 4. US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Formylimidazole - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The mechanism of decarboxylation of some 5-aminoimidazole-4-carboxylic acids and the influence of transition metals - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Butyl-4-chloro-1H-imidazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Key Intermediate
2-Butyl-4-chloro-1H-imidazole-5-carboxylic acid is a pivotal intermediate in the synthesis of numerous pharmaceuticals, most notably the angiotensin II receptor blocker, Losartan. The efficiency, scalability, and cost-effectiveness of its synthesis are of paramount importance in drug development and manufacturing. This guide provides an in-depth, objective comparison of the primary synthetic routes to this crucial molecule, supported by experimental data and procedural insights to aid researchers in selecting the optimal pathway for their specific needs.
The synthesis of the target carboxylic acid is strategically approached in two main stages: first, the construction of the substituted imidazole ring to form the aldehyde intermediate, 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde (BCFI), and second, the subsequent oxidation of the aldehyde to the final carboxylic acid. This guide will dissect and compare three prominent routes to the aldehyde intermediate, followed by a discussion of the final oxidation step.
Comparative Analysis of Synthesis Routes to the Aldehyde Intermediate (BCFI)
The three primary pathways for the synthesis of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde (BCFI) are:
-
Route A: From Valeronitrile and Glycine
-
Route B: From Pentamidine Hydrochloride and Glyoxal
-
Route C: From 2-Butyl-4-hydroxymethylimidazole
The following table provides a comparative summary of these routes based on key experimental parameters.
| Parameter | Route A: Valeronitrile & Glycine | Route B: Pentamidine & Glyoxal | Route C: 2-Butyl-4-hydroxymethylimidazole |
| Starting Materials | Valeronitrile, Glycine | Pentamidine hydrochloride, Glyoxal | 2-Butyl-4-hydroxymethylimidazole |
| Key Reactions | Imidate formation, Condensation, Vilsmeier-Haack | Condensation, Dehydration, Vilsmeier-Haack | Oxidation, Chlorination (or vice-versa) |
| Reported Yield | ~70-75% (up to >99% with catalyst)[1] | High (quantitative data limited)[2] | Variable, depends on oxidant |
| Purity (HPLC) | >99.5%[1] | High[2] | Dependent on purification |
| Scalability | Well-suited for industrial scale | Potentially scalable | Can be limited by high-pressure steps |
| Key Advantages | High purity and yield, well-documented | Simple process, mild conditions[2] | Avoids Vilsmeier-Haack reagents |
| Key Disadvantages | Use of POCl₃ (corrosive) | Less documented in peer-reviewed literature | Initial high pressure for precursor synthesis |
In-Depth Analysis of Synthesis Routes
Route A: Synthesis from Valeronitrile and Glycine
This route is a widely adopted industrial method due to its high yield and the purity of the final product. The synthesis proceeds in two main stages: the formation of a (pentanimidoylamino)acetic acid intermediate, followed by a Vilsmeier-Haack reaction for cyclization and formylation.
Causality of Experimental Choices:
-
Imidate Formation: Valeronitrile is reacted with methanol in the presence of hydrogen chloride gas to form methyl pentanimidate. This activates the nitrile group for nucleophilic attack.
-
Condensation with Glycine: The methyl pentanimidate then readily condenses with glycine in a basic methanolic solution. The choice of a basic medium facilitates the deprotonation of glycine, enhancing its nucleophilicity.
-
Vilsmeier-Haack Reaction: The intermediate is treated with a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This powerful reagent efficiently drives the cyclization to the imidazole ring and concomitantly introduces the formyl group at the 5-position and a chlorine atom at the 4-position. The use of a triflate catalyst in this step has been shown to significantly improve both yield and purity.[1]
Experimental Protocol: Vilsmeier-Haack Synthesis of BCFI
Part 1: Formation of (pentanimidoylamino)acetic acid intermediate
-
Prepare a solution of methanolic sodium hydroxide by dissolving 13.32 kg of sodium hydroxide in 125 L of methanol.
-
To this solution, add 25 kg of glycine at 30-35°C and stir for 15 minutes.
-
Add 40 kg of methyl pentanimidate to the suspension at 30-35°C over 10-15 minutes and continue stirring for 5-6 hours.
-
Distill off the solvent under vacuum at a temperature below 50°C to obtain the crude intermediate.
Part 2: Vilsmeier-Haack Reaction and BCFI Isolation
-
To the residue from Part 1, add 250 L of toluene.
-
Over 60 minutes, add 160 kg of phosphorus oxychloride (POCl₃) to the toluene suspension, maintaining the temperature between 30-80°C.
-
Slowly add 75 kg of N,N-dimethylformamide (DMF) over 2-3 hours.
-
Heat the reaction mixture to 100°C and stir for 2-3 hours.
-
After cooling to 30°C, quench the reaction by adding the mixture to 130 L of cold water, ensuring the temperature remains below 25°C.
-
Add a filter aid and adjust the pH to 1.2-1.3 with a 30% aqueous sodium hydroxide solution.
-
Filter the mixture and wash the sludge with toluene. Separate the organic and aqueous layers.
-
Wash the toluene layer twice with water.
-
Treat the toluene solution with activated carbon, filter, and concentrate the filtrate to 50% of its volume under vacuum.
-
Cool the concentrated solution to 0-5°C and stir for 2-3 hours to induce crystallization.
-
Filter the crystalline product, wash with chilled toluene, and dry under vacuum at 50-55°C.
Workflow Diagram for Route A:
Route B: Synthesis from Pentamidine Hydrochloride and Glyoxal
This route offers a potentially simpler and milder alternative to Route A. It involves the direct condensation of commercially available starting materials.
Causality of Experimental Choices:
-
Condensation: Pentamidine hydrochloride is condensed with glyoxal. The reaction is pH-sensitive; maintaining a pH between 6.0 and 7.5 is crucial for a reasonable reaction rate and to avoid low yields.[2]
-
Dehydration and Cyclization: The initial condensation product undergoes dehydration to form 2-butyl-1H-imidazol-5(4H)-one.
-
Vilsmeier-Haack Reaction: Similar to Route A, the imidazolinone intermediate is then subjected to a Vilsmeier-Haack reaction with POCl₃ and DMF to yield BCFI.[2]
Experimental Protocol: Synthesis of BCFI from Pentamidine and Glyoxal
-
Conduct a condensation reaction between pentamidine hydrochloride and glyoxal, maintaining the pH of the system between 6.0 and 7.5.[2]
-
After the reaction is complete, dehydrate the resulting compound to obtain 2-butyl-1H-imidazol-5(4H)-one.[2]
-
In the presence of phosphorus oxychloride, react the 2-butyl-1H-imidazol-5(4H)-one with N,N-dimethylformamide to yield 2-butyl-4-chloro-5-formyl imidazole.[2]
Workflow Diagram for Route B:
Route C: Synthesis from 2-Butyl-4-hydroxymethylimidazole
This route avoids the use of a Vilsmeier-Haack reaction for the formylation and chlorination steps, instead relying on oxidation and chlorination of a pre-formed imidazole ring.
Causality of Experimental Choices:
-
Imidazole Ring Formation: The precursor, 2-butyl-4-hydroxymethylimidazole, can be synthesized by reacting methyl pentanimidate with 1,3-dihydroxyacetone. A significant drawback is that this step often requires high ammonia pressure, which can be a hurdle for industrial-scale production.[3]
-
Oxidation and Chlorination: The synthesis of BCFI from this intermediate can proceed via two pathways: oxidation followed by chlorination, or chlorination followed by oxidation. A variety of oxidizing agents can be employed, such as manganese dioxide or ceric ammonium nitrate, to convert the hydroxymethyl group to a formyl group.[4] Subsequent chlorination introduces the chloro-substituent.
Experimental Protocol: Oxidation of 2-Butyl-4-chloro-5-hydroxymethylimidazole
-
Dissolve 20 g (0.106 mol) of 2-butyl-4-chloro-5-hydroxymethylimidazole in 350 ml of glacial acetic acid.
-
Slowly add 305 ml of a 1M aqueous solution of (NH₄)₂Ce(NO₃)₆ at 10-15°C.[4]
-
After stirring for 2.5 hours at room temperature, adjust the pH to 4 with 2N KOH.[4]
-
Extract the product with dichloromethane, wash the combined organic extracts with saturated aqueous NaHCO₃ solution, dry with Na₂SO₄, and concentrate to yield the solid product.[4]
Workflow Diagram for Route C:
Final Step: Oxidation of BCFI to this compound
The final step in the synthesis is the oxidation of the aldehyde group of BCFI to a carboxylic acid. This transformation can be achieved using various oxidizing agents. While a specific protocol for BCFI is not widely published, methods for analogous structures, such as the aldehyde intermediate of Losartan, are well-documented and can be adapted.
Causality of Experimental Choices:
-
Choice of Oxidant: A range of oxidizing agents can be used, including potassium permanganate (KMnO₄), or a combination of hydrogen peroxide and a base (e.g., KOH). The H₂O₂/KOH system is considered a convenient and efficient method. The choice of oxidant will depend on factors such as cost, safety, and compatibility with the substrate.
-
Reaction Conditions: The oxidation is typically carried out in a suitable solvent such as methanol or water. Temperature control is important to prevent side reactions.
Proposed Experimental Protocol: Oxidation of BCFI
-
Dissolve 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde (BCFI) in methanol.
-
Add an aqueous solution of potassium hydroxide (KOH).
-
At 65°C, add 30% hydrogen peroxide dropwise and stir for approximately 20 minutes.
-
After the reaction is complete, cool the mixture and acidify with concentrated HCl to precipitate the carboxylic acid.
-
Filter, wash with water, and dry the product.
Overall Synthesis Workflow:
Conclusion
For the large-scale, high-purity production of this compound, the synthetic route commencing from valeronitrile and glycine (Route A) appears to be the most robust and well-optimized, despite the use of hazardous reagents like POCl₃. Its high yield and the exceptional purity of the intermediate product make it an industrially viable option. Route B (from pentamidine and glyoxal) presents a promising alternative with milder conditions, though it is less documented. Route C (from 2-butyl-4-hydroxymethylimidazole) is a viable option, particularly if the high-pressure synthesis of the starting material is not a limiting factor. The final oxidation of the aldehyde intermediate is a straightforward transformation that can be accomplished with high efficiency using common oxidizing agents. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or manufacturing setting, including scale, available equipment, and cost considerations.
References
- CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole - Google P
-
Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC - PubMed Central. [Link]
-
Synthesis of a) 2-Butyl-4-chloro-5-formylimidazole - PrepChem.com. [Link]
- US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Formylimidazole - Google P
-
Process For The Preparation Of 2 Butyl 4 Chloro 5 Formyl Imidazole - Quick Company. [Link]
-
Synthesis and Characterization of SomeBiologically Potent 2-(2-butyl-4- chloro-1H-imidazol-5-yl)-4H-chromen-4-onederivatives - ResearchGate. [Link]
-
Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H - Bangladesh Journals Online. [Link]
- US20080090885A1 - Preparation of losartan 5-carboxylic acid and use thereof - Google P
-
A Convenient Method for the Preparation of Losartan Active Metabolite (EXP-3174). [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. US20080090885A1 - Preparation of losartan 5-carboxylic acid and use thereof - Google Patents [patents.google.com]
- 3. CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole - Google Patents [patents.google.com]
- 4. Losartan | C22H23ClN6O | CID 3961 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Structural Confirmation using ¹H and ¹³C NMR Spectroscopy
For researchers, scientists, and professionals in the dynamic field of drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a preeminent and indispensable tool for elucidating the intricate architecture of organic compounds.[1][2] This guide provides an in-depth comparison of ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy, offering practical insights and detailed protocols to empower you in your structural elucidation endeavors.
The true power of NMR lies in its ability to provide a detailed atomic-level map of a molecule.[3][4] While other techniques like mass spectrometry provide information on molecular weight and elemental composition, and infrared spectroscopy reveals the presence of specific functional groups, NMR spectroscopy connects the atoms, revealing the very framework of the molecule.[1][5]
The Orthogonal Power of ¹H and ¹³C NMR: A Comparative Overview
¹H and ¹³C NMR spectroscopy are complementary techniques that, when used in concert, provide a comprehensive picture of a molecule's structure.[5] ¹H NMR is highly sensitive and provides information about the electronic environment of protons, their relative numbers, and their connectivity to neighboring protons. In contrast, ¹³C NMR, while less sensitive, directly probes the carbon backbone of the molecule, revealing the number of unique carbon environments.
Here's a comparative look at their strengths and applications:
| Feature | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy |
| Information Provided | Number of unique proton environments, relative ratio of protons (integration), proton-proton connectivity (spin-spin coupling). | Number of unique carbon environments, types of carbons (CH₃, CH₂, CH, C). |
| Sensitivity | High (¹H is nearly 100% abundant and has a high gyromagnetic ratio). | Low (¹³C has a natural abundance of only 1.1% and a lower gyromagnetic ratio). |
| Spectral Appearance | Complex spectra with peak splitting (multiplicity) due to proton-proton coupling. | Simpler, proton-decoupled spectra with single lines for each unique carbon. |
| Typical Sample Amount | 5-25 mg for small molecules (<1000 g/mol ).[6] | 50-100 mg for small molecules.[6] |
| Primary Application | Determining the number and connectivity of protons, providing clues to adjacent functional groups. | Mapping the carbon skeleton of the molecule. |
The synergy between these two techniques is crucial. ¹H NMR provides the fine details of proton arrangements, while ¹³C NMR gives a clear picture of the underlying carbon framework.
Experimental Workflow for Structural Confirmation
A systematic approach is key to successful structural elucidation. The following workflow outlines the critical steps from sample preparation to spectral interpretation.
Experimental workflow for NMR-based structural confirmation.
Part 1: Meticulous Sample Preparation - The Foundation of Quality Data
High-quality NMR spectra are contingent upon proper sample preparation.[7] Overlooking this crucial step can lead to poor resolution, broad peaks, and other spectral artifacts that complicate interpretation.[8][9]
Step-by-Step Protocol for Sample Preparation:
-
Glassware and Tool Cleanliness: Ensure all glassware (vials, pipettes) and tools are scrupulously clean and dry to prevent contamination.[7]
-
Sample Weighing: Accurately weigh the required amount of your compound. For ¹H NMR, 5-25 mg is typically sufficient for small molecules, while ¹³C NMR may require 50-100 mg.[6]
-
Solvent Selection: Choose a deuterated solvent that completely dissolves your sample to form a homogeneous solution.[7] The choice of solvent is critical as it should not have signals that overlap with those of your compound.[7] Common deuterated solvents include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.
-
Dissolution: Dissolve the sample in a small vial before transferring it to the NMR tube.[6] This allows for better mixing and the opportunity to filter out any particulate matter.[6] Suspended solids can distort the magnetic field, leading to poor spectral quality.[10]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, unscratched NMR tube.[6][10] The optimal sample height in a standard 5 mm tube is approximately 4 cm (around 0.55 mL).[10]
-
Internal Standard (Optional): For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.[6] However, the residual solvent peak can often be used as a secondary reference.[7]
-
Labeling: Clearly label your NMR tube with the sample identification.[6]
Part 2: Data Acquisition - Capturing the Molecular Signature
Modern NMR spectrometers are powerful instruments, but optimizing acquisition parameters is essential for obtaining high-quality data.
-
¹H NMR Acquisition: This is typically the first experiment performed due to the high sensitivity of the proton nucleus. A standard pulse-and-acquire experiment is usually sufficient.
-
¹³C NMR Acquisition: Due to the low natural abundance and sensitivity of the ¹³C nucleus, more scans are required to achieve an adequate signal-to-noise ratio.[6] Proton decoupling is almost always employed to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single sharp peak for each unique carbon.[11]
-
2D NMR Experiments (When Necessary): For complex molecules with overlapping signals in the 1D spectra, 2D NMR techniques are invaluable.[3][12]
-
COSY (Correlation Spectroscopy): Shows correlations between coupled protons, helping to identify adjacent protons in a spin system.[3][13]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons, providing a direct link between the ¹H and ¹³C spectra.[3][13]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for piecing together the molecular skeleton.[13]
-
Part 3: The Art and Science of Spectral Interpretation
Interpreting NMR spectra is a puzzle-solving process that involves analyzing several key features of the data.[14]
A Systematic Approach to ¹H NMR Interpretation:
-
Number of Signals: The number of distinct signals corresponds to the number of chemically non-equivalent sets of protons in the molecule.[11]
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) provides information about the electronic environment of the proton. Protons near electronegative atoms or in aromatic systems are deshielded and appear at higher chemical shifts (downfield).
-
Integration: The area under each signal is proportional to the number of protons it represents.[11] This provides the relative ratio of the different types of protons.
-
Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (a multiplet) is caused by the influence of neighboring protons (spin-spin coupling). The 'n+1' rule is a useful guide, where 'n' is the number of equivalent neighboring protons.
Interpreting ¹³C NMR Spectra:
-
Number of Signals: In a proton-decoupled ¹³C NMR spectrum, the number of signals corresponds to the number of unique carbon atoms in the molecule.
-
Chemical Shift (δ): The chemical shift of a carbon signal indicates its chemical environment. For example, carbonyl carbons appear far downfield (160-220 ppm), while alkane carbons are found upfield (0-50 ppm).
-
DEPT (Distortionless Enhancement by Polarization Transfer): This is a set of experiments (DEPT-45, DEPT-90, and DEPT-135) that can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons.
Cross-Validation: The Key to Unambiguous Structural Confirmation
The true power of this dual-spectroscopic approach lies in the cross-validation of the ¹H and ¹³C data.[1] For instance, an HSQC spectrum can definitively link a specific proton signal to a particular carbon signal, confirming their direct bond. An HMBC spectrum can then be used to connect these fragments by showing correlations between protons and carbons that are further apart.
Common Pitfalls and Troubleshooting
Even with careful execution, challenges can arise. Here are some common problems and their solutions:
-
Broad Peaks: This can be caused by poor shimming, an inhomogeneous sample (due to insolubility), or a sample that is too concentrated.[15]
-
Overlapping Peaks: If signals in the ¹H NMR spectrum overlap, making interpretation difficult, trying a different deuterated solvent can sometimes resolve the issue.[15] Alternatively, 2D NMR experiments can be used to deconvolute the signals.
-
Unexpected Peaks: The presence of unexpected signals could be due to impurities, residual solvent, or even the presence of rotamers (conformational isomers that are slowly interconverting on the NMR timescale).[15]
-
OH or NH Protons: These protons are often broad and may not show clear coupling. To confirm their presence, a D₂O exchange experiment can be performed; the OH or NH peak will disappear from the spectrum.[15]
-
Concentration Effects: Very concentrated samples can lead to broadened lineshapes and artifacts in the baseline due to detector saturation.[6][16]
Conclusion
¹H and ¹³C NMR spectroscopy are powerful and complementary techniques that form the bedrock of molecular structure confirmation in modern chemistry. By understanding the principles behind each technique, following a systematic experimental workflow, and diligently interpreting the spectral data, researchers can confidently elucidate the structures of novel compounds. The integration of 1D and 2D NMR experiments provides a robust and self-validating system for achieving unambiguous structural assignments, a critical step in the journey of drug discovery and development.
References
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]
- Bross-Walch, N., et al. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chemistry & Biodiversity, 2, 147-177.
- Gunawan, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Štefane, B., et al. (2024). NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments.
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Prime Scholars. (n.d.). Exploring NMR Spectroscopy: A Window into Molecular Structure. Retrieved from [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
- Rowlands, J. B., et al. (2025). Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy. RSC Publishing.
-
San Diego State University. (n.d.). 5) Common Problems | SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Modern NMR spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Common problems and artifacts encountered in solution-state NMR experiments | Request PDF. Retrieved from [Link]
-
dev-virtualetr.uninavarra.edu.co. (n.d.). Basic 1h And 13c Nmr Spectroscopy. Retrieved from [Link]
-
(n.d.). Basic 1h And 13c Nmr Spectroscopy. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy - Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
-
CDN. (n.d.). Common problems and artifacts encountered in solution‐state NMR experiments. Retrieved from [Link]
-
Fiveable. (n.d.). 8.3 1H and 13C NMR spectroscopy. Retrieved from [Link]
-
AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06866E [pubs.rsc.org]
- 3. primescholars.com [primescholars.com]
- 4. azolifesciences.com [azolifesciences.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 8. organomation.com [organomation.com]
- 9. publish.uwo.ca [publish.uwo.ca]
- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 11. fiveable.me [fiveable.me]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. emerypharma.com [emerypharma.com]
- 14. researchgate.net [researchgate.net]
- 15. Troubleshooting [chem.rochester.edu]
- 16. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
A Comparative Guide to the Biological Activity of Imidazole Derivatives
The imidazole scaffold, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its presence in key biological molecules like the amino acid histidine, have made it a privileged structure in drug design.[2] This guide provides a comparative analysis of the diverse biological activities of imidazole derivatives, focusing on their antimicrobial, antifungal, anticancer, and anti-inflammatory properties. We will delve into the structure-activity relationships that govern their potency and explore the experimental methodologies used to evaluate their efficacy.
Antimicrobial and Antifungal Activity: Disrupting Microbial Defenses
Imidazole derivatives have long been recognized for their potent activity against a broad spectrum of bacteria and fungi.[3][4] Their primary mechanism of action, particularly in fungi, involves the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3] This disruption of membrane integrity leads to increased permeability and ultimately, cell death.[3] In bacteria, imidazole derivatives can interfere with cell wall synthesis and disrupt the cell membrane.
Comparative Antimicrobial and Antifungal Activity of Imidazole Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected imidazole derivatives against various bacterial and fungal strains. A lower MIC value indicates greater potency.
| Compound ID | Derivative Class | Target Organism | MIC (µg/mL) | Reference |
| HL1 | N-substituted imidazole | Staphylococcus aureus | 625 | [5] |
| HL1 | N-substituted imidazole | MRSA | 1250 | [5] |
| HL2 | N-substituted imidazole | Staphylococcus aureus | 625 | [5] |
| HL2 | N-substituted imidazole | MRSA | 625 | [5] |
| Compound 2d | Mannich base derivative | Staphylococcus aureus | 0.25 | [6] |
| Compound 2a | Mannich base derivative | Klebsiella pneumoniae | 0.25 | [6] |
| Thiazole-imidazole derivative | Thiazole hybrid | Proteus mirabilis | 1000 | [7] |
| Thiazole-imidazole derivative | Thiazole hybrid | Shigella dysenteriae | 125 | [7] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][8]
Workflow for Broth Microdilution Assay
Caption: A generalized workflow for the broth microdilution method.
Detailed Steps:
-
Preparation of Imidazole Derivatives: A two-fold serial dilution of the imidazole derivatives is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).[5][8]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific concentration (e.g., 10^5 CFU/mL).[9]
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under suitable conditions (e.g., 35-37°C for 18-24 hours for bacteria, 28-35°C for 24-72 hours for fungi).[5][9]
-
MIC Determination: The MIC is recorded as the lowest concentration of the imidazole derivative that completely inhibits the visible growth of the microorganism.[5]
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The imidazole scaffold is a prominent feature in a multitude of anticancer agents.[5][10] These derivatives exert their effects through various mechanisms, including the inhibition of kinases, induction of apoptosis, and cell cycle arrest.[10] A significant target for many imidazole-based anticancer drugs is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[11][12][13]
Comparative Anticancer Activity of Imidazole Derivatives
The following table presents the half-maximal inhibitory concentration (IC50) values of various imidazole derivatives against different cancer cell lines. A lower IC50 value signifies higher cytotoxic potency.
| Compound ID | Derivative Class | Cell Line | IC50 (µM) | Reference |
| Compound 5 | Imidazole-2-thione | MCF-7 (Breast) | < 5 | [14] |
| Compound 5 | Imidazole-2-thione | HepG2 (Liver) | < 5 | [14] |
| Compound 5 | Imidazole-2-thione | HCT-116 (Colon) | < 5 | [14] |
| Compound 5e | Imidazole-pyridine hybrid | BT474 (Breast) | 39.19 (24h) | [15] |
| Compound 5c | Imidazole-pyridine hybrid | BT474 (Breast) | 35.98 (24h) | [15] |
| Compound 13a | Fused imidazole | MCF-7 (Breast) | 4.02 | [16] |
| Compound 13b | Fused imidazole | MCF-7 (Breast) | 4.23 | [16] |
| Compound 9a | Substituted imidazole | U87-MG (Brain) | 10-100 (approx.) | [17] |
| Compound 22 | Thiazolyl-imidazole | NUGC-3 (Gastric) | 0.05 | [17] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[18]
Workflow for MTT Assay
Caption: A generalized workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[18]
-
Compound Treatment: The cells are then treated with serial dilutions of the imidazole derivatives and incubated for a specific duration (typically 24, 48, or 72 hours).[18]
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL), and the plate is incubated for another 2-4 hours.[18]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.[2]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm.[18]
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Many imidazole derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell survival and proliferation.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazole derivatives.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Imidazole derivatives have demonstrated significant anti-inflammatory properties, often attributed to their ability to modulate key inflammatory pathways.[1][19] One of the primary mechanisms involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[19] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[3][20]
Comparative Anti-inflammatory Activity of Imidazole Derivatives
The following table showcases the in vivo anti-inflammatory activity of selected imidazole derivatives, typically evaluated using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition is a measure of anti-inflammatory efficacy.
| Compound ID | Derivative Class | Dose (mg/kg) | Edema Inhibition (%) | Reference |
| Compound 2a | Di-substituted imidazole | 100 | 100 | [21] |
| Compound 2b | Di-substituted imidazole | 100 | 100 | [21] |
| Compound I38 | Di-nitro substituted imidazole | - | - | [21] |
| Compound 4 | Triphenyl imidazole | - | Highly significant | [22] |
| Compound 5 | Triphenyl imidazole | - | Highly significant | [22] |
Note: Specific percentage inhibition for some compounds was not available in the cited sources, but their activity was reported as highly significant.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard and reliable method for screening the acute anti-inflammatory activity of new compounds.[4][23]
Workflow for Carrageenan-Induced Paw Edema Assay
Caption: A generalized workflow for the carrageenan-induced paw edema model.
Detailed Steps:
-
Animal Acclimatization: Rats are acclimatized to the laboratory environment before the experiment.
-
Initial Paw Volume Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.[24]
-
Compound Administration: The test group of rats is administered the imidazole derivative, while the control group receives the vehicle. A standard anti-inflammatory drug (e.g., indomethacin) is often used as a positive control.[24]
-
Induction of Edema: After a specific period (e.g., 30-60 minutes), a solution of carrageenan (typically 1%) is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[24]
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with that of the control group.
Signaling Pathway: NF-κB Inhibition
The anti-inflammatory effects of many imidazole derivatives are mediated through the inhibition of the NF-κB signaling pathway, which reduces the production of pro-inflammatory mediators.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of imidazole derivatives.
Conclusion and Future Perspectives
The versatility of the imidazole scaffold continues to make it a focal point in the quest for novel therapeutic agents. The comparative data presented in this guide highlight the broad spectrum of biological activities exhibited by imidazole derivatives. Structure-activity relationship studies have shown that modifications to the imidazole core can significantly enhance potency and selectivity.[25][1] Future research will likely focus on the development of hybrid molecules that combine the imidazole nucleus with other pharmacophores to create dual-acting or multi-target drugs with improved efficacy and reduced side effects.[13][20] The continued exploration of this remarkable heterocyclic system holds immense promise for addressing a wide range of diseases.
References
- Introduction To Imidazole And Its Antimicrobial Activity: A Review - Nanotechnology Perceptions. (URL: )
- A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article | Journal of Pharma Insights and Research. (URL: )
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (URL: [Link])
-
(PDF) A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives - ResearchGate. (URL: [Link])
-
NF-κB: At the Borders of Autoimmunity and Inflammation - Frontiers. (URL: [Link])
-
A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (URL: [Link])
-
Targeting PI3K/mTOR Signaling in Cancer - AACR Journals. (URL: [Link])
-
PI3K/Akt/mTOR pathway as a target for cancer therapy - WashU Medicine Research Profiles. (URL: [Link])
-
PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (URL: [Link])
-
Carrageenan induced Paw Edema Model - Creative Biolabs. (URL: [Link])
-
NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB - PUR-FORM. (URL: [Link])
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC - NIH. (URL: [Link])
-
Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (URL: [Link])
-
Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. (URL: [Link])
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (URL: [Link])
-
In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT. (URL: [Link])
-
Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (URL: [Link])
-
Development and Characterization of Imidazole Derivatives for Antifungal Applications - Biological and Molecular Chemistry. (URL: [Link])
-
Antifungal activity of some imidazole derivatives | Journal of Pharmacy and Pharmacology. (URL: [Link])
-
MIC values (µg/mL) for effects of thiazole and imidazole derivatives... - ResearchGate. (URL: [Link])
-
Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity - Oriental Journal of Chemistry. (URL: [Link])
-
Synthesis, Characterization and Biological Activity of Imidazole Derivatives. (URL: [Link])
-
Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo - PMC - PubMed Central. (URL: [Link])
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PubMed Central. (URL: [Link])
-
(PDF) Overview on Biological Activities of Imidazole Derivatives - ResearchGate. (URL: [Link])
-
Imidazole and its Biological Activities: A Review - Asian Journal of Research in Chemistry. (URL: [Link])
-
Imidazoles as potential anticancer agents - PMC - PubMed Central. (URL: [Link])
-
Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase | ACS Omega - ACS Publications. (URL: [Link])
-
Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases - MDPI. (URL: [Link])
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (URL: [Link])
-
In-vitro Activity of 10 Antifungal Agents against 320 Dermatophyte Strains Using Microdilution Method in Tehran - PubMed Central. (URL: [Link])
-
(PDF) Initial use of a broth microdilution method suitable for in vitro testing of fungal isolates in a clinical laboratory - ResearchGate. (URL: [Link])
-
Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - NIH. (URL: [Link])
-
Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC - NIH. (URL: [Link])
-
A Literature Review on Antimicrobial Activities of Imidazole - ResearchGate. (URL: [Link])
-
Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives - Asian Publication Corporation. (URL: [Link])
-
Colorimetric broth microdilution method for the antifungal screening of plant extracts against yeasts - PubMed. (URL: [Link])
-
Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies - PMC - NIH. (URL: [Link])
-
MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method - MDPI. (URL: [Link])
-
Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC. (URL: [Link])
-
Imidazole as a Promising Medicinal Scaffold - DDDT - Dove Medical Press. (URL: [Link])
-
Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. (URL: [Link])
Sources
- 1. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. profiles.wustl.edu [profiles.wustl.edu]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 20. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chemijournal.com [chemijournal.com]
- 23. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
A Comparative Guide to the Certificate of Analysis for 2-Butyl-4-chloro-1H-imidazole-5-carboxylic Acid: Ensuring Quality in Pharmaceutical Synthesis
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is a critical document that guarantees the identity, purity, and quality of starting materials and intermediates. This guide provides an in-depth comparison of analytical data for 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid, a key building block in the synthesis of pharmaceuticals. By understanding the nuances of a CoA, researchers can mitigate risks, ensure reproducibility, and accelerate the drug development timeline.
This guide will delve into the essential analytical tests, compare data from a high-purity batch against a hypothetical lower-purity sample, and provide the detailed methodologies behind these crucial analyses.
The Critical Role of a Certificate of Analysis
A CoA is more than just a specifications sheet; it is a testament to the rigorous quality control a compound has undergone. For a pivotal intermediate like this compound, which is closely related to the synthesis of angiotensin II receptor blockers like Losartan, the impurity profile can directly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] Uncharacterized impurities can lead to unforeseen side effects, reduced drug potency, and regulatory hurdles.
This guide will focus on the key analytical parameters you should expect to see on a comprehensive CoA for this compound and how to interpret them.
Comparative Analysis of Key Quality Attributes
The following table compares the typical analytical results for a high-purity batch of this compound with a hypothetical batch that has a lower purity profile. This comparison highlights the importance of each specification.
| Parameter | High-Purity Batch | Lower-Purity Batch | Significance in Drug Development |
| Appearance | White to off-white crystalline powder | Yellowish or brownish powder | Color changes can indicate the presence of impurities or degradation products. |
| Identification by FTIR | Conforms to reference spectrum | Significant differences in fingerprint region | Ensures the correct molecular structure and functional groups are present. |
| Purity by HPLC | ≥ 99.5% | 97.0% | High purity is essential to minimize side reactions and ensure the efficacy of the final API. |
| Largest Single Impurity | ≤ 0.10% | 1.5% | Identifies and quantifies the most significant impurity, which may need to be characterized. |
| Total Impurities | ≤ 0.50% | 3.0% | A measure of the overall cleanliness of the material. |
| Residual Solvents (GC-HS) | Toluene: < 890 ppm, Methanol: < 3000 ppm | Toluene: 1500 ppm, Methanol: 5000 ppm | Solvents used in synthesis must be below ICH limits to ensure patient safety. |
| Heavy Metals | < 10 ppm | < 20 ppm | Heavy metal contamination can be toxic and must be strictly controlled. |
| Water Content (Karl Fischer) | ≤ 0.5% | 1.5% | Excess water can affect reaction stoichiometry and product stability. |
| Sulphated Ash | ≤ 0.1% | 0.5% | Indicates the level of inorganic impurities. |
In-Depth Methodologies for Quality Assessment
A robust CoA is built on a foundation of validated analytical methods. The following sections provide detailed protocols for the key experiments used to characterize this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of purity analysis for non-volatile organic compounds.[4] It separates the main compound from its impurities, allowing for precise quantification.
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Standard Preparation: Prepare a certified reference standard at the same concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-based gradient from 95% A to 95% B is used to elute a wide range of impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 220 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Causality Behind Choices: A C18 column is chosen for its versatility in retaining a broad range of organic molecules. The acidic mobile phase ensures that the carboxylic acid group is protonated, leading to better peak shape. A gradient elution is necessary to separate impurities with varying polarities.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Analysis.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure of a molecule. Both ¹H and ¹³C NMR should be performed for unambiguous identification.[5]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, are compared to the expected structure of this compound.
Expected ¹H NMR Signals (Illustrative):
-
~0.9 ppm (triplet, 3H): Methyl group of the butyl chain.
-
~1.4 ppm (sextet, 2H): Methylene group adjacent to the methyl group.
-
~1.7 ppm (quintet, 2H): Methylene group adjacent to the imidazole ring.
-
~2.8 ppm (triplet, 2H): Methylene group attached to the imidazole ring.
-
~13.0 ppm (broad singlet, 1H): Carboxylic acid proton.
-
~14.0 ppm (broad singlet, 1H): Imidazole N-H proton.
Causality Behind Choices: Deuterated solvents are used to avoid large solvent peaks in the ¹H NMR spectrum. A high-field spectrometer provides better resolution of signals.
Workflow for NMR Structural Elucidation
Caption: Workflow for NMR Structural Elucidation.
Molecular Weight Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound, providing further evidence of its identity.[5]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Infuse the sample into an electrospray ionization (ESI) mass spectrometer. Acquire data in both positive and negative ion modes.
-
Data Analysis: The molecular ion peak ([M+H]⁺ or [M-H]⁻) should correspond to the calculated molecular weight of this compound (C₈H₁₁ClN₂O₂, MW: 202.64).
Causality Behind Choices: ESI is a soft ionization technique that keeps the molecule intact, allowing for the observation of the molecular ion.
Conclusion: A Foundation of Quality
A comprehensive Certificate of Analysis for this compound is indispensable for ensuring the quality, safety, and efficacy of the final pharmaceutical product. By critically evaluating the data presented and understanding the underlying analytical methodologies, researchers and drug development professionals can make informed decisions, avoid costly delays, and maintain the highest standards of scientific integrity. This guide serves as a framework for interpreting such a CoA, empowering you to demand and recognize quality in your critical raw materials.
References
-
Veeprho. Losartan EP Impurity C (Potassium Salt) | CAS 860644-28-6. [Link]
-
Pharmace Research Laboratory. Losartan EP Impurity C. [Link]
-
National Center for Biotechnology Information. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. PubMed Central. [Link]
-
ResearchGate. ChemInform Abstract: A Convenient Synthesis of 2-Butyl-4(5)-chloro-1H-imidazole-5(4)- carboxaldehyde. [Link]
-
Chem-Impex. 2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde. [Link]
- Google Patents. CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole.
-
PubChem. 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde. [Link]
-
Amerigo Scientific. 2-Butyl-5-chloro-1H-imidazole-4-carboxylic acid. [Link]
-
Quick Company. Process For The Preparation Of 2 Butyl 4 Chloro 5 Formyl Imidazole. [Link]
-
PubChem. 4'-((2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl)methyl)(1,1'-biphenyl)-2-carbonitrile. [Link]
-
Asian Journal of Research in Chemistry. Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]. [Link]
- Google Patents. US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Hydroxymethylimidazole.
Sources
- 1. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Butyl-4-chloro-5-formylimidazole | 83857-96-9 [chemicalbook.com]
- 3. innospk.com [innospk.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Analytical Standards for 2-Butyl-4-chloro-1H-imidazole-5-carboxylic Acid
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive comparison of analytical methodologies for the characterization of 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid, a critical compound often encountered as a process-related impurity or degradation product in the synthesis of active pharmaceutical ingredients (APIs). This guide emphasizes scientific integrity, providing supporting data and explaining the rationale behind experimental choices to ensure robust and reliable analytical outcomes.
Introduction: The Significance of Analytical Standards in Pharmaceutical Development
In the landscape of pharmaceutical manufacturing, the control of impurities is a critical aspect governed by stringent regulatory requirements. The presence of even minute quantities of unintended chemical entities can have significant implications for the safety and efficacy of a drug product. This compound is a notable compound, primarily recognized as an oxidation product of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde. The aldehyde is a known impurity in the synthesis of Losartan, an angiotensin II receptor antagonist used to treat hypertension.[1][2] Therefore, the development of robust analytical methods for the detection and quantification of the carboxylic acid is paramount for ensuring the quality and safety of such APIs.
This guide will delve into the primary analytical techniques for the characterization of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) as the principal method for quantification. We will also explore complementary techniques for structural elucidation and compare their performance characteristics.
Physicochemical Properties and Reference Standards
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of effective analytical methods. As a derivative of an imidazole, it is a heterocyclic compound. The presence of a carboxylic acid group imparts acidic properties, influencing its solubility in various solvents. While a dedicated, commercially available analytical standard for the carboxylic acid may be less common than for its aldehyde precursor (Losartan EP Impurity D), it can be synthesized or obtained from specialized chemical suppliers. For quantitative analysis, a well-characterized reference standard with a certificate of analysis detailing its purity and identity is essential.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
For the separation and quantification of non-volatile and thermally labile compounds like this compound in a pharmaceutical matrix, reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed gold standard. Its high resolution, sensitivity, and reproducibility make it the method of choice for quality control and stability studies.
The Rationale Behind Method Selection
The choice of an RP-HPLC method is dictated by the chemical nature of the analyte. The butyl group provides sufficient hydrophobicity for retention on a non-polar stationary phase (like C18), while the polar imidazole ring and the carboxylic acid group allow for elution with a polar mobile phase. The inclusion of an acid, such as phosphoric acid or formic acid, in the mobile phase is crucial to suppress the ionization of the carboxylic acid and any residual silanol groups on the stationary phase, leading to sharper, more symmetrical peaks.
A Validated HPLC Method for the Analysis of Related Impurities
While a specific validated method for this compound is not extensively published, methods developed for the simultaneous determination of Losartan and its impurities can be readily adapted. A study detailing a gradient HPLC method for Losartan and its related compounds provides a strong foundation.[3]
Experimental Protocol: A Recommended HPLC Method
This protocol is based on established methods for Losartan impurity profiling and is suitable for the analysis of this compound.
-
Instrumentation: A High-Performance Liquid Chromatography system equipped with a UV detector.
-
Column: ACCHROM ODS-C18 (250 mm × 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
Time (min) | % Mobile Phase B
-
---|---
-
0 | 20
-
15 | 70
-
20 | 70
-
22 | 20
-
25 | 20
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
UV Detection: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
Performance Characteristics and Comparison
The performance of an analytical method is evaluated through a rigorous validation process as per the guidelines of the International Council for Harmonisation (ICH). Key validation parameters for an HPLC method for impurity quantification are summarized in the table below, with typical acceptance criteria.
| Parameter | Typical Performance of a Validated HPLC Method | Alternative Method: UPLC-MS | Rationale and Insights |
| Linearity (r²) | > 0.999 | > 0.995 | Demonstrates a direct relationship between detector response and concentration. |
| Accuracy (% Recovery) | 97.0% - 103.0% | 80.0% - 120.0% | Ensures the closeness of the measured value to the true value. |
| Precision (% RSD) | < 2.0% | < 15% | Indicates the reproducibility of the method. |
| Limit of Detection (LOD) | ng/mL level | pg/mL to ng/mL level | The lowest amount of analyte that can be detected. UPLC-MS offers superior sensitivity. |
| Limit of Quantification (LOQ) | ng/mL level | pg/mL to ng/mL level | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. |
Data adapted from a study on a validated HPLC method for Losartan and its impurities.[3]
Workflow for HPLC Method Development and Validation
Caption: A logical workflow for the development and validation of an HPLC method.
Orthogonal Analytical Techniques for Comprehensive Characterization
While HPLC is the primary tool for quantification, a comprehensive characterization of an analytical standard requires the use of orthogonal techniques to confirm its identity and structure.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC-MS offers a significant advantage in terms of sensitivity and specificity. The coupling of a liquid chromatograph to a mass spectrometer allows for the determination of the molecular weight of the analyte, providing an unambiguous identification. This is particularly useful for the analysis of trace-level impurities.[4][5][6]
Logical Flow of a UPLC-MS Analysis
Sources
- 1. Losartan EP Impurity D | 83857-96-9 | SynZeal [synzeal.com]
- 2. 2-Butyl-4-chloro-5-formylimidazole | 83857-96-9 [chemicalbook.com]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. Targeted and untargeted screening for impurities in losartan tablets marketed in Germany by means of liquid chromatography/high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. A Multi-Analyte LC-MS/MS Method for Determination and Quantification of Six Nitrosamine Impurities in Sartans like Azilsartan, Valsartan, Telmisartan, Olmesartan, Losartan and Irbesartan - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Referencing Analytical Data from Different Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the unambiguous characterization of a molecule—be it a new drug candidate, a metabolite, or an impurity—is a cornerstone of scientific rigor and regulatory compliance. Relying on a single analytical technique, however powerful, can leave critical structural questions unanswered. This guide provides an in-depth exploration of the principles and practices of cross-referencing analytical data from different spectroscopic techniques. By leveraging the orthogonal strengths of methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy, we can build a comprehensive and self-validating understanding of a molecule's identity, purity, and behavior.
The Philosophy of Orthogonal Analysis: Building a Coherent Structural Narrative
The core principle behind using multiple spectroscopic techniques is orthogonality . Orthogonal methods measure the same attribute using different physical principles, thereby reducing the potential for method-specific biases and increasing confidence in the analytical results.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) increasingly recommend the use of orthogonal methods to ensure the robustness and accuracy of analytical data, particularly for complex biologics and in impurity profiling.[1][2]
Each spectroscopic technique interrogates a molecule in a unique way, providing a distinct piece of the structural puzzle. The true power lies in the synergy of these techniques, where the data from one method corroborates and clarifies the findings of another, leading to a comprehensive and unambiguous structural elucidation.[3][4]
The Spectroscopic Toolkit: A Comparative Overview
A judicious selection of spectroscopic methods is paramount for an efficient and effective analysis. The choice of techniques will depend on the nature of the analyte and the specific questions being addressed.
| Spectroscopic Technique | Principle | Key Information Provided | Strengths | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Detailed information on the molecular structure, including atom connectivity (1D and 2D NMR), stereochemistry, and dynamic processes.[5] | Unparalleled for detailed structural elucidation of organic molecules.[5] | Relatively low sensitivity, requiring higher sample concentrations. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Precise molecular weight, elemental composition, and fragmentation patterns that provide clues about the molecular structure.[6] | Extremely high sensitivity, ideal for trace analysis and impurity profiling.[7] | Does not directly provide information on the 3D structure or stereochemistry. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Identification of functional groups present in a molecule, creating a unique "molecular fingerprint".[5] | Fast, non-destructive, and excellent for identifying the presence or absence of specific chemical bonds.[5] | Can be difficult to interpret for complex mixtures; provides limited information on the overall molecular skeleton. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Measures the absorption of ultraviolet or visible light by a molecule. | Information about conjugated systems and the presence of chromophores. Primarily used for quantitative analysis of known compounds.[5] | Simple, inexpensive, and highly effective for quantitative measurements and monitoring reaction kinetics.[5] | Provides limited structural information; many molecules do not have a UV-Vis chromophore. |
A Step-by-Step Workflow for Integrated Spectroscopic Analysis
The following workflow outlines a systematic approach to characterizing an unknown compound, such as a process impurity or a degradation product, using a combination of spectroscopic techniques.
Caption: Integrated workflow for structural elucidation using multiple spectroscopic techniques.
Experimental Protocol: Structural Elucidation of an Unknown Impurity
This protocol provides a detailed methodology for identifying an unknown impurity detected during the stability testing of a drug product.
1. Sample Preparation and Initial Analysis:
-
Objective: To obtain preliminary information about the impurity's molecular weight, elemental composition, and key functional groups.
-
Procedure:
-
Isolate the impurity using preparative High-Performance Liquid Chromatography (HPLC).
-
Divide the isolated impurity into several aliquots for analysis by different techniques.
-
Mass Spectrometry:
-
Dissolve an aliquot in a suitable solvent (e.g., methanol/water with 0.1% formic acid) for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
-
Acquire a high-resolution mass spectrum to determine the accurate mass and propose a molecular formula.
-
Perform tandem MS (MS/MS) to obtain a fragmentation pattern.
-
-
FTIR Spectroscopy:
-
Prepare a sample for FTIR analysis (e.g., as a thin film on a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory).
-
Acquire the IR spectrum and identify characteristic absorption bands for key functional groups (e.g., C=O, O-H, N-H, C=C).[8]
-
-
UV-Vis Spectroscopy:
-
Dissolve an aliquot in a UV-transparent solvent (e.g., ethanol, water).
-
Acquire the UV-Vis spectrum to determine the presence of any chromophores and the wavelength of maximum absorbance (λmax).
-
-
2. Detailed Structural Elucidation with NMR:
-
Objective: To determine the precise atomic connectivity and stereochemistry of the impurity.
-
Procedure:
-
Dissolve a sufficient amount of the isolated impurity in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire a 1D ¹H NMR spectrum to identify the different proton environments, their integrations (relative number of protons), and splitting patterns (multiplicity).[9]
-
Acquire a 1D ¹³C NMR spectrum to determine the number of unique carbon environments.
-
Acquire a DEPT-135 spectrum to differentiate between CH₃/CH groups (positive signals) and CH₂ groups (negative signals).[10]
-
Acquire a 2D COSY (Correlation Spectroscopy) spectrum to identify proton-proton coupling networks.[11]
-
Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to identify direct one-bond correlations between protons and carbons.[9]
-
Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.[9]
-
3. Data Integration and Structure Proposal:
-
Objective: To synthesize all the spectroscopic data to propose and confirm the final structure.
-
Procedure:
-
From MS: Use the molecular formula as a constraint. The fragmentation pattern should be consistent with the proposed structure.
-
From FTIR: The identified functional groups must be present in the proposed structure.
-
From NMR:
-
Use the ¹H and ¹³C chemical shifts to infer the electronic environment of the atoms.
-
Use COSY, HSQC, and HMBC data to piece together the carbon skeleton and the positions of substituents.
-
Ensure that the proposed structure is consistent with all observed correlations.
-
-
Propose a final structure that is unequivocally supported by all the spectroscopic data.
-
Case Study: Identification of a Degradation Product
During a stability study of a new drug substance, a new impurity was detected by HPLC. The following data was obtained after isolation:
-
High-Resolution MS: Molecular formula determined to be C₉H₁₁NO₂.
-
FTIR: Showed characteristic peaks for an N-H bond, a C=O (amide) bond, and aromatic C-H bonds.
-
¹H NMR: Showed signals in the aromatic region, a triplet, a quartet, and a broad singlet.
-
¹³C NMR and DEPT-135: Indicated the presence of an ethyl group (CH₂ and CH₃), four aromatic CH groups, one aromatic quaternary carbon, and a carbonyl carbon.
-
2D NMR (COSY, HSQC, HMBC): Confirmed the presence of a para-substituted aromatic ring and an ethyl group attached to the nitrogen of an acetamide functional group.
Integrated Interpretation: The combined data strongly suggested the impurity was N-(4-ethylphenyl)acetamide. The molecular formula from MS matched this structure. The functional groups identified by FTIR were consistent with an acetamide attached to an aromatic ring. The NMR data provided the specific connectivity of the ethyl group to the para position of the phenyl ring and the acetamide moiety.
Validation of Integrated Spectroscopic Methods
For use in a regulated environment, the entire analytical workflow, including the combination of techniques, must be validated to demonstrate its suitability for its intended purpose.[12] The validation should adhere to the guidelines set by the International Council for Harmonisation (ICH), such as ICH Q2(R1)/Q2(R2).[13][14]
Key validation parameters for an integrated spectroscopic approach include:
-
Specificity/Selectivity: The ability of the combined methods to unequivocally identify the analyte in the presence of other components.[12] This can be demonstrated by showing that data from orthogonal techniques confirms the identity and purity.
-
Accuracy and Precision: For quantitative applications (e.g., determining the level of an impurity), the accuracy and precision of the primary quantitative method (often HPLC-UV or qNMR) should be established.
-
Robustness: The reliability of the analytical procedure with respect to deliberate variations in method parameters.
The Role of Chemometrics and Data Fusion
For complex datasets, chemometrics —the use of mathematical and statistical methods—can be employed to extract meaningful information.[15] Techniques like Principal Component Analysis (PCA) can help in classifying samples based on their spectral data. Data fusion strategies aim to combine data from different sources to improve the quality of information.[16] This can be done at different levels:
-
Low-level fusion: Concatenating raw data from different instruments.
-
Mid-level fusion: Combining extracted features from each dataset.
-
High-level fusion: Combining the results obtained from individual data analyses.[16]
Caption: Levels of data fusion for combining spectroscopic data.
Conclusion
Cross-referencing data from multiple spectroscopic techniques is an indispensable strategy in modern pharmaceutical analysis and scientific research. It provides a robust, multi-faceted approach to structural elucidation and impurity profiling that is scientifically sound and aligns with regulatory expectations. By understanding the orthogonal strengths of each technique and following a systematic, integrated workflow, researchers can confidently and accurately characterize molecules, ensuring the quality, safety, and efficacy of pharmaceutical products.
References
-
Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]
- Deshmukh, D. R., Belekar, J. S., Dhalgade, P. P., Jadhav, A. V., & Khamkar, T. S. (2025, September 20). A review on chromatographic and spectroscopic techniques in pharmaceutical analysis.
- Greer, F. M. (2021, March 3).
- Kumat, D. (2025, June). Overview of Chemometric Methods in Spectroscopic Data Analysis.
- Li, H., Liang, Y., & Xu, Q. (Eds.). (n.d.). Chemometric Methods in Analytical Spectroscopy Technology.
-
The Bloody Buddy. (n.d.). Combined Spectroscopy Problems With Solutions. Retrieved from [Link]
-
UCLA Physics & Astronomy. (n.d.). Combined Spectroscopy Problems With Solutions. Retrieved from [Link]
-
Profnit. (n.d.). Combined Spectroscopy Problems With Solutions. Retrieved from [Link]
-
Dekbed-Discounter. (n.d.). Combined Spectroscopy Problems With Solutions. Retrieved from [Link]
- Deshmukh, D. R., et al. (2025, October 30). A review on chromatographic and spectroscopic techniques in pharmaceutical analysis.
- Lackey, H. E., Sell, R. L., Nelson, G. L., Bryan, T. A., Lines, A. M., & Bryan, S. A. (2023, July 11).
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Felix Instruments. (2021, January 29). Understanding Chemometrics for NIR Spectroscopy. Retrieved from [Link]
- CASSS. (n.d.). A Regulatory Perspective on Methods Used for Analytical Similarity Assessments.
- Razzaq, S., et al. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies.
- Cocchi, M., et al. (n.d.). Chemometric Methods for Spectroscopy-Based Pharmaceutical Analysis. PMC.
- ResearchGate. (2025, August 6).
- Acar, E., et al. (2022, November 2).
- Sahoo, S. K., et al. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- (n.d.). Advanced Chromatographic Techniques in Pharmaceutical Analysis.
- Naegele, E. (n.d.). Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Agilent Technologies, Inc.
- Stolarczyk, B., et al. (n.d.). Significance of Chromatographic Techniques in Pharmaceutical Analysis. MDPI.
- ECA Academy. (2015, July 30).
- Chemistry LibreTexts. (2023, January 29). Determine Structure with Combined Spectra.
- I.R.I.S. (2024, September 4). Data fusion strategies for the integration of diverse non-destructive spectral sensors (NDSS) in food analysis.
- U.S. Food and Drug Administration. (n.d.). Q2(R2)
- Bingol, K., et al. (n.d.). Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. PubMed Central.
- Urban, S., et al. (n.d.).
- Chemistry For Everyone. (2025, February 9). How To Solve Combined Spectroscopy Problems? [Video]. YouTube.
- Lec16 - Structural Determination from Mass Spec, IR and NMR Spectra. (2021, May 22). [Video]. YouTube.
- ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube.
- (n.d.). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals.
- (n.d.). Chromatography In Pharmaceutical Analysis Explained.
- Frontiers. (n.d.).
- Mestrelab Research. (2017, October 4).
- ACD/Labs. (n.d.). Interpreting a 1H-13C HMBC spectrum.
- U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ProPharma. (2024, June 25).
- James-Pederson, M. (2025, August 6). Identification of an Unknown Compound by Combined Use of IR, 1H NMR, 13C NMR, and Mass Spectrometry: A Real-Life Experience in Structure Determination.
- eGyanKosh. (n.d.).
- American Chemical Society. (2020, February 7). CASE (Computer-Assisted Structure Elucidation) Study for an Undergraduate Organic Chemistry Class.
- (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
- (n.d.). CHEMISTRY RESEARCH LABORATORY A User Guide to Modern NMR Experiments.
- RJPN. (2024, July 3). Advancements in Spectroscopic Determination of Organic Structures through Artificial Intelligence.
- U.S. Food and Drug Administration. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics.
- SanMartin, R., & Herrero, M. T. (n.d.). Structure Determination By Spectroscopic Methods: A Practical Approach. Routledge.
- SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).
Sources
- 1. Increasing regulatory focus on orthogonal analytical characterization for biosimilars [gabionline.net]
- 2. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 3. thebloodybuddy.com [thebloodybuddy.com]
- 4. sga.profnit.org.br [sga.profnit.org.br]
- 5. youtube.com [youtube.com]
- 6. biotech-spain.com [biotech-spain.com]
- 7. routledge.com [routledge.com]
- 8. youtube.com [youtube.com]
- 9. emerypharma.com [emerypharma.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 12. propharmagroup.com [propharmagroup.com]
- 13. fda.gov [fda.gov]
- 14. fda.gov [fda.gov]
- 15. Chemometric Methods for Spectroscopy-Based Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Spectroscopic technologies and data fusion: Applications for the dairy industry [frontiersin.org]
peer-reviewed literature on the synthesis and application of 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid
Welcome to a comprehensive technical guide for researchers, scientists, and professionals in drug development. This document provides an in-depth comparison of the synthetic methodologies and diverse applications of 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid, a molecule of significant interest in medicinal chemistry. Our focus is on providing not just procedural steps, but also the underlying scientific rationale to empower your research and development endeavors.
Introduction: The Significance of a Potent Pharmacophore
This compound, widely known in the pharmaceutical realm as EXP3174, is the principal active metabolite of the blockbuster antihypertensive drug, Losartan.[1][2] Its heightened potency as an angiotensin II receptor antagonist, reportedly 10 to 40 times greater than its parent drug Losartan, underscores its clinical significance and makes it a focal point for research into cardiovascular therapies.[1] The structural features of this imidazole derivative, namely the n-butyl group at the 2-position and the carboxylic acid at the 5-position, are crucial for its strong binding affinity to the AT1 receptor.[1] This guide will navigate the synthetic landscape to access this important molecule and explore its applications beyond its role as a metabolite.
Comparative Analysis of Synthetic Pathways
The synthesis of this compound is strategically approached in two main stages: the construction of the core imidazole aldehyde intermediate, 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde, followed by its oxidation to the target carboxylic acid.
Part 1: Synthesis of the Key Intermediate: 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde
The economic and procedural efficiency of the entire synthesis hinges on the effective preparation of this key aldehyde. Below, we compare three prominent routes.
Route A: From Glycine Methyl Ester
This pathway involves the reaction of glycine methyl ester with a pentanimidate, followed by a Vilsmeier-Haack type reaction to form the chloro-imidazole aldehyde.
-
Causality: This convergent approach builds the imidazole ring in a stepwise fashion, allowing for good control over the introduction of substituents. The use of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) is a classic and effective method for both chlorination and formylation of the imidazolinone intermediate.[3]
-
Performance: Yields for the final aldehyde formation step are reported to be around 55%.[3] The overall process is well-documented and has been optimized for large-scale production.
Route B: From Valeronitrile
This route initiates with the conversion of valeronitrile to the corresponding amidine or imidate, which then undergoes condensation and subsequent transformations to yield the target aldehyde.
-
Causality: Starting from the readily available valeronitrile offers a cost-effective entry point. The subsequent steps of ring formation, chlorination, and oxidation, while numerous, are generally robust chemical transformations.
-
Performance: This route has been a workhorse in the industrial production of Losartan intermediates and is known for its scalability.
Route C: From 2-Butyl-4-hydroxymethylimidazole
This method involves the initial synthesis of the hydroxymethyl analog of the target imidazole, followed by oxidation to the aldehyde and subsequent chlorination.
-
Causality: This route separates the formation of the imidazole ring from the introduction of the functional groups at the 4 and 5 positions. The oxidation of the alcohol to the aldehyde is a standard transformation, though it can be prone to over-oxidation.
-
Performance: While feasible, this route can be less efficient due to the potential for over-oxidation and the need for an additional chlorination step.
Experimental Workflow: Synthesis of 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde (Route A)
Caption: Application pathways stemming from the core imidazole intermediate.
Conclusion
This compound and its immediate precursor represent a highly valuable platform in medicinal chemistry. The synthetic routes to the key aldehyde intermediate offer a choice between well-established, scalable processes. The subsequent oxidation to the carboxylic acid can be achieved through several methods, with the H₂O₂-KOH system presenting a particularly efficient and green option. The applications of this molecule are centered on its potent antihypertensive properties and its utility as a scaffold for the development of new therapeutic agents targeting the renin-angiotensin system and beyond. This guide provides the necessary foundational knowledge for researchers to confidently engage with the synthesis and application of this important compound.
References
-
A Convenient Method for the Preparation of Losartan Active Metabolite (EXP-3174). Asian Journal of Chemistry, 2013.
-
(PDF) A Convenient Method for the Preparation of Losartan Active Metabolite (EXP-3174). ResearchGate.
-
Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. Moodle@Units.
-
US7041832B2 - Processes for preparing losartan and losartan potassium - Google Patents.
-
US7345071B2 - Process for the synthesis of Losartan potassium - Google Patents.
-
Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. Asian Journal of Chemistry.
-
US6916935B2 - Losartan potassium synthesis - Google Patents.
-
WO2007119246A2 - An improved process for the manufacture of losartan potassium - Google Patents.
-
novel method for preparing losartan metabolite exp-3174 dihydrate - WIPO Patentscope.
-
Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC - PubMed Central.
-
Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H - Bangladesh Journals Online.
-
Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles - MDPI.
-
Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Publishing.
-
EXP3174: The Major Active Metabolite of Losartan | Request PDF - ResearchGate.
-
Method of synthesizing losartan and losartan intermediates - Semantic Scholar.
-
Synthesis and evaluation of novel 2-butyl-4-chloro-1-methylimidazole embedded chalcones and pyrazoles as angiotensin converting enzyme (ACE) inhibitors - PubMed.
-
Serum Concentrations of Losartan Metabolites Correlate With Improved Physical Function in a Pilot Study of Prefrail Older Adults - PubMed Central.
-
Synthesis and Characterization of SomeBiologically Potent 2-(2-butyl-4- chloro-1H-imidazol-5-yl)-4H-chromen-4-onederivatives - ResearchGate.
-
2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde - Clinivex.
-
Novel Syntheses of 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde: A Key Intermediate for the Synthesis of the Angiotensin II Antagonist Losartan - PubMed.
-
2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde | 83857-96-9 | FB19493 - Biosynth.
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid
The core principle of this guidance is risk mitigation. The chlorinated heterocyclic structure suggests potential aquatic toxicity and persistence, while the carboxylic acid functional group introduces corrosive properties.[2][5] Therefore, all waste streams containing this compound must be managed as hazardous waste until proven otherwise.
Hazard Assessment and Initial Precautions
Before handling the compound for any purpose, including disposal, it is critical to understand its potential hazards. Based on analogous compounds, 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid should be handled as a substance that may:
Immediate Safety Measures: All handling and disposal procedures must be conducted within a certified chemical fume hood.[8] A dedicated, properly functioning eyewash station and safety shower must be readily accessible.[4][9]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure. The following table summarizes the required equipment.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber). | Prevents skin contact and potential sensitization.[1][4] |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects eyes from splashes of solutions or contact with solid particles.[6][7] |
| Body Protection | A fully buttoned, long-sleeved lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not typically required for small quantities handled in a fume hood. Use a NIOSH-approved respirator if dust is generated. | A fume hood provides primary respiratory protection. A respirator is a secondary measure for specific high-risk tasks.[4][9] |
Waste Characterization and Segregation: The First Step to Compliance
Proper disposal begins with accurate waste characterization. Due to its chlorinated organic nature and acidic properties, waste containing this compound falls under the U.S. Environmental Protection Agency (EPA) hazardous waste regulations.
-
Corrosivity (D002): The carboxylic acid group makes the compound and its concentrated solutions acidic. Wastes with a pH ≤ 2 are considered corrosive hazardous waste.[10][11]
-
Toxicity (F-List): As a halogenated organic compound, it may fall under the "F-list" of wastes from non-specific sources if used as a solvent or mixed with listed solvents.[10][12][13]
The Golden Rule of Segregation: Never mix waste containing this compound with incompatible materials. Incompatible materials include:
-
Bases (e.g., sodium hydroxide, ammonia): Can cause a violent exothermic (heat-generating) neutralization reaction.[14]
-
Strong Oxidizing Agents (e.g., nitrates, peroxides): Can lead to vigorous, potentially explosive reactions.[7]
-
Inorganic Acids (e.g., hydrochloric, sulfuric acid): Mixing different acid wastes is poor practice and can complicate disposal.
Step-by-Step Disposal Workflow
The correct disposal path depends on the form of the waste. Follow the decision workflow below to determine the appropriate procedure for each waste stream.
Caption: Disposal decision workflow for various waste streams.
Procedure A: Solid Waste Disposal
This procedure applies to unused or expired solid compounds, materials used for spill cleanup, and contaminated disposable labware (e.g., gloves, weighing paper, pipette tips).
-
Container: Use a designated, leak-proof hazardous solid waste container, such as a high-density polyethylene (HDPE) pail or a properly lined cardboard box.
-
Collection: Carefully place the solid waste into the container. Avoid creating dust.[1] For powdered compound, gently sweep it up; do not use a vacuum cleaner unless it is specifically designed for hazardous dust.
-
Labeling: Immediately label the container with a "Hazardous Waste" label. Specify the contents, including "this compound" and any other contaminants.
-
Storage: Keep the container sealed when not in use. Store it in a designated satellite accumulation area away from incompatible materials.
Procedure B: Organic Solvent Waste Disposal
This applies to solutions where the compound is dissolved in non-aqueous organic solvents (e.g., DMSO, DMF, methanol).
-
Container: Use a designated, compatible, and properly vented hazardous liquid waste container for halogenated organic waste.
-
Collection: Pour the waste solvent carefully into the container using a funnel. Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Labeling: Label the container with "Hazardous Waste" and list all chemical constituents by percentage, including the full name of the title compound and all solvents.
-
Storage: Keep the container tightly sealed and store it in secondary containment within a well-ventilated area, away from ignition sources.
Procedure C: Concentrated Aqueous Waste Disposal
This applies to aqueous solutions with a concentration >5% or any aqueous solution containing other hazardous materials.
-
Container: Use a designated hazardous liquid waste container for corrosive (acidic) aqueous waste. An HDPE carboy is suitable.
-
Collection: Carefully pour the waste solution into the container. Do not exceed 90% capacity.
-
Labeling: Affix a "Hazardous Waste" label, identifying the contents as "Aqueous Acidic Waste" and listing "this compound" and its concentration.
-
Storage: Seal the container and store it in secondary containment, segregated from bases and reactive materials.
Procedure D: Dilute Aqueous Waste Neutralization & Disposal
This procedure is only for dilute (<5%), uncontaminated aqueous solutions. Neutralization makes the waste safer to handle and can reduce disposal costs, but the final neutralized solution must still be collected as hazardous waste due to the aquatic toxicity of the core molecule.[14]
-
Preparation: Conduct this procedure in a chemical fume hood. Wear all required PPE. Place a large beaker containing the dilute aqueous waste in a secondary container (e.g., an ice bath) to manage heat generation. Use a calibrated pH meter for monitoring.
-
Select Neutralizing Agent: Choose a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash). Avoid strong bases like NaOH, which can cause a rapid, uncontrolled exothermic reaction.[14]
-
Slow Addition: While stirring the acidic solution gently, add the weak base slowly and portion-wise. You will observe gas (CO₂) evolution. Add the base at a rate that does not cause excessive foaming or splashing.
-
Monitor pH: Continuously monitor the pH of the solution. Continue adding the base until the pH is stable in the neutral range (pH 6.0 - 8.0).
-
Collection: Once neutralized, pour the solution into a designated hazardous waste container labeled "Neutralized Aqueous Waste containing this compound."
-
Storage: Seal the container and store it for pickup by your institution's environmental health and safety (EHS) department or a licensed contractor.
Final Disposal
All waste streams—solid, organic liquid, and aqueous (including neutralized)—must ultimately be disposed of through a licensed hazardous waste management company.[3] Your institution's EHS office will coordinate the final pickup, transportation, and disposal, which is typically done via high-temperature incineration.[3] Ensure all your waste containers are properly labeled and sealed before the scheduled pickup.
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1H-imidazole-4-carboxylic acid, 97%.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes.
- ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
- U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
- National Center for Biotechnology Information. (n.d.). 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde. PubChem Compound Database.
- Apollo Scientific. (n.d.). 1-Methyl-1H-imidazole-2-carboxylic acid Safety Data Sheet.
- Lab Manager. (2024, December 31). How to Neutralize Chemical Spills.
- Echemi. (n.d.). 2-Butyl-4-chloro-5-formylimidazole SDS.
- AK Scientific, Inc. (n.d.). Safety Data Sheet - 2-Butyl-4-chloro-5-formylimidazole.
- ChemicalBook. (2025, September 27). Chemical Safety Data Sheet MSDS / SDS - 2-Butyl-4-chloro-5-formylimidazole.
- Fisher Scientific. (2023, September 5). Safety Data Sheet - 1-Methyl-1H-imidazole-2-carboxylic acid.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Butyl-4-chloro-5-formylimidazole.
- Studylib. (n.d.). Carboxylic Acid Neutralization Equivalent Lab Procedure.
- Fisher Scientific. (2023, September 5). Safety Data Sheet - 1H-Imidazole-2-carboxylic acid.
- Fisher Scientific. (n.d.). Safety Data Sheet - Imidazole-4-carboxylic acid.
- Fisher Scientific. (n.d.). Safety Data Sheet - Imidazole-4-carboxaldehyde.
Sources
- 1. echemi.com [echemi.com]
- 2. aksci.com [aksci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde | C8H11ClN2O | CID 55176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. actenviro.com [actenviro.com]
- 11. Waste Code [rcrainfo.epa.gov]
- 12. media.suweb.site [media.suweb.site]
- 13. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 14. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
Definitive Guide to Personal Protective Equipment for Handling 2-Butyl-4-Chloro-1H-Imidazole-5-Carboxylic Acid
Hazard Assessment: Understanding the Risks
2-Butyl-4-chloro-1H-imidazole-5-carboxylic acid is a halogenated organic compound containing an acidic functional group. Based on its structural analogue, it should be handled as a substance that may cause allergic skin reactions and is toxic to aquatic life.[1][2][3] The primary routes of exposure are inhalation, skin contact, and eye contact. The acidic nature of the compound suggests it may be corrosive or irritating to the skin, eyes, and respiratory system.[4][5]
Key Identified Hazards:
-
Skin Sensitization: May cause an allergic skin reaction upon contact.[1][2]
-
Skin & Eye Irritation: Assumed to be irritating to skin and eyes due to its acidic and chlorinated nature.[5][6]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.[1][2]
Core Directive: A Multi-Layered PPE Strategy
A robust personal protective equipment (PPE) strategy is the cornerstone of safely handling this compound. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the minimum required PPE.
| Protection Area | Required PPE | Rationale & Causality |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles when there is a significant risk of splashing.[6][7] | Protects eyes from splashes of the chemical, which can cause serious irritation or damage. A face shield provides an additional layer of protection for the entire face.[8] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Nitrile). Double-gloving is highly recommended.[4][9][10] | Prevents direct skin contact, mitigating the risk of skin irritation and allergic sensitization.[3] Glove material must be selected based on resistance to chlorinated organic acids. Always check manufacturer compatibility data. |
| Skin & Body Protection | A chemical-resistant lab coat or apron worn over full-length pants and closed-toe shoes.[4][8] | Protects skin and personal clothing from accidental spills and contamination. Ensures no skin is exposed between the shoe and ankle.[6] |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor/acid gas cartridges. | Required when handling the compound as a powder outside of a certified chemical fume hood, or if procedures may generate dust, aerosols, or vapors.[4][9] This minimizes the risk of respiratory tract irritation. |
Operational Plan: Step-by-Step PPE Protocols
Proper use of PPE is as critical as its selection. The following workflow ensures that protection is maintained throughout the handling process.
Pre-Operational Workflow: Donning PPE
The following diagram illustrates the correct sequence for putting on PPE to ensure a proper seal and minimize contamination.
Caption: Correct sequence for donning PPE before handling chemicals.
Post-Operational Workflow: Doffing PPE
To prevent self-contamination, PPE must be removed in a specific order. Contaminated gloves are removed first, and the respirator (if used) is removed last, outside the immediate work area.
-
Gloves: Remove the first pair of gloves (if double-gloving) and the outer gloves.
-
Lab Coat/Apron: Remove the lab coat or apron by rolling it inside-out.
-
Goggles/Face Shield: Remove eye and face protection from the back.
-
Wash Hands: Wash hands thoroughly with soap and water.
-
Respirator: Exit the lab area before removing the respirator.
-
Final Hand Wash: Wash hands again after all PPE has been removed.
Emergency & Disposal Plan
Exposure and Spill Response
Immediate action is critical in the event of an emergency. All personnel must know the location of safety showers and eyewash stations.[4][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. If skin irritation or a rash occurs, seek medical advice.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Spill Cleanup: Evacuate the area. Wearing full PPE, contain the spill with an inert absorbent material like vermiculite or sand.[11] Do not use combustible materials.[11] Collect the absorbed material into a designated hazardous waste container and decontaminate the area. Report the spill to the Environmental Health and Safety (EHS) department.
Waste Disposal Protocol
As a halogenated organic acid, this compound waste must be segregated and disposed of according to institutional and local regulations.
Caption: Waste disposal workflow for halogenated organic acids.
Disposal Guidelines:
-
Segregation: Do not mix this waste with non-halogenated organic waste or bases.[12][13]
-
Container: Collect liquid waste in a designated, clearly labeled, and compatible container (e.g., borosilicate glass or high-density polyethylene) for halogenated organic waste.[11]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and pipette tips, must be collected in a separate, labeled container for solid hazardous waste.[4]
-
Pickup: Store the sealed waste containers in a cool, well-ventilated area designated for hazardous waste, and arrange for pickup by your institution's EHS department.[11]
By adhering to this comprehensive guide, researchers and drug development professionals can mitigate the risks associated with handling this compound, ensuring a safe and compliant laboratory environment.
References
- Proper Disposal Procedures for Halogenated Organic Acid Waste. (2025). Benchchem.
- Essential Safety and Handling Guide for Acidic Compounds in Research. (2025). Benchchem.
- What are the safety precautions when handling acids? (2025). Blog.
- Hazardous Waste Segregation. Unknown Source.
- Organic Acid SOP. University of Washington Environmental Health & Safety.
- Safety Data Sheet for 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde. ChemDmart.
- A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
- Top 5 Safety Tips When Working with Acidic Liquids. (2024). Innoveda Chemicals.
- Safety Data Sheet for Imidazole-4-carboxaldehyde. Unknown Source.
- 2-Butyl-4-chloro-5-formylimidazole Safety Data Sheet. AK Scientific, Inc.
- 2-Butyl-4-chloro-5-formylimidazole SDS. ECHEMI.
- Material Safety Data Sheet - 2-Butyl-4-chloro-5-formylimidazole. Cole-Parmer.
- Organic Solvents Waste Management. Cornell EHS.
Sources
- 1. aksci.com [aksci.com]
- 2. echemi.com [echemi.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. hsa.ie [hsa.ie]
- 8. iigtchem.com [iigtchem.com]
- 9. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 10. chemdmart.com [chemdmart.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bucknell.edu [bucknell.edu]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
